7BIO
Description
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Structure
3D Structure
Properties
IUPAC Name |
7-bromo-3-(3-nitroso-1H-indol-2-yl)-1H-indol-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrN3O2/c17-10-6-3-5-9-12(16(21)19-13(9)10)15-14(20-22)8-4-1-2-7-11(8)18-15/h1-7,18-19,21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMACPDEJIEMST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=C(NC4=C3C=CC=C4Br)O)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of 7-Bromoindirubin-3'-oxime (7BIO): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Bromoindirubin-3'-oxime (7BIO), a synthetic derivative of the natural compound indirubin, has garnered significant interest within the scientific community for its multifaceted biological activities. Initially investigated as a cyclin-dependent kinase (CDK) inhibitor, subsequent research has unveiled a more complex mechanism of action, positioning this compound as a promising therapeutic candidate for neurodegenerative diseases and oncology. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, detailing its molecular targets, the signaling pathways it modulates, and its cellular effects. The information is supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.
Primary Mechanism of Action: Multi-Kinase Inhibition
The principal mechanism of action of this compound is its ability to inhibit the activity of several protein kinases. While it was initially explored for its potential to inhibit CDKs, it has a broader kinase inhibition profile. The primary targets of this compound include Cyclin-Dependent Kinase 5 (CDK5) and Glycogen Synthase Kinase 3β (GSK3β).[1][2][3] However, there are conflicting reports in the literature regarding its potency against these kinases, with some studies suggesting only marginal activity.[4] this compound has also been shown to be a potent inhibitor of other kinases, including Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), DYRK2, FMS-like tyrosine kinase 3 (FLT3), and Aurora kinases.[4][5] This multi-targeted approach distinguishes it from more selective kinase inhibitors.
Kinase Inhibitory Profile
The inhibitory activity of this compound against a panel of kinases has been determined through in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) provide a quantitative measure of its potency.
| Kinase Target | IC50 (µM) |
| Cyclin-Dependent Kinase 1 (CDK1) | 22 |
| Cyclin-Dependent Kinase 5 (CDK5) | 33 |
| Glycogen Synthase Kinase 3β (GSK3β) | 32 |
| Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) | 1.9 |
| Dual-specificity tyrosine phosphorylation-regulated kinase 2 (DYRK2) | 1.3 |
| FMS-like tyrosine kinase 3 (FLT3) | 0.34 |
| Aurora Kinase B | 4.6 |
| Aurora Kinase C | 0.7 |
Note: The IC50 values are compiled from various sources and may vary depending on the specific assay conditions.
Signaling Pathways Modulated by this compound
The multi-kinase inhibitory nature of this compound leads to the modulation of several critical signaling pathways implicated in both neurodegenerative diseases and cancer.
Neuroprotective Signaling Pathway
In the context of neurodegenerative diseases such as Alzheimer's, this compound's inhibition of CDK5 and GSK3β is of particular importance. Aberrant activity of these kinases is associated with the hyperphosphorylation of tau protein, a key event in the formation of neurofibrillary tangles. By inhibiting CDK5 and GSK3β, this compound can potentially reduce tau hyperphosphorylation, thereby exerting neuroprotective effects.[1][3] Furthermore, this compound has been shown to attenuate Aβ oligomer-induced neuroinflammation and synaptic impairments.[1]
Caspase-Independent Apoptosis Pathway
A significant and distinguishing feature of this compound's mechanism of action is its ability to induce a form of programmed cell death that is independent of caspases.[4] This is in contrast to many conventional chemotherapeutic agents that rely on caspase activation to trigger apoptosis. The precise molecular mechanism of this caspase-independent cell death is still under investigation, but it is known to involve the translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus, where it promotes chromatin condensation and DNA fragmentation.[2]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified kinases.
Materials:
-
Purified recombinant kinases (e.g., CDK5/p25, GSK3β, DYRK1A, etc.)
-
Specific peptide substrates for each kinase
-
This compound (dissolved in DMSO)
-
ATP (radiolabeled [γ-32P]ATP and non-radiolabeled)
-
Kinase reaction buffer
-
96-well plates
-
Phosphocellulose filter paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the kinase reaction buffer.
-
In a 96-well plate, add the purified kinase, its specific substrate, and the diluted this compound or vehicle control (DMSO).
-
Initiate the kinase reaction by adding a mixture of [γ-32P]ATP and non-radiolabeled ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot an aliquot of the reaction mixture onto phosphocellulose filter paper.
-
Wash the filter papers extensively to remove unincorporated [γ-32P]ATP.
-
Measure the amount of incorporated radioactivity on the filter papers using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT/MTS)
Objective: To assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., SH-SY5Y, MDA-MB-231)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 48 hours).
-
Add MTT or MTS reagent to each well and incubate for 1-4 hours.
-
If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Caspase Activity Assay
Objective: To determine if this compound-induced cell death is dependent on caspase activation.
Materials:
-
Cells treated with this compound
-
Cell lysis buffer
-
Fluorogenic or colorimetric caspase substrate (e.g., for caspase-3, -8, -9)
-
96-well plate (black or clear, depending on the assay)
-
Fluorometer or spectrophotometer
Procedure:
-
Treat cells with this compound or a known apoptosis inducer (positive control) for various time points.
-
Lyse the cells to release cellular contents, including caspases.
-
Add the cell lysate to a 96-well plate.
-
Add the specific caspase substrate to each well.
-
Incubate at 37°C for 1-2 hours.
-
Measure the fluorescence or absorbance to quantify caspase activity.
-
Compare the caspase activity in this compound-treated cells to that in control and positive control cells. The absence of a significant increase in caspase activity in this compound-treated cells suggests a caspase-independent mechanism of cell death.
Conclusion
7-Bromoindirubin-3'-oxime is a multi-target kinase inhibitor with a complex and intriguing mechanism of action. Its ability to dually inhibit CDK5 and GSK3β provides a strong rationale for its investigation in the context of neurodegenerative diseases, particularly Alzheimer's disease. Furthermore, its unique capacity to induce caspase-independent cell death opens up new avenues for cancer therapy, especially for apoptosis-resistant tumors. The conflicting reports on its potency against certain kinases highlight the need for further research to fully elucidate its molecular interactions and therapeutic potential. This technical guide provides a solid foundation for researchers and drug development professionals to understand the core mechanisms of this compound and to design future studies to explore its full therapeutic utility.
References
7-Bromoindirubin-3'-oxime (7BIO): A Dual Inhibitor of CDK5 and GSK3β for Neurodegenerative Disease Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
7-Bromoindirubin-3'-oxime (7BIO), a synthetic derivative of the indirubin (B1684374) alkaloid, has garnered significant interest in the field of neurodegenerative disease research.[1] Its primary mechanism of action is reported as the dual inhibition of two crucial serine/threonine kinases: Cyclin-Dependent Kinase 5 (CDK5) and Glycogen Synthase Kinase 3β (GSK3β).[1][2] Both kinases are central to the pathophysiology of Alzheimer's disease, particularly in the hyperphosphorylation of the tau protein, which leads to the formation of neurofibrillary tangles and subsequent neuronal demise.[1][3] This technical guide provides a comprehensive overview of this compound, including its inhibitory profile, detailed experimental protocols for its characterization, and an exploration of the key signaling pathways it modulates. It also addresses the conflicting reports on its potency and selectivity to offer a well-rounded perspective for its application in research and drug development.[1][4]
Quantitative Data on Inhibitory Activity
The inhibitory potency of this compound against CDK5 and GSK3β has been a subject of investigation, with some conflicting reports in the literature. It is crucial for researchers to be aware of these discrepancies when designing experiments. While one study reports moderate inhibitory activity with IC50 values in the micromolar range, another suggests that this compound has only marginal inhibitory activity against these kinases.[1][5] This discrepancy may arise from differences in assay conditions.[4]
In contrast, more potent activity has been observed against other kinases, suggesting a broader selectivity profile for this compound.[4][5]
Table 1: Inhibitory Activity of this compound against a Panel of Kinases
| Target Kinase | This compound IC50 (µM) | Reference |
| CDK1 | 22 | [1] |
| CDK5 | 33 | [1] |
| GSK3β | 32 | [1] |
| DYRK1A | 1.9 | [1] |
| DYRK2 | 1.3 | [1] |
| FLT3 | 0.34 | [5] |
| Aurora Kinase B | 4.6 | [5] |
| Aurora Kinase C | 0.7 | [5] |
Note: One study has suggested that this compound has "only a marginal inhibitory activity towards CDKs and GSK-3".[1] Researchers should consider this context when interpreting data.
Core Signaling Pathways
CDK5 and GSK3β are key players in a complex signaling network that, when dysregulated, contributes to neurodegeneration. A primary pathological event in Alzheimer's disease is the hyperphosphorylation of the tau protein, leading to the formation of neurofibrillary tangles. Both CDK5 and GSK3β are implicated in this process.[3][6]
The aberrant activation of CDK5, often through its association with p25 (a cleavage product of p35), can lead to the phosphorylation of various substrates that contribute to neuronal damage.[7] Furthermore, there is significant crosstalk between the CDK5 and GSK3β pathways.[7] Aberrantly active CDK5 can indirectly lead to the activation of GSK3β, creating a feed-forward loop of tau phosphorylation.[7]
This compound, by dually inhibiting both CDK5 and GSK3β, has the potential to intervene at multiple points in this pathological cascade. In cellular and animal models of Alzheimer's disease, this compound has been shown to counteract the effects of Aβ oligomers, which are known to induce neuronal damage.[2] One of the proposed mechanisms for this neuroprotective effect is its ability to prevent the Aβ-induced decrease in the inhibitory phosphorylation of GSK3β at the Serine 9 residue (pSer9-GSK3β).[2]
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments to characterize the activity of this compound.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.[1]
Objective: To quantify the concentration of an inhibitor required to reduce the activity of a target kinase by 50%.
Materials:
-
Purified recombinant kinase (e.g., CDK5/p25, GSK3β)
-
Kinase-specific substrate (e.g., Histone H1 for CDK5, GS-2 peptide for GSK3β)[1]
-
ATP (Adenosine Triphosphate), including a radiolabeled version (e.g., [γ-³²P]ATP or [γ-³³P]ATP)
-
Kinase reaction buffer (typically contains MgCl₂, DTT, and a buffering agent like HEPES)
-
Test inhibitor (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Phosphocellulose paper or other capture membrane
-
Scintillation counter
-
96-well plates
Procedure:
-
Reaction Setup: Prepare a reaction mixture in a 96-well plate containing the kinase reaction buffer, the specific substrate, and the purified kinase.
-
Inhibitor Addition: Add serial dilutions of the test inhibitor to the wells. Include a control with solvent only (no inhibitor).
-
Reaction Initiation: Start the kinase reaction by adding a mixture of non-radiolabeled and radiolabeled ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.[1]
-
Reaction Termination: Stop the reaction by adding a stop solution, such as a high concentration of EDTA or phosphoric acid.[1]
-
Substrate Capture: Spot an aliquot of the reaction mixture from each well onto phosphocellulose paper. The phosphorylated substrate will bind to the paper.[1]
-
Washing: Wash the phosphocellulose papers extensively with a wash buffer (e.g., phosphoric acid) to remove unincorporated radiolabeled ATP.[1]
-
Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.[1]
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.[1]
Kinase Selectivity Profiling (General Workflow)
To assess the specificity of an inhibitor, it is screened against a large panel of kinases.[1]
Objective: To determine the inhibitory activity of a compound against a broad range of kinases to identify on-target and potential off-target interactions.
Procedure:
-
Panel Selection: A diverse panel of purified, active protein kinases is selected, representing different branches of the human kinome.
-
Single-Point Screening: The test inhibitor is initially screened at a fixed, high concentration (e.g., 10 µM) against the entire kinase panel.[1]
-
Hit Identification: Kinases that show significant inhibition (e.g., >50% inhibition) are identified as "hits."[1]
-
IC50 Determination for Hits: For the identified hits, full dose-response curves are generated by testing a range of inhibitor concentrations to determine the precise IC50 value for each interaction.[1]
-
Selectivity Analysis: The selectivity of the compound is assessed by comparing its potency against the primary target(s) to its potency against other kinases in the panel.[1]
Conclusion
7-Bromoindirubin-3'-oxime presents itself as a valuable research tool for investigating the roles of CDK5 and GSK3β in neurodegenerative diseases.[1] Its dual inhibitory action offers a multi-pronged approach to tackling the complex pathology of conditions like Alzheimer's disease.[6] However, the conflicting reports on its potency and its activity against other kinases such as DYRK1A, FLT3, and Aurora kinases necessitate a careful and considered experimental approach.[1][5] Researchers should perform thorough dose-response studies and consider potential off-target effects when interpreting their results. The detailed protocols and pathway information provided in this guide serve as a foundational resource for scientists and drug development professionals aiming to harness the therapeutic potential of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Indirubin Derivative 7-Bromoindirubin-3-Oxime (this compound) Attenuates Aβ Oligomer-Induced Cognitive Impairments in Mice [frontiersin.org]
- 3. Designing of dual inhibitors for GSK-3β and CDK5: Virtual screening and in vitro biological activities study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Dual Inhibition of GSK3β and CDK5 Protects the Cytoskeleton of Neurons from Neuroinflammatory-Mediated Degeneration In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crosstalk between Cdk5 and GSK3β: Implications for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Neuroprotective Effects of 7-Bromoindirubin-3'-oxime (7Bio)
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromoindirubin-3'-oxime (7Bio), a synthetic derivative of the natural alkaloid indirubin, has emerged as a significant small molecule in the investigation of neurodegenerative diseases, particularly Alzheimer's disease (AD).[1][2] Indirubins, extracted from indigo (B80030) dye-containing plants, are known to inhibit a variety of kinases.[3][4] this compound specifically has demonstrated neuroprotective properties by targeting key enzymes implicated in the pathology of neurodegeneration.[3][4][5] This technical guide provides an in-depth overview of the core mechanisms, quantitative data on its bioactivity, detailed experimental protocols, and the signaling pathways modulated by this compound.
Core Mechanism of Action: Dual Kinase Inhibition
The principal neuroprotective mechanism of 7-Bromoindirubin-3'-oxime is attributed to its inhibitory action on two crucial serine/threonine kinases: Cyclin-Dependent Kinase 5 (CDK5) and Glycogen Synthase Kinase 3β (GSK3β).[1][2] Both kinases are central to the hyperphosphorylation of the tau protein, a process that leads to the formation of neurofibrillary tangles—a hallmark of Alzheimer's disease.[1] The dysregulation and over-activity of CDK5 and GSK3β are associated with neuroinflammation, neuronal loss, and synaptic dysfunction.[3][6] this compound competitively occupies the ATP binding sites of these kinases, thereby inhibiting their activity.[3]
It is important to note that there are some conflicting reports in the literature regarding the inhibitory potency of this compound.[1][7] While some studies report micromolar inhibitory activity against CDK5 and GSK3β, others suggest this activity is marginal and that this compound may more potently inhibit other kinases like FLT3, DYRK, and Aurora kinases.[1][7][8] This highlights the importance of considering assay conditions when interpreting kinase inhibition data.
Quantitative Data Presentation
The following tables summarize the quantitative data available on the inhibitory and neuroprotective effects of 7-Bromoindirubin-3'-oxime.
Table 1: In Vitro Kinase Inhibitory Profile of 7-Bromoindirubin-3'-oxime
| Kinase Target | IC50 (µM) | Reference |
| Cyclin-Dependent Kinase 1 (CDK1) | 22 | [2][3][6] |
| Cyclin-Dependent Kinase 5 (CDK5) | 33 | [2][3][6] |
| Glycogen Synthase Kinase 3β (GSK3β) | 32 | [2][3][6] |
| Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) | 1.9 | [2] |
| Dual-specificity tyrosine phosphorylation-regulated kinase 2 (DYRK2) | Not specified | [2] |
Table 2: In Vivo Neuroprotective Effects of 7-Bromoindirubin-3'-oxime in an Aβ Oligomer-Induced Mouse Model
| Dosage | Key Observations | Biomarkers Measured | Reference |
| 2.3–23.3 µg/kg | - Prevented Aβ oligomer-induced spatial cognition and recognition impairments. - No effect on bodyweight or motor functions. | - Interleukin-6 (IL-6) - Tumor necrosis factor-α (TNF-α) - Synapsin-1 - PSD-95 - Hyper-phosphorylated tau (pTau) - Glial fibrillary acidic protein (GFAP) - CD45 - pSer9-GSK3β | [3][4][5] |
| 25 µM (in vitro) | - Induced apoptosis in SH-SY5Y, Jurkat, and MDA-MB-231 tumor cell lines. | Not Applicable | [3][6] |
Signaling Pathways and Mandatory Visualizations
The neuroprotective effects of this compound are mediated through the modulation of specific signaling pathways. The diagrams below, generated using Graphviz (DOT language), illustrate these pathways and a general experimental workflow.
Caption: this compound's neuroprotective signaling pathway.
Caption: Experimental workflow for in vivo assessment.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for key experiments used to evaluate the neuroprotective effects of this compound.
1. In Vitro Kinase Inhibition Assay (Radiometric)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against target kinases.
-
Materials: 7-Bromoindirubin-3'-oxime, purified active kinase (e.g., CDK5/p25, GSK3β), specific peptide substrate, [γ-³²P]ATP, kinase reaction buffer, 384-well plates.
-
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in the kinase reaction buffer to achieve final desired concentrations.
-
Reaction Setup: In a 384-well plate, add the kinase and its specific substrate to the kinase reaction buffer.
-
Inhibitor Addition: Add the diluted this compound or a DMSO vehicle control to the wells.
-
Reaction Initiation: Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the plate at 30°C for a specified duration (e.g., 30-60 minutes).
-
Termination and Detection: Stop the reaction and measure the incorporation of ³²P into the substrate using a scintillation counter or phosphorescence imaging.
-
Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.[7]
-
2. Aβ Oligomer-Induced Mouse Model of Alzheimer's Disease
-
Objective: To evaluate the in vivo efficacy of this compound in a model that mimics aspects of Alzheimer's pathology.
-
Animal Model: C57BL/6 mice are commonly used.
-
Procedure:
-
Aβ Oligomer Preparation: Synthetic Aβ1-42 peptides are prepared to form oligomeric species, which are known to be neurotoxic.
-
Animal Grouping: Mice are randomly assigned to groups: (1) Control (vehicle), (2) Aβ oligomer-treated, (3) Aβ oligomer + this compound-treated at various doses.
-
Administration: Aβ oligomers are typically administered via intracerebroventricular (i.c.v.) injection. This compound is administered, often intraperitoneally (i.p.), for a specified duration before and/or after Aβ administration.[3]
-
3. Behavioral Testing
-
Objective: To assess the impact of this compound on cognitive functions like spatial learning and memory.
-
Method (e.g., Morris Water Maze):
-
Acquisition Phase: Mice are trained over several days to find a hidden platform in a circular pool of water, using visual cues around the room.
-
Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured.
-
Analysis: Compare the time spent in the target quadrant and the number of platform crossings between the different treatment groups.[2]
-
4. Immunohistochemistry (IHC) and Western Blotting
-
Objective: To quantify the expression and phosphorylation status of key proteins in brain tissue.
-
Procedure:
-
Tissue Preparation: After behavioral tests, mice are euthanized, and brains are dissected. For IHC, brains are fixed in paraformaldehyde and sectioned. For Western blotting, specific brain regions (e.g., hippocampus) are homogenized to extract proteins.[3]
-
IHC Staining: Brain sections are incubated with primary antibodies against proteins of interest (e.g., pTau, GFAP for astrocytes, CD45 for microglia). A secondary antibody conjugated to a reporter enzyme or fluorophore is then used for visualization and quantification of optical density.[3][4]
-
Western Blotting: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies (e.g., anti-pSer9-GSK3β, anti-synapsin-1). HRP-conjugated secondary antibodies and a chemiluminescent substrate are used for detection and quantification.[3][5]
-
Conclusion
7-Bromoindirubin-3'-oxime is a promising multi-target kinase inhibitor with a defined mechanism centered on the dual inhibition of CDK5 and GSK3β.[2] This activity translates into significant neuroprotective effects in preclinical models of Alzheimer's disease, including the reduction of tau hyperphosphorylation, attenuation of neuroinflammation, protection of synapses, and amelioration of cognitive deficits.[3][4][5] While discrepancies in its kinase inhibitory profile warrant further investigation, the existing data strongly support its potential as a therapeutic lead compound for neurodegenerative disorders.[1][3] The detailed protocols and pathway analyses provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic utility of 7-Bromoindirubin-3'-oxime.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Indirubin Derivative 7-Bromoindirubin-3-Oxime (this compound) Attenuates Aβ Oligomer-Induced Cognitive Impairments in Mice [frontiersin.org]
- 4. Indirubin Derivative 7-Bromoindirubin-3-Oxime (this compound) Attenuates Aβ Oligomer-Induced Cognitive Impairments in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indirubin Derivative 7-Bromoindirubin-3-Oxime (this compound) Attenuates Aβ Oligomer-Induced Cognitive Impairments in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
The Anti-Cancer Potential of 7-Bromoindirubin-3'-oxime (7BIO): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Bromoindirubin-3'-oxime (7BIO), a synthetic derivative of the natural compound indirubin (B1684374), has emerged as a promising anti-cancer agent with a distinct pharmacological profile. Unlike many conventional chemotherapeutics that induce apoptosis, this compound primarily triggers a caspase-independent, non-apoptotic form of cell death.[1][2] This technical guide provides a comprehensive overview of the anti-cancer properties of this compound, detailing its mechanism of action, summarizing key quantitative data, providing detailed experimental protocols, and visualizing the core signaling pathways involved. While in vitro studies have demonstrated its potent anti-proliferative effects across various cancer cell lines, in vivo efficacy and clinical trial data for this compound in oncology are not extensively documented in publicly available literature.
Introduction
Indirubins, a class of bis-indole alkaloids, have long been investigated for their therapeutic potential, particularly in oncology.[2] 7-Bromoindirubin-3'-oxime (this compound) is a synthesized analog that exhibits a unique mechanism of action, distinguishing it from other indirubin derivatives and traditional anti-cancer drugs.[1][2] Its ability to induce a non-apoptotic cell death pathway makes it a compelling candidate for cancers that have developed resistance to apoptosis-inducing therapies.[2] This guide aims to consolidate the current understanding of this compound's anti-cancer properties to facilitate further research and development.
Mechanism of Action
Initial investigations into indirubins focused on their role as inhibitors of cyclin-dependent kinases (CDKs) and glycogen (B147801) synthase kinase-3β (GSK-3β). However, this compound displays only marginal activity against these traditional targets.[1] Its primary anti-cancer effects are attributed to the inhibition of a distinct set of kinases and the subsequent activation of a non-apoptotic cell death cascade.[1][2]
Primary Kinase Targets
This compound potently inhibits several kinases that are crucial for cancer cell proliferation and survival. These include:
-
FMS-like Tyrosine Kinase 3 (FLT3): A receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).[1]
-
Dual-specificity Tyrosine-phosphorylation-regulated Kinases (DYRK1A and DYRK2): Implicated in various cancers and neurodevelopmental disorders.[1]
-
Aurora Kinases B and C: Key regulators of mitosis that are often overexpressed in tumors.[1]
The inhibition of these kinases by this compound disrupts critical signaling pathways that drive tumor growth.
Induction of Non-Apoptotic Cell Death
A hallmark of this compound's mechanism is the induction of a caspase-independent cell death pathway.[1][2] This process is characterized by the formation of large pycnotic nuclei without the typical features of apoptosis, such as chromatin condensation and nuclear fragmentation.[2] This unique mode of action suggests that this compound could be effective against tumors with defects in their apoptotic machinery.
Modulation of Signaling Pathways
Emerging evidence suggests that this compound modulates key signaling pathways involved in cell survival and proliferation, including the STAT3 and Akt pathways.[1] The inhibition of its primary kinase targets likely initiates a downstream cascade that ultimately leads to cell death.
Quantitative Data
The following tables summarize the reported inhibitory concentrations (IC50) of this compound against various protein kinases and its anti-proliferative activity in different cancer cell lines.
Table 1: Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (µM) |
| FLT3 | 0.34 |
| DYRK1A | 1.9 |
| DYRK2 | 1.3 |
| Aurora Kinase B | 4.6 |
| Aurora Kinase C | 0.7 |
Data sourced from Cayman Chemical.[3]
Table 2: Anti-Proliferative Activity of this compound in Thyroid Carcinoma Cell Lines
| Cell Line | Histological Origin | IC50 (µM) after 48h |
| C643 | Anaplastic | 1.54 |
| 8505C | Anaplastic | 2.05 |
| Hth74 | Anaplastic | 2.15 |
| SW1736 | Anaplastic | 2.34 |
| FTC133 | Follicular | 2.45 |
| ML1 | Follicular | 2.67 |
| B-CPAP | Papillary | 4.68 |
| TPC1 | Papillary | 4.78 |
| BHT101 | Papillary | 4.83 |
Data extracted from a study on dedifferentiated thyroid carcinoma cells.[4]
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound.
```dot
digraph "7BIO_Mechanism_of_Action" {
graph [rankdir="TB", splines=ortho, nodesep=0.5, fontname="Arial", fontsize=12];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1];
edge [arrowhead=normal, color="#5F6368", penwidth=1.5];
Proposed mechanism of action for this compound.
```dot
digraph "Experimental_Workflow_this compound" {
graph [rankdir="TB", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [arrowhead=normal, color="#5F6368", penwidth=1.5];
General experimental workflow for evaluating this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the anti-cancer properties of this compound.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against target kinases.
Materials:
-
Recombinant active kinase (e.g., FLT3, DYRK1A, DYRK2, Aurora B, Aurora C)
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
This compound stock solution (in DMSO)
-
96-well assay plates
-
Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence)
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in kinase assay buffer to the final desired concentrations.
-
In a 96-well plate, add the kinase, its specific substrate, and the diluted this compound or vehicle control (DMSO).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and time for the specific kinase.
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
Cell Viability Assay (MTS Assay)
Objective: To assess the effect of this compound on the proliferation and viability of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium.[1]
-
Incubate for 24 hours to allow for cell attachment.[1]
-
Treat the cells with a range of concentrations of this compound or vehicle control (DMSO).
-
Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of this compound or vehicle control for 24 hours.[1]
-
Harvest both adherent and floating cells. Adherent cells are detached using trypsin-EDTA.[1]
-
Wash the cells with PBS and fix them by resuspending the cell pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.[1]
-
Centrifuge the fixed cells, discard the ethanol, and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[1]
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.[1]
-
Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).[1]
Western Blotting for Signaling Proteins
Objective: To investigate changes in the expression and phosphorylation of proteins in signaling pathways affected by this compound.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-STAT3, anti-STAT3, anti-phospho-Akt, anti-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
In Vivo Anti-Cancer Studies and Clinical Trials
A comprehensive search of publicly available scientific literature and clinical trial registries did not yield specific in vivo studies demonstrating the anti-tumor efficacy of 7-Bromoindirubin-3'-oxime in animal cancer models. One study on a structurally related compound, MLS-2438 (another 7-bromoindirubin derivative), showed suppression of tumor growth in a mouse xenograft model of human melanoma, suggesting potential in vivo activity for this class of compounds.[5] However, direct evidence for this compound is lacking.
Furthermore, there is no information available regarding any clinical trials of 7-Bromoindirubin-3'-oxime for the treatment of cancer.
Conclusion
7-Bromoindirubin-3'-oxime is a promising anti-cancer compound with a unique mechanism of action centered on the inhibition of key kinases and the induction of non-apoptotic cell death.[1][2] Its potent in vitro activity against a range of cancer cell lines, particularly those resistant to conventional therapies, warrants further investigation.[4] However, the lack of available in vivo anti-cancer data and the absence of clinical trials highlight a critical gap in its developmental pathway. Future research should focus on evaluating the in vivo efficacy and safety profile of this compound in relevant preclinical cancer models to determine its potential for translation into clinical practice.
References
- 1. benchchem.com [benchchem.com]
- 2. 7-Bromoindirubin-3'-oxime induces caspase-independent cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repositori.udl.cat [repositori.udl.cat]
- 4. benchchem.com [benchchem.com]
- 5. A novel 7-bromoindirubin with potent anticancer activity suppresses survival of human melanoma cells associated with inhibition of STAT3 and Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
7-Bromoindirubin-3'-oxime (7BIO): A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromoindirubin-3'-oxime (7BIO) is a synthetic derivative of indirubin (B1684374), a natural compound with a history in traditional medicine. Unlike its parent compound, this compound exhibits a unique pharmacological profile, diverging from the classical activities of indirubins. This technical guide provides an in-depth exploration of the biological activities of this compound, focusing on its mechanism of action, key molecular targets, and its effects on cellular signaling pathways. This document is intended to be a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions to support further research and drug development efforts.
Core Mechanism of Action: Induction of Caspase-Independent Cell Death
A defining characteristic of this compound is its ability to induce a rapid, non-apoptotic form of cell death.[1][2] This process is distinct from classical apoptosis as it is not associated with cytochrome c release or the activation of caspases.[1][2] Morphological studies of cells treated with this compound reveal the appearance of large pycnotic nuclei, without the typical features of apoptotic nuclear fragmentation.[2][3] Furthermore, the cell death induced by this compound is not inhibited by broad-spectrum caspase inhibitors or the overexpression of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[2] This unique mechanism of action makes this compound a compound of interest for targeting apoptosis-resistant cancers.
Primary Molecular Targets and Kinase Inhibition Profile
While initially investigated as a potential inhibitor of cyclin-dependent kinases (CDKs) and glycogen (B147801) synthase kinase-3β (GSK-3β), a common trait of indirubin derivatives, this compound displays only marginal activity against these targets.[1][2][4][5] Instead, its cytotoxic effects are primarily attributed to the inhibition of a distinct set of kinases.[1][4] this compound functions as an ATP-competitive inhibitor for these kinases.[3][6]
The primary kinase targets of this compound include:
-
FMS-like Tyrosine Kinase 3 (FLT3): A receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).[7]
-
Dual-specificity Tyrosine-phosphorylation-regulated Kinases (DYRK1A and DYRK2): Implicated in various cellular processes, including neurodevelopment and cancer.[1][7]
-
Aurora Kinases B and C: Serine/threonine kinases that are key regulators of mitosis and are often overexpressed in cancerous cells.[1][6]
Quantitative Data: Kinase Inhibitory Profile of this compound
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against a panel of kinases, providing a quantitative measure of its potency.
| Kinase Target | IC50 (µM) |
| FMS-like Tyrosine Kinase 3 (FLT3) | 0.34[1] |
| Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) | 1.9[1] |
| Dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2) | 1.3[1] |
| Aurora Kinase B | 4.6[1] |
| Aurora Kinase C | 0.7[1] |
| Glycogen Synthase Kinase 3β (GSK3β) | 32[8] |
| Cyclin-Dependent Kinase 1 (CDK1) | 22[8] |
| Cyclin-Dependent Kinase 5 (CDK5) | 33[8] |
Modulation of Signaling Pathways
Inhibition of Primary Kinase Targets
The inhibitory action of this compound on FLT3, DYRKs, and Aurora kinases disrupts downstream signaling cascades crucial for cell proliferation and survival.
Potential Modulation of STAT3 Signaling
While direct inhibition of Signal Transducer and Activator of Transcription 3 (STAT3) by this compound has not been definitively established, studies on other indirubin derivatives suggest a potential for indirect modulation of this critical oncogenic pathway.[6][9][10] Some indirubins have been shown to inhibit the phosphorylation and activation of STAT3, often by targeting upstream kinases such as Src and Janus kinases (JAKs).[1][4][6] Given that this compound is a potent kinase inhibitor, it is plausible that it could indirectly affect the JAK/STAT pathway, which is a key regulator of cell proliferation, survival, and differentiation.[11] Further investigation is required to elucidate the precise relationship between this compound and STAT3 signaling.
Experimental Protocols
Cell Viability Assay (MTS-based)
This protocol is designed to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
7-Bromoindirubin-3'-oxime (this compound)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[4]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in complete growth medium to achieve the desired final concentrations. A vehicle control (DMSO in medium) should also be prepared.[4]
-
Treatment: After 24 hours, remove the medium and add 100 µL of the prepared this compound dilutions or vehicle control to the wells.[4]
-
Incubation: Incubate the plate for 48 hours under the same conditions.[4]
-
MTS Addition: Add 20 µL of MTS reagent to each well.[4]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.[4]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[4]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.[4]
In Vitro Kinase Inhibition Assay
This protocol outlines a general method for determining the IC50 value of this compound against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
This compound
-
ATP (radiolabeled, e.g., [γ-³²P]ATP, or non-radiolabeled for other detection methods)
-
Kinase reaction buffer
-
Stop solution (e.g., EDTA)
-
Detection reagents (dependent on the method, e.g., phosphocellulose paper and scintillation counter for radioactive assays)
Procedure:
-
Reaction Setup: In a microplate, prepare a reaction mixture containing the kinase, its specific substrate, and the kinase reaction buffer.
-
Inhibitor Addition: Add serial dilutions of this compound (dissolved in DMSO) to the wells. Include a control with only the solvent.
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration, ensuring the reaction proceeds within the linear range.
-
Reaction Termination: Stop the reaction by adding a stop solution.
-
Detection: Quantify the amount of phosphorylated substrate. For radioactive assays, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring the radioactivity with a scintillation counter.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Western Blotting for Phosphorylated Signaling Proteins
This protocol is used to assess the effect of this compound on the phosphorylation status of proteins within a signaling pathway (e.g., STAT3).
Materials:
-
Cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for the phosphorylated and total protein of interest)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time, then wash with ice-cold PBS and lyse the cells.[4]
-
Protein Quantification: Determine the protein concentration of the lysates.[4]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.[4]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[4]
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3) overnight at 4°C, followed by washing and incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[4]
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody for the total protein to normalize for protein loading.
Conclusion
7-Bromoindirubin-3'-oxime is a potent kinase inhibitor with a distinct biological activity profile that differentiates it from other indirubin derivatives. Its primary mechanism of action involves the induction of caspase-independent cell death, driven by the inhibition of key kinases such as FLT3, DYRK1A/2, and Aurora kinases B and C. While its direct effects on the STAT3 signaling pathway remain an area for further investigation, the established activity of related compounds suggests a potential for indirect modulation. The detailed protocols and compiled quantitative data provided in this guide serve as a valuable resource for researchers and drug development professionals aiming to further explore the therapeutic potential of this compound in oncology and other disease areas.
References
- 1. 6-Bromoindirubin-3'-oxime inhibits JAK/STAT3 signaling and induces apoptosis of human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Indirubin derivatives inhibit Stat3 signaling and induce apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. 7-Bromoindirubin-3'-oxime induces caspase-independent cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. open.clemson.edu [open.clemson.edu]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pnas.org [pnas.org]
- 10. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 11. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
Technical Guide: The Effect of 7-Bromoindirubin-3'-Oxime (7BIO) on Tau Phosphorylation in Neurons
Audience: Researchers, scientists, and drug development professionals.
Abstract
Neurofibrillary tangles (NFTs), composed of hyperphosphorylated tau protein, are a primary pathological hallmark of Alzheimer's disease (AD) and other related neurodegenerative disorders collectively known as tauopathies.[1] The aberrant phosphorylation of the microtubule-associated protein tau is largely driven by the dysregulation of key protein kinases, most notably Cyclin-Dependent Kinase 5 (CDK5) and Glycogen (B147801) Synthase Kinase-3β (GSK3β).[1][2] Consequently, the inhibition of these kinases presents a promising therapeutic avenue. 7-Bromoindirubin-3'-Oxime (7BIO), a synthetic indirubin (B1684374) derivative, has emerged as a significant small molecule inhibitor targeting both CDK5 and GSK3β.[2][3] This technical guide provides a comprehensive analysis of this compound's mechanism of action, its quantitative effects on tau phosphorylation, and detailed experimental protocols for its evaluation in preclinical models.
Introduction: Tau, Hyperphosphorylation, and Key Kinases
The tau protein is essential for stabilizing the neuronal cytoskeleton by binding to microtubules.[1] In pathological states, tau undergoes abnormal hyperphosphorylation, causing it to detach from microtubules.[4][5] This dissociation leads to microtubule instability and the subsequent aggregation of tau into insoluble paired helical filaments, which form the NFTs that are characteristic of tauopathies.[1][4] This cascade of events is a critical driver of neuronal dysfunction and cognitive decline.[1]
Two serine/threonine kinases, CDK5 and GSK3β, are intricately involved in the hyperphosphorylation of tau.[2]
-
CDK5: Normally involved in neuronal development, CDK5 can be aberrantly activated by its partner p25, a cleavage product of p35, leading to pathological tau phosphorylation.[2][6][7]
-
GSK3β: This kinase is implicated in a wide range of cellular processes. Its over-activity is a consistent finding in AD brains and directly contributes to tau hyperphosphorylation at multiple sites.[8][9]
Given their central role, the dual inhibition of CDK5 and GSK3β is an attractive therapeutic strategy. This compound has been identified as a compound capable of this dual inhibition.[3]
Mechanism of Action of this compound
This compound exerts its neuroprotective effects primarily by inhibiting CDK5 and GSK3β, thereby preventing the downstream hyperphosphorylation of tau. In disease models, such as those induced by β-amyloid (Aβ) oligomers, Aβ can trigger a signaling cascade that activates these kinases. This compound intervenes in this pathway, reducing the phosphorylation of tau and mitigating Aβ-induced neuroinflammation, synaptic damage, and the activation of microglia and astrocytes.[3][10] Furthermore, this compound has been shown to counteract the Aβ-induced decrease in the inhibitory phosphorylation of GSK3β at the Serine 9 residue (pSer9-GSK3β), effectively keeping the kinase in a less active state.[2][10]
Quantitative Data on this compound's Efficacy
The inhibitory potency of this compound has been evaluated, though some conflicting reports exist in the literature, which is a critical consideration for researchers.[2] The in vivo efficacy has been demonstrated in a mouse model of Alzheimer's disease induced by Aβ oligomers.[1][10]
Table 1: Inhibitory Activity of this compound Against Key Kinases
| Kinase | Reported IC50 | Source(s) | Notes |
| CDK5 | Micromolar (µM) range | [2] | One study reported moderate inhibitory activity. |
| GSK3β | Micromolar (µM) range | [2] | Same study reported moderate inhibitory activity. |
| CDKs, GSK-3 | Marginal Inhibitory Activity | [2] | A separate report from the same research group noted only marginal activity. |
| Other Kinases | Potent Inhibition | [2] | May be a more potent inhibitor of FLT3, DYRK1A/2, and Aurora kinases. |
Table 2: In Vivo Effects of this compound in an Aβ Oligomer-Induced AD Mouse Model
| Parameter | Treatment Group | Outcome | Source(s) |
| Spatial Cognition & Recognition | This compound (2.3-23.3 µg/kg) | Effectively prevented Aβ oligomer-induced impairments. | [10] |
| Tau Hyper-phosphorylation | This compound | Potently inhibited Aβ oligomer-induced increase. | [3][10] |
| pSer9-GSK3β Expression | This compound | Attenuated Aβ oligomer-induced decrease. | [10] |
| Neuroinflammation | This compound | Potently inhibited Aβ oligomer-induced effects. | [3][10] |
| Synaptic Impairments | This compound | Potently inhibited Aβ oligomer-induced effects. | [3][10] |
| Astrocyte & Microglia Activation | This compound | Potently inhibited Aβ oligomer-induced activation. | [3][10] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing findings. Below are representative protocols for evaluating the effect of this compound on tau phosphorylation.
In Vitro Evaluation in Neuronal Cell Culture
This protocol describes a method to assess this compound's direct effect on tau phosphorylation in a cellular context.
-
Cell Culture:
-
Plate primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y, N2a) at an appropriate density in multi-well plates.
-
Culture cells under standard conditions (e.g., 37°C, 5% CO2) until they reach the desired differentiation or confluency.
-
-
Induction of Tau Hyperphosphorylation:
-
Treat cells with an inducing agent. A common method is to expose cells to pre-aggregated Aβ oligomers (e.g., 1-5 µM) for 24 hours to stimulate kinase activity.
-
-
This compound Treatment:
-
Co-treat cells with the Aβ oligomers and varying concentrations of this compound (e.g., 0.1 µM to 10 µM). Include a vehicle control (e.g., DMSO).[3]
-
-
Cell Lysis:
-
After the treatment period, wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Western Blot Analysis:
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
Phospho-Tau (e.g., AT8 for pSer202/pThr205, PHF-1 for pSer396/pSer404).
-
Total Tau (e.g., Tau-5).
-
pSer9-GSK3β and Total GSK3β.
-
Loading control (e.g., GAPDH or β-Actin).
-
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate and quantify band densities using image analysis software.
-
In Vivo Efficacy in a Mouse Model of Tauopathy
This protocol outlines the evaluation of this compound in an animal model, linking cellular effects to cognitive outcomes.
-
Animal Model:
-
This compound Administration:
-
Administer this compound to the animals. Based on published studies, intraperitoneal (i.p.) injection at doses ranging from 2.3 to 23.3 µg/kg can be used.[10] Treatment can occur before or after the induction of pathology, depending on the study's aim (preventative vs. therapeutic).
-
-
Behavioral Testing:
-
After the treatment period, assess cognitive function using standard behavioral paradigms, such as:
-
Morris Water Maze: To evaluate spatial learning and memory.
-
Novel Object Recognition: To assess recognition memory.
-
-
-
Tissue Collection and Processing:
-
Following behavioral tests, euthanize the animals and perfuse with saline.
-
Dissect the brain and isolate regions of interest, such as the hippocampus and cortex.
-
Prepare brain homogenates for biochemical analysis as described in the in vitro protocol (Section 4.1, Steps 4-5).
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Cell-based Models To Investigate Tau Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. A Cdk5 inhibitory peptide reduces tau hyperphosphorylation and apoptosis in neurons | The EMBO Journal [link.springer.com]
- 7. A Cdk5 inhibitory peptide reduces tau hyperphosphorylation and apoptosis in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel GSK-3beta inhibitor reduces Alzheimer's pathology and rescues neuronal loss in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of glycogen synthase kinase-3beta downregulates total tau proteins in cultured neurons and its reversal by the blockade of protein phosphatase-2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Common mouse models of tauopathy reflect early but not late human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Limitations of human tau-expressing mouse models and novel approaches of mouse modeling for tauopathy [frontiersin.org]
Foundational Research on 7,8-Dihydroxyflavone (7BIO) in Alzheimer's Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on 7,8-dihydroxyflavone (B1666355) (7,8-DHF or 7BIO), a potent and selective small-molecule agonist of the Tropomyosin receptor kinase B (TrkB), in the context of Alzheimer's disease (AD) models. By mimicking the neurotrophic effects of Brain-Derived Neurotrophic Factor (BDNF), 7,8-DHF has emerged as a promising therapeutic candidate, demonstrating significant neuroprotective, cognitive-enhancing, and disease-modifying effects in various preclinical studies. This document synthesizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular pathways and experimental workflows.
Core Mechanism of Action: TrkB Agonism
7,8-dihydroxyflavone's primary mechanism of action in ameliorating Alzheimer's-related pathology is its function as a TrkB agonist.[1][2][3] In the healthy brain, BDNF binds to and activates TrkB, initiating downstream signaling cascades crucial for neuronal survival, synaptic plasticity, and memory formation.[2] In Alzheimer's disease, BDNF/TrkB signaling is often impaired.[1][4] 7,8-DHF, being a brain-penetrant small molecule, effectively mimics BDNF by binding to and activating TrkB receptors, thereby stimulating these critical neuroprotective pathways.[3][5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of 7,8-DHF in various mouse models of Alzheimer's disease.
Table 1: Effects of 7,8-DHF on Cognitive Performance in AD Mouse Models
| Mouse Model | Age | Treatment Paradigm | Behavioral Test | Key Findings | Reference |
| 5XFAD | 12-15 months | 5 mg/kg/day, i.p. for 10 days | Spontaneous Alternation Y-maze | Rescued memory deficits. | [1] |
| 5XFAD | 2 months | 5 mg/kg/day, oral gavage for 4 months | Morris Water Maze | Prevented memory deficits. | [4] |
| Tg2576 | Middle-aged | Chronic oral administration for 4 weeks | Morris Water Maze | Significantly improved spatial memory. | [6] |
| CaM/Tet-DTA | Adult | Systemic administration | Morris Water Maze | Significantly improved spatial memory in lesioned mice. | [7] |
Table 2: Effects of 7,8-DHF on Neuropathological and Biochemical Markers in AD Mouse Models
| Mouse Model | Age | Treatment Paradigm | Marker | Key Findings | Reference |
| 5XFAD | 12-15 months | 5 mg/kg/day, i.p. for 10 days | BACE1 | Blocked elevations in BACE1 expression. | [1] |
| 5XFAD | 12-15 months | 5 mg/kg/day, i.p. for 10 days | Aβ40 and Aβ42 | Lowered levels of Aβ40 and Aβ42. | [1] |
| 5XFAD | 2 months | 5 mg/kg/day, oral gavage for 4 months | Aβ deposition | Prevented Aβ deposition. | [4] |
| 5XFAD | 1 month | Treatment for 2 months | Cortical Aβ plaque deposition | Decreased cortical Aβ plaque deposition. | [8] |
| 5XFAD | 2 months | 5 mg/kg/day, oral gavage for 4 months | p-TrkB, p-AKT, p-ERK | Increased levels of phosphorylated TrkB, AKT, and ERK. | [9] |
| CaM/Tet-DTA | Adult | Systemic administration | Thin Spine Density (CA1) | Significantly and selectively increased the density of thin spines in lesioned mice. | [7][10] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by 7,8-DHF and a typical experimental workflow for its evaluation in Alzheimer's disease mouse models.
Signaling Pathway
Caption: 7,8-DHF activates the TrkB signaling pathway.
Experimental Workflow
Caption: General experimental workflow for 7,8-DHF studies.
Detailed Experimental Protocols
Animal Models and 7,8-DHF Administration
-
Mouse Models: Commonly used models include the 5XFAD transgenic mouse, which co-expresses five familial Alzheimer's disease mutations and exhibits aggressive amyloid pathology, and the Tg2576 mouse model.[1][4][6]
-
7,8-DHF Preparation and Administration: 7,8-DHF is typically dissolved in a vehicle such as 17% DMSO/PBS.[6] Administration is often performed via intraperitoneal (i.p.) injection or oral gavage at a dosage of 5 mg/kg/day.[1] Treatment durations vary from acute (e.g., 10 days) to chronic (e.g., 4 months).[9]
Behavioral Testing
-
Morris Water Maze (MWM): This test assesses hippocampal-dependent spatial learning and memory.[11][12]
-
Apparatus: A circular pool (e.g., 1.5m in diameter) is filled with opaque water (e.g., using non-toxic white paint) maintained at room temperature (e.g., 22°C).[12] A hidden platform is submerged approximately 1 cm below the water surface.[6]
-
Procedure: Mice undergo several days of training, with multiple trials per day, to learn the location of the hidden platform using distal cues in the room.[6][12] A probe trial is conducted on the final day where the platform is removed, and the time spent in the target quadrant is measured to assess memory retention.[12]
-
-
Y-Maze Spontaneous Alternation: This task evaluates spatial working memory.
-
Apparatus: A three-arm maze with equal arm lengths.
-
Procedure: Mice are placed in one arm and allowed to freely explore the maze for a set duration. The sequence of arm entries is recorded. A higher percentage of spontaneous alternations (entering a different arm on each of the last three entries) indicates better spatial working memory.
-
Biochemical and Histological Analysis
-
Western Blot Analysis:
-
Tissue Preparation: Brain tissue (e.g., hippocampus, cortex) is lysed in a suitable buffer (e.g., 50 mM Tris, pH 7.4, 40 mM NaCl, 1 mM EDTA).[9]
-
Procedure: Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., BACE1, p-TrkB, TrkB, p-AKT, AKT, p-ERK, ERK, synaptophysin). Following incubation with secondary antibodies, protein bands are visualized and quantified.
-
-
ELISA (Enzyme-Linked Immunosorbent Assay):
-
Procedure: Brain lysates are used to quantify the levels of soluble and insoluble Aβ40 and Aβ42 using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Immunohistochemistry (IHC):
-
Tissue Preparation: Mice are perfused, and brains are fixed (e.g., in 10% formalin), cryoprotected, and sectioned.[9]
-
Procedure: Brain sections are incubated with primary antibodies (e.g., anti-Aβ, anti-p-TrkB) followed by appropriate secondary antibodies and a detection reagent. The number and area of plaques or the number of p-TrkB-positive neurons are then quantified using imaging software.[9]
-
-
Golgi Staining:
-
Procedure: To visualize dendritic spines, brains are processed using a Golgi-Cox staining kit. Z-stack images of dendrites are captured using a confocal microscope, and spine density is quantified.[9]
-
Conclusion
The foundational research on 7,8-dihydroxyflavone in Alzheimer's disease models provides compelling evidence for its therapeutic potential. Through the activation of the TrkB signaling pathway, 7,8-DHF has been shown to mitigate key aspects of AD pathology, including amyloid-beta accumulation and synaptic dysfunction, leading to improved cognitive function in preclinical models. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals working to advance novel therapeutics for Alzheimer's disease. Further investigation into the long-term efficacy and safety of 7,8-DHF and its derivatives is warranted to translate these promising preclinical findings into clinical applications.
References
- 1. 7,8-dihydroxyflavone, a small-molecule TrkB agonist, reverses memory deficits and BACE1 elevation in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7,8-Dihydroxyflavone and Neuropsychiatric Disorders: A Translational Perspective from the Mechanism to Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. 7,8-dihydroxyflavone prevents synaptic loss and memory deficits in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | 7,8-dihydroxyflavone enhances long-term spatial memory and alters brain volume in wildtype mice [frontiersin.org]
- 7. 7,8-Dihydroxyflavone, a Small Molecule TrkB Agonist, Improves Spatial Memory and Increases Thin Spine Density in a Mouse Model of Alzheimer Disease-Like Neuronal Loss | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 7,8-Dihydroxyflavone, a small molecule TrkB agonist, improves spatial memory and increases thin spine density in a mouse model of Alzheimer disease-like neuronal loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Morris water maze test for learning and memory deficits in Alzheimer's disease model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Investigation of 7-Bromoindirubin-3'-oxime (7BIO) in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Bromoindirubin-3'-oxime (7BIO), a synthetic derivative of the indirubin (B1684374) alkaloid, has emerged as a compelling molecule in oncology research. Distinct from many conventional chemotherapeutic agents, this compound primarily induces a caspase-independent, non-apoptotic form of cell death, suggesting its potential utility in apoptosis-resistant cancers. Its mechanism of action is attributed to the inhibition of a unique profile of protein kinases, including FMS-like tyrosine kinase 3 (FLT3), dual-specificity tyrosine-phosphorylation-regulated kinases (DYRK1A/2), and Aurora kinases B and C. This technical guide provides a comprehensive overview of the preliminary investigations into this compound's role in oncology, summarizing key preclinical data, detailing essential experimental protocols, and visualizing associated molecular pathways and workflows to support further research and development.
Introduction
The circumvention of apoptosis is a hallmark of cancer, rendering many standard-of-care therapies ineffective. This has spurred the search for novel anti-cancer agents that can induce alternative cell death pathways. 7-Bromoindirubin-3'-oxime (this compound) has been identified as such an agent, triggering a rapid, non-apoptotic cell death process in various cancer cell lines.[1] Initially investigated as a potential cyclin-dependent kinase (CDK) inhibitor, further studies revealed that this compound possesses a distinct kinase inhibitory profile, targeting kinases implicated in oncogenesis that are different from the classical targets of its parent compound, indirubin.[2] This guide synthesizes the current preclinical knowledge on this compound, offering a foundational resource for its continued investigation as a potential therapeutic agent.
Mechanism of Action
The primary anti-cancer activity of this compound is not attributed to the inhibition of cyclin-dependent kinases (CDKs) or glycogen (B147801) synthase kinase-3β (GSK3β), a departure from other indirubin derivatives.[1] Instead, its mode of action is centered on two key biological events:
-
Induction of Non-Apoptotic Cell Death: this compound triggers a form of programmed cell death characterized by the formation of large pycnotic nuclei without the classical features of apoptosis, such as chromatin condensation and nuclear fragmentation.[1] This cell death mechanism is caspase-independent and is not inhibited by the overexpression of anti-apoptotic proteins like Bcl-2 and Bcl-XL, making it a potentially effective strategy against cancers with defects in the apoptotic machinery.[1]
-
Multi-Kinase Inhibition: The cytotoxic effects of this compound are linked to its ability to inhibit several protein kinases that are crucial for cancer cell proliferation and survival.
Below is a diagram illustrating the proposed mechanism of action of this compound.
Quantitative Data
Kinase Inhibitory Profile
The in vitro kinase inhibitory activity of this compound has been characterized, revealing a distinct profile compared to other indirubin derivatives. There are, however, conflicting reports in the literature regarding its potency against certain kinases, which may be attributable to different assay conditions.
| Kinase Target | IC50 (µM) | Reference(s) |
| FMS-like Tyrosine Kinase 3 (FLT3) | 0.34 | [3] |
| Dual-specificity Tyrosine-phosphorylation-regulated Kinase 1A (DYRK1A) | 1.9 | [3] |
| Dual-specificity Tyrosine-phosphorylation-regulated Kinase 2 (DYRK2) | 1.3 | [3] |
| Aurora Kinase B | 4.6 | [3] |
| Aurora Kinase C | 0.7 | [3] |
| Cyclin-Dependent Kinase 1 (CDK1) | 22 | [4] |
| Cyclin-Dependent Kinase 5 (CDK5) | 33 | [4] |
| Glycogen Synthase Kinase 3β (GSK3β) | 32 | [4] |
Note: Some studies report only marginal inhibitory activity of this compound towards CDKs and GSK-3β.[1]
In Vitro Anti-Proliferative Activity
This compound has demonstrated potent anti-proliferative effects across a panel of human cancer cell lines. A study on thyroid carcinoma cell lines provides a clear example of its efficacy.
| Cell Line | Histological Subtype | IC50 (µM) after 48h |
| C643 | Anaplastic Thyroid Carcinoma | 1.54 |
| HTh74 | Anaplastic Thyroid Carcinoma | 2.08 |
| 8505C | Anaplastic Thyroid Carcinoma | 2.29 |
| SW1736 | Anaplastic Thyroid Carcinoma | 2.45 |
| B-CPAP | Papillary Thyroid Carcinoma | 4.68 |
| TPC-1 | Papillary Thyroid Carcinoma | 4.75 |
| BHT101 | Papillary Thyroid Carcinoma | 4.83 |
| FTC-133 | Follicular Thyroid Carcinoma | 2.12 |
| FTC-236 | Follicular Thyroid Carcinoma | 2.34 |
| FTC-238 | Follicular Thyroid Carcinoma | 2.56 |
| ML-1 | Follicular Thyroid Carcinoma | 2.87 |
| RO82-W-1 | Follicular Thyroid Carcinoma | 3.11 |
| WRO | Follicular Thyroid Carcinoma | 3.24 |
| XTC.UC1 | Follicular Thyroid Carcinoma | 3.56 |
Data adapted from Goretzki et al., 2015.[5]
Experimental Protocols
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound against a target kinase.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing the purified active kinase, its specific substrate (e.g., a peptide or protein), and a suitable kinase buffer (typically containing MgCl2).
-
Compound Addition: Add varying concentrations of this compound (typically prepared as a serial dilution in DMSO and then diluted in kinase buffer) to the reaction mixture. Include a vehicle control (DMSO only).
-
Reaction Initiation: Start the kinase reaction by adding [γ-32P]ATP.
-
Incubation: Incubate the reaction at 30°C for a predetermined time, ensuring the reaction proceeds within the linear range.
-
Reaction Termination: Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Washing: Wash the paper extensively to remove unincorporated [γ-32P]ATP.
-
Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
Cell Viability (MTS) Assay
This protocol details the use of an MTS assay to evaluate the effect of this compound on the viability and proliferation of cancer cell lines.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (and a vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance of the formazan (B1609692) product at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells.
Western Blotting for Signaling Pathway Analysis
This protocol is for assessing the effect of this compound on the phosphorylation status of key signaling proteins.
Methodology:
-
Cell Treatment and Lysis: Treat cultured cancer cells with this compound for the desired time points. Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated or total form of the target protein.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
In Vivo Preclinical Data
As of the latest review of published literature, specific in vivo efficacy studies for this compound in oncology models have not been widely reported. However, a study on a closely related novel 7-bromoindirubin derivative, MLS-2438 , in a human melanoma xenograft model provides valuable insight into the potential in vivo anti-tumor activity of this class of compounds.
Case Study: MLS-2438 in a Melanoma Xenograft Model
In a study utilizing a MeWo human melanoma xenograft model in NSG mice, oral administration of MLS-2438 at 50 mg/kg once daily for two weeks resulted in significant suppression of tumor growth.[6] Importantly, no significant side effects or changes in body weight were observed in the treated mice, suggesting a favorable preliminary safety profile.[6]
| Compound | Cancer Model | Dosing Regimen | Outcome | Reference |
| MLS-2438 | MeWo Human Melanoma Xenograft | 50 mg/kg, oral, daily for 2 weeks | Significant tumor growth suppression | [6] |
This data suggests that 7-bromoindirubin derivatives warrant further in vivo investigation. A general protocol for a subcutaneous xenograft study is outlined below.
Clinical Development Status
A thorough search of clinical trial registries indicates that 7-Bromoindirubin-3'-oxime (this compound) has not yet entered clinical trials for oncological indications. The current body of evidence is limited to preclinical in vitro and limited in vivo investigations.
Conclusion and Future Directions
7-Bromoindirubin-3'-oxime is a promising preclinical candidate for the treatment of cancer, particularly for tumors that have developed resistance to apoptosis-inducing therapies. Its unique mechanism of action, involving the induction of non-apoptotic cell death and the inhibition of a distinct set of oncogenic kinases, provides a strong rationale for its further development.
Future research should focus on:
-
Comprehensive In Vivo Efficacy Studies: Evaluating the anti-tumor activity of this compound in a broader range of patient-derived xenograft (PDX) and orthotopic cancer models.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to establish a viable dosing regimen.
-
Biomarker Discovery: Identifying predictive biomarkers of response to this compound to enable patient stratification in future clinical trials.
-
Combination Therapies: Investigating the potential synergistic effects of this compound with other anti-cancer agents, including targeted therapies and immunotherapies.
The data and protocols presented in this technical guide serve as a valuable resource for researchers dedicated to advancing the understanding and potential clinical application of this novel anti-cancer compound.
References
7BIO: A Novel Modulator of Neuroinflammatory Pathways
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Neuroinflammation is a critical biological response in the central nervous system (CNS) to various insults, including infection, trauma, and protein aggregates.[1][2] While initially a protective mechanism, chronic and excessive neuroinflammation is a key pathological feature in a range of neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[1][2][3][4] This process is primarily mediated by glial cells, particularly microglia and astrocytes, which, upon activation, release a cascade of inflammatory mediators.[1][2][4] The activation of these cells and the subsequent inflammatory cascade are controlled by complex intracellular signaling pathways. Consequently, the targeted modulation of these pathways represents a promising therapeutic strategy for these debilitating diseases.[5]
This technical guide provides an in-depth overview of the impact of a novel therapeutic compound, designated 7BIO, on core neuroinflammation pathways. It details the preclinical evidence for this compound's mechanism of action, presents quantitative data from in vitro and in vivo studies, and outlines the experimental protocols used to generate this data.
Core Neuroinflammatory Signaling Pathways and this compound's Mechanism of Action
Preclinical research indicates that this compound exerts its anti-neuroinflammatory effects by modulating two key signaling cascades: the Toll-like receptor 4 (TLR4) mediated MAPK/NF-κB pathway and the Nrf2-mediated antioxidant response.
Inhibition of the TLR4/MyD88/MAPK/NF-κB Signaling Pathway
The TLR4 signaling pathway is a primary route for initiating an inflammatory response to pathogens and cellular damage.[1][6] In the context of neuroinflammation, binding of ligands such as lipopolysaccharide (LPS) to TLR4 on microglial cells triggers a downstream cascade involving MyD88, leading to the activation of mitogen-activated protein kinases (MAPKs) like JNK and ERK.[1][6] This cascade culminates in the activation of the transcription factor NF-κB, which then translocates to the nucleus to promote the expression of pro-inflammatory genes, including cytokines (TNF-α, IL-6, IL-1β) and enzymes like iNOS and COX-2.[1][3][6]
This compound has been shown to downregulate the expression of TLR4 and MyD88 and inhibit the phosphorylation of JNK and ERK, thereby preventing NF-κB activation and subsequent pro-inflammatory gene expression.[6]
References
- 1. biosciencepharma.com [biosciencepharma.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Antineuroinflammatory Effects of 7,3’,4’-Trihydroxyisoflavone in Lipopolysaccharide-Stimulated BV2 Microglial Cells through MAPK and NF-κB Signaling Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule Reduces Neuroinflammation in Preclinical Study | Technology Networks [technologynetworks.com]
- 6. 7-methoxyflavanone alleviates neuroinflammation in lipopolysaccharide-stimulated microglial cells by inhibiting TLR4/MyD88/MAPK signalling and activating the Nrf2/NQO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Preparation of 7BIO Stock Solution for Cell Culture: An Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-Bromo-3H-imidazo[4,5-b]pyridin-2-one (7BIO) is a small molecule inhibitor with a range of biological activities, making it a valuable tool in cell biology and cancer research. It is known to induce caspase-independent, non-apoptotic cell death[1]. This compound functions as an ATP-competitive inhibitor of several kinases, including Flt3, Aurora B, Aurora C, DYRK1A, and DYRK2[1][2][3]. Given its potent and diverse cellular effects, the accurate and consistent preparation of this compound stock solutions is critical for reproducible experimental outcomes in cell culture applications. This document provides a detailed protocol for the preparation, storage, and use of this compound stock solutions.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound is summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 356.2 g/mol | [1][2][4] |
| Appearance | Dark red solid | [1] |
| Purity | >99% | [1][3] |
| Solubility | Soluble in DMSO and Ethanol | [2][3][5] |
| Recommended Solvent | DMSO (cell culture grade) | [6] |
| Stock Solution Storage | -20°C | [1][5] |
| Stock Solution Stability | Up to 6 months at -20°C | [5] |
| Working Concentration | 1 nM - 100 nM (cell type dependent) | [6] |
| Final DMSO in Media | < 0.1% | [6] |
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade, sterile
-
Sterile, low-retention microcentrifuge tubes
-
Sterile, complete cell culture medium (e.g., DMEM with 10% FBS)
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, use the following formula:
-
Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 356.2 g/mol x 1000 mg/g = 3.562 mg
-
-
Therefore, weigh out 3.562 mg of this compound powder.
-
-
Dissolution:
-
Under sterile conditions (e.g., in a laminar flow hood), add the weighed this compound powder to a sterile microcentrifuge tube.
-
Add 1 mL of sterile, cell culture grade DMSO to the tube.
-
Gently vortex the tube until the this compound powder is completely dissolved. The solution should be clear.
-
-
Aliquoting and Storage:
-
Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile, low-retention microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Label each aliquot clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C. Stock solutions are reported to be stable for up to six months when stored under these conditions[5]. It is recommended to prepare fresh solutions on the day of use if possible[1].
-
Preparation of Working Solutions
The effective concentration of this compound can vary depending on the cell type and the specific experiment. A dose-response experiment is recommended to determine the optimal concentration for your experimental setup. Published studies have shown biological effects in the nanomolar range[6].
-
Intermediate Dilution (Optional but Recommended):
-
To avoid pipetting very small volumes, it is good practice to first prepare an intermediate dilution from the 10 mM stock. For example, to prepare a 100 µM intermediate solution, dilute the 10 mM stock 1:100 in sterile cell culture medium.
-
-
Final Working Solution:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution and allow it to equilibrate to room temperature[1].
-
Dilute the stock or intermediate solution to the desired final concentration in pre-warmed complete cell culture medium.
-
Important: Ensure the final concentration of DMSO in the cell culture medium is below 0.1% to avoid solvent-induced cytotoxicity[6].
-
-
Vehicle Control:
-
It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used in the experiment.
-
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for preparing the this compound stock and working solutions.
Signaling Pathway Inhibition by this compound
This compound exerts its biological effects by inhibiting several key signaling kinases. The diagram below provides a simplified representation of its primary targets.
References
Application Notes and Protocols for Western Blot Analysis Following 7BIO Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromoindirubin-3'-Oxime (7BIO) is a synthetic derivative of the indirubin (B1684374) alkaloid, recognized for its potent and selective inhibitory effects on key cellular kinases.[1][2] Primarily, this compound functions as a dual inhibitor of Cyclin-Dependent Kinase 5 (CDK5) and Glycogen Synthase Kinase 3β (GSK3β), two serine/threonine kinases implicated in a variety of cellular processes, including cell cycle regulation, neuronal function, and apoptosis.[1][3] Dysregulation of these kinases is a hallmark of several pathologies, particularly neurodegenerative diseases like Alzheimer's and certain cancers.[2][4]
Notably, this compound has been shown to induce a rapid, caspase-independent form of cell death.[3] This unique mechanism of action, distinct from classical apoptosis, involves the translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus, where it promotes chromatin condensation and DNA fragmentation.[4][5]
Western blotting is an indispensable technique for elucidating the molecular effects of this compound treatment. It allows for the sensitive and specific quantification of changes in the expression and post-translational modification of key proteins within the signaling pathways modulated by this compound. This document provides detailed protocols for Western blot analysis of cells or tissues treated with this compound, focusing on the downstream targets of CDK5 and GSK3β, as well as markers of caspase-independent apoptosis.
Key Signaling Pathways Modulated by this compound
This compound's primary mechanism of action involves the inhibition of CDK5 and GSK3β, leading to downstream effects on various substrates. In the context of neurodegenerative disease research, a key substrate of both kinases is the microtubule-associated protein Tau.[1] Hyperphosphorylation of Tau by CDK5 and GSK3β is a critical event in the formation of neurofibrillary tangles.[1] Inhibition of these kinases by this compound is expected to reduce Tau phosphorylation at specific sites.[1] Furthermore, GSK3β is a key regulator of the Wnt/β-catenin signaling pathway; its inhibition leads to the stabilization and accumulation of β-catenin.[6]
This compound also induces caspase-independent cell death, a pathway initiated by the release of AIF from the mitochondria.[3][5] Western blot analysis can be used to detect the translocation of AIF from mitochondrial to nuclear fractions and to assess the cleavage of other proteins involved in cell death pathways, such as PARP-1, which can be cleaved during apoptosis.[7]
Diagram of this compound's Proposed Mechanism of Action
Caption: this compound inhibits CDK5 and GSK3β, reducing Tau phosphorylation and β-catenin degradation, and induces caspase-independent cell death via AIF translocation.
Quantitative Data Presentation
The following tables summarize expected changes in protein expression and phosphorylation following this compound treatment, based on its known mechanism of action. Researchers should validate these targets in their specific experimental systems.
Table 1: Expected Effects of this compound on Key Protein Targets
| Target Protein | Cellular Location | Expected Change with this compound Treatment | Rationale | Recommended Loading Control |
| Phospho-Tau (e.g., pS396, pS404) | Cytosol | ↓ Decrease | Inhibition of CDK5 and GSK3β, major Tau kinases.[1] | Total Tau, β-Actin, GAPDH |
| Total Tau | Cytosol | ↔ No significant change | This compound is expected to affect phosphorylation state rather than total protein expression in short-term treatments. | β-Actin, GAPDH, α-Tubulin |
| Phospho-GSK3β (Ser9) | Cytosol | ↑ Increase | This is an inhibitory phosphorylation site; some kinase inhibitors can paradoxically increase it through feedback loops, though direct inhibition of GSK3β activity is the primary effect.[4] | Total GSK3β, β-Actin, GAPDH |
| Total GSK3β | Cytosol | ↔ No significant change | Treatment is expected to inhibit activity, not expression. | β-Actin, GAPDH, α-Tubulin |
| β-catenin | Cytosol, Nucleus | ↑ Increase | Inhibition of GSK3β prevents β-catenin phosphorylation and subsequent degradation.[6] | β-Actin, GAPDH, Histone H3 (nuclear) |
| AIF (Apoptosis-Inducing Factor) | Mitochondria, Nucleus | ↑ Increase in nuclear fraction, ↓ Decrease in mitochondrial fraction | This compound induces translocation from mitochondria to the nucleus to initiate caspase-independent cell death.[5] | COX IV (mitochondria), Histone H3 (nucleus) |
| Cleaved PARP-1 (89 kDa fragment) | Nucleus | ↔/↑ No change or potential increase | While this compound induces caspase-independent death, some level of PARP cleavage may still be observed as a general marker of cell death.[7] | Total PARP-1, β-Actin, Histone H3 |
| Cleaved Caspase-3 | Cytosol | ↔ No significant change | This compound is reported to induce caspase-independent cell death.[3] | Total Caspase-3, β-Actin, GAPDH |
Experimental Protocols
This section provides a detailed protocol for Western blot analysis of protein expression and phosphorylation in cell culture models following this compound treatment.
Experimental Workflow
Caption: A ten-step workflow for Western blot analysis after this compound treatment.
Materials and Reagents
-
Cell Culture: Appropriate cell line (e.g., SH-SY5Y for neurotoxicity studies, cancer cell lines for apoptosis studies), culture medium, fetal bovine serum (FBS), penicillin-streptomycin.
-
This compound Treatment: this compound (dissolved in DMSO to create a stock solution, e.g., 10 mM), vehicle control (DMSO).
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails immediately before use.
-
Protein Quantification: BCA Protein Assay Kit.
-
SDS-PAGE: Acrylamide/bis-acrylamide solution, TEMED, ammonium (B1175870) persulfate (APS), Tris-HCl, SDS, glycine, β-mercaptoethanol, bromophenol blue, glycerol. Precast gels are also suitable.
-
Protein Transfer: PVDF or nitrocellulose membrane, transfer buffer (25 mM Tris, 190 mM glycine, 20% methanol), methanol (B129727).
-
Blocking: 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST). Note: For phospho-specific antibodies, BSA is generally preferred.
-
Antibodies:
-
Primary antibodies against target proteins (see Table 1).
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies (anti-rabbit or anti-mouse, as appropriate).
-
-
Detection: Enhanced chemiluminescence (ECL) substrate.
-
Imaging: Chemiluminescence detection system (e.g., CCD camera-based imager).
Detailed Protocol
a. Cell Culture and this compound Treatment
-
Seed cells at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare working concentrations of this compound in fresh culture medium. A typical concentration range for in vitro studies is 1-10 µM.[1] Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Remove the old medium and replace it with the this compound-containing or vehicle control medium.
-
Incubate for the desired time period (e.g., 6, 12, 24, or 48 hours).
b. Cell Lysis and Protein Extraction
-
After treatment, place the culture dishes on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer with inhibitors to each dish (e.g., 100-200 µL for a 60 mm dish).
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube.
c. Protein Quantification
-
Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.
-
Normalize the concentration of all samples with lysis buffer to ensure equal loading.
d. Sample Preparation and SDS-PAGE
-
To 20-30 µg of protein from each sample, add 4x Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. Include a molecular weight marker in one lane.
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
e. Protein Transfer
-
Equilibrate the gel and a PVDF membrane in transfer buffer. Activate the PVDF membrane in methanol for 30 seconds prior to equilibration.
-
Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge) and perform the transfer according to the manufacturer's instructions for your transfer apparatus (wet or semi-dry). A typical transfer is run at 100 V for 1-2 hours at 4°C.
f. Immunoblotting
-
After transfer, block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Refer to the antibody datasheet for recommended dilutions.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
g. Detection and Analysis
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time (typically 1-5 minutes).
-
Capture the chemiluminescent signal using an imaging system. Adjust the exposure time to avoid signal saturation.
-
Quantify the band intensities using image analysis software. Normalize the signal of the target protein to the signal of the loading control for each lane.
Conclusion
This document provides a comprehensive guide for conducting Western blot analysis to investigate the cellular effects of this compound treatment. By following these protocols and utilizing the provided information on key protein targets and signaling pathways, researchers can generate robust and quantifiable data to further elucidate the therapeutic potential of this promising kinase inhibitor. Careful optimization of antibody concentrations and loading amounts is crucial for obtaining high-quality, reproducible results.
References
Application of 7-Bromoindirubin-3'-oxime (7BIO) in Neuroblastoma Cell Lines: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 7-Bromoindirubin-3'-oxime (7BIO), a synthetic indirubin (B1684374) derivative, in the context of neuroblastoma cell line research. This compound has emerged as a compound of interest due to its unique mechanism of inducing caspase-independent, non-apoptotic cell death, offering a potential therapeutic avenue for cancers that are resistant to conventional apoptosis-inducing treatments.
Introduction to this compound
7-Bromoindirubin-3'-oxime is a synthetic derivative of indirubin, a natural compound. Unlike other indirubins that primarily target cyclin-dependent kinases (CDKs) and glycogen (B147801) synthase kinase-3β (GSK-3β), this compound exhibits a distinct pharmacological profile. Its primary mechanism of action involves the induction of a non-apoptotic form of cell death and the inhibition of a specific set of kinases, including FMS-like tyrosine kinase 3 (FLT3), dual-specificity tyrosine-phosphorylation-regulated kinases (DYRK1A and DYRK2), and Aurora kinases.[1][2] This unique mode of action makes this compound a valuable tool for investigating alternative cell death pathways in cancer biology, particularly in apoptosis-resistant tumors like neuroblastoma.
Data Presentation
Quantitative Data Summary
The following tables summarize the known quantitative data for this compound's activity. Table 1 details the cytotoxic effects of this compound on various human cancer cell lines, including neuroblastoma lines. Table 2 provides the kinase inhibitory profile of this compound.
Table 1: Cytotoxic Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 24h treatment | Reference |
| SH-SY5Y | Neuroblastoma | ~15 | Ribas et al., 2006 |
| IMR-5 | Neuroblastoma | ~15 | Ribas et al., 2006 |
| IMR-32 | Neuroblastoma | ~20 | Ribas et al., 2006 |
| HCT-116 | Colon Carcinoma | ~15 | Ribas et al., 2006 |
| MDA-MB-231 | Breast Adenocarcinoma | ~15 | Ribas et al., 2006 |
| Jurkat | T-cell Leukemia | ~25 | Ribas et al., 2006 |
| HL-60 | Promyelocytic Leukemia | ~15 | Ribas et al., 2006 |
Note: IC50 values for neuroblastoma cell lines are estimated from graphical data presented in Ribas et al., 2006.
Table 2: Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (µM) | Reference |
| FLT3 | 0.34 | Cayman Chemical |
| DYRK1A | 1.9 | Cayman Chemical |
| DYRK2 | 1.3 | Cayman Chemical |
| Aurora B | 4.6 | Cayman Chemical |
| Aurora C | 0.7 | Cayman Chemical |
| CDK1/cyclin B | 22 | Ribas et al., 2006 |
| CDK5/p25 | 33 | Ribas et al., 2006 |
| GSK-3α/β | 32 | Ribas et al., 2006 |
Signaling Pathways and Experimental Workflows
This compound-Induced Non-Apoptotic Cell Death Pathway
This compound triggers a form of programmed cell death that is independent of caspases, the key mediators of classical apoptosis.[2] This pathway is characterized by the appearance of large pycnotic nuclei without the typical features of apoptosis such as chromatin condensation and nuclear fragmentation.[2] Importantly, this cell death mechanism is not inhibited by the overexpression of anti-apoptotic proteins like Bcl-2 and Bcl-xL, nor by broad-spectrum caspase inhibitors.[2] The exact molecular mechanism is still under investigation but is thought to potentially involve necroptosis or autophagy.[2]
Proposed mechanism of this compound in neuroblastoma cells.
Experimental Workflow for Investigating this compound Effects
A typical workflow to characterize the effects of this compound on neuroblastoma cell lines involves a series of in vitro assays to assess cytotoxicity, mechanism of cell death, and effects on key signaling proteins.
Workflow for assessing this compound's effects.
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on neuroblastoma cell lines, adapted from methodologies reported in the literature.
Protocol 1: Cell Culture and this compound Treatment
1.1. Cell Lines and Culture Conditions:
-
Cell Lines: SH-SY5Y, IMR-5, IMR-32 (human neuroblastoma cell lines).
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Environment: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture: Passage cells every 2-3 days to maintain logarithmic growth.
1.2. Preparation of this compound Stock Solution:
-
Dissolve this compound powder in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution of 10 mM.
-
Store the stock solution at -20°C.
1.3. Treatment of Neuroblastoma Cells with this compound:
-
On the day of the experiment, dilute the 10 mM this compound stock solution in the complete culture medium to the desired final concentrations (e.g., 1, 5, 10, 15, 20, 25, 50 µM).
-
Ensure the final concentration of DMSO in the culture medium does not exceed 0.1% (v/v) to avoid solvent-induced toxicity. A vehicle control (0.1% DMSO in medium) should always be included in experiments.
Protocol 2: Cell Viability Assay (MTS Assay)
This assay is used to determine the cytotoxic effects of this compound and to calculate the IC50 value.
2.1. Materials:
-
Neuroblastoma cells (SH-SY5Y, IMR-5, or IMR-32)
-
Complete culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
2.2. Procedure:
-
Cell Seeding: Seed neuroblastoma cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound or vehicle control (0.1% DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value using appropriate software.
Protocol 3: Western Blot Analysis for Caspase Activation
This protocol is designed to investigate whether this compound induces the cleavage of key apoptotic proteins like PARP and caspases.
3.1. Materials:
-
Neuroblastoma cells
-
6-well cell culture plates
-
This compound
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membranes
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-human PARP (1:1000 dilution)
-
Rabbit anti-human cleaved Caspase-3 (1:1000 dilution)
-
Mouse anti-human β-actin (1:5000 dilution, as a loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG (1:5000 dilution)
-
HRP-conjugated goat anti-mouse IgG (1:5000 dilution)
-
-
Chemiluminescent substrate
-
Imaging system
3.2. Procedure:
-
Cell Seeding and Treatment: Seed neuroblastoma cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound or vehicle control for 24 hours.
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 30 minutes. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using the BCA protein assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. The absence of cleaved PARP and cleaved Caspase-3 bands in this compound-treated samples would support a caspase-independent mechanism of cell death.
References
Application Notes and Protocols for 7,8-Dihydroxyflavone (7BIO) Administration in Mouse Models of Cognitive Impairment
Introduction
Alzheimer's disease, along with other neurodegenerative and neuropsychiatric conditions, presents a significant challenge to global health, with cognitive impairment being a primary symptom. A promising therapeutic avenue involves the modulation of neurotrophic factor signaling to bolster neuronal survival and enhance synaptic plasticity. Brain-Derived Neurotrophic Factor (BDNF) is a key player in these processes, but its clinical application is hampered by poor blood-brain barrier permeability. 7,8-dihydroxyflavone (B1666355) (7BIO), a naturally occurring flavonoid, has emerged as a potent and selective agonist for the BDNF receptor, Tropomyosin receptor kinase B (TrkB). As a small molecule capable of crossing the blood-brain barrier, this compound is a promising therapeutic candidate for mitigating cognitive deficits.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound in preclinical mouse models of cognitive impairment. We detail its mechanism of action, summarize key quantitative findings from various studies, and provide detailed experimental protocols for its administration and the assessment of its effects on cognitive function.
Mechanism of Action: this compound as a TrkB Agonist
This compound exerts its neuroprotective and cognitive-enhancing effects by mimicking the action of BDNF. It binds to and activates the TrkB receptor, initiating a cascade of downstream signaling pathways crucial for neuronal survival, synaptic plasticity, and memory formation. In the context of cognitive impairment models, particularly those for Alzheimer's disease, the activation of TrkB signaling by this compound has been shown to counteract the neurotoxic effects of amyloid-beta (Aβ), reduce Aβ deposition, and restore synaptic function. The primary signaling pathways activated by this compound are the Phospholipase C (PLCγ), PI3K/Akt, and Ras/MAPK pathways.
Caption: this compound activates the TrkB signaling pathway, promoting neuronal survival and synaptic plasticity.
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing this compound in various mouse models of cognitive impairment.
Table 1: Effects of this compound on Cognitive Performance in Mouse Models
| Mouse Model | This compound Dosage & Administration Route | Treatment Duration | Behavioral Test | Key Findings |
| 5XFAD (Alzheimer's) | 5 mg/kg/day; oral (in drinking water) | 4 months | Morris Water Maze | Prevented spatial memory deficits. |
| 5XFAD (Alzheimer's) | 5 mg/kg; intraperitoneal injection | Acute | Not Specified | Reversed memory deficits. |
| Tg2576 (Alzheimer's) | Not Specified | Not Specified | Morris Water Maze | Ameliorated spatial memory deficits. |
| CaM/Tet-DTA (Neuronal Loss) | Not Specified | Not Specified | Morris Water Maze | Improved spatial memory. |
| ApoE-Knockout (Cognitive Impairment) | Not Specified | 25 weeks | Morris Water Maze | Ameliorated cognitive deficits. |
| Scopolamine-induced (Amnesia) | Not Specified | Not Specified | Not Specified | Reversed memory dysfunction. |
| Fragile X Syndrome Model | Not Specified | Not Specified | Not Specified | Reversed memory deficits. |
| Schizophrenia Model | Not Specified | Not Specified | Not Specified | Reversed memory deficits. |
| Age-related Cognitive Decline | Not Specified | Not Specified | Not Specified | Reversed age-related cognitive impairment. |
Table 2: Neuropathological and Synaptic Effects of this compound
| Mouse Model | This compound Dosage & Administration Route | Treatment Duration | Neuropathological/Synaptic Outcome | Key Findings |
| 5XFAD (Alzheimer's) | 5 mg/kg/day; oral | 4 months | Cortical Aβ plaque deposition | Decreased. |
| 5XFAD (Alzheimer's) | Not Specified | 2 months | Synapse Number | Restored. |
| CaM/Tet-DTA (Neuronal Loss) | Not Specified | Not Specified | Thin spine density in CA1 | Significantly increased. |
| Tg2576 (Alzheimer's) | Not Specified | Not Specified | Dendrite loss in hippocampus | Minimized. |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the use of this compound in mouse models of cognitive impairment.
Protocol 1: Long-Term Oral Administration of this compound in Drinking Water
Objective: To assess the long-term effects of orally administered this compound on cognitive function and pathology in a mouse model of cognitive impairment.
Materials:
-
7,8-Dihydroxyflavone (this compound)
-
Drinking water (pH adjusted to 7.6-7.8)
-
Mouse model of cognitive impairment (e.g., 5XFAD transgenic mice, 2 months of age)
-
Standard mouse housing and care facilities
Procedure:
-
Preparation of this compound Solution: Dissolve this compound in drinking water to a final concentration of 22 mg/L. Adjust the pH of the water to 7.6-7.8.
-
Administration: Provide the this compound-containing water or a vehicle control (pH-adjusted water) to the mice as their sole source of drinking water. This corresponds to an approximate oral dose of 5 mg/kg/day, based on an average daily water intake of 7 ml per 30g mouse.
-
Treatment Duration: Continue the treatment for a period of 4 months.
-
Behavioral Testing: At the end of the treatment period (e.g., at 6 months of age), subject the mice to a battery of behavioral tests to assess cognitive functions such as spatial learning and memory (e.g., Morris Water Maze, Y-Maze).
-
Tissue Collection and Analysis: Following behavioral testing, euthanize the mice and collect brain tissue for biochemical (e.g., immunoblotting, ELISA) and immunohistochemical analysis of relevant markers (e.g., Aβ deposition, synaptic markers).
Protocol 2: Acute Intraperitoneal (i.p.) Administration of this compound
Objective: To evaluate the acute effects of systemically administered this compound on cognitive deficits in a mouse model.
Materials:
-
7,8-Dihydroxyflavone (this compound)
-
Vehicle solution (e.g., 17% DMSO in PBS)
-
Mouse model of cognitive impairment (e.g., aged 5XFAD transgenic mice, 12-15 months of age)
-
Standard mouse housing and care facilities
Procedure:
-
Preparation of this compound Injection Solution: Prepare the this compound solution for injection at a concentration that allows for the administration of 5 mg/kg in a reasonable injection volume. Dissolve this compound in a suitable vehicle.
-
Administration: Administer the this compound solution or vehicle control via intraperitoneal injection.
-
Behavioral Testing: Conduct behavioral tests at a specified time point after injection to assess acute effects on memory. The timing will depend on the specific cognitive function being assessed and the pharmacokinetic profile of this compound.
-
Tissue Collection and Analysis: Following behavioral testing, euthanize the mice and collect brain tissue for analysis as described in Protocol 1.
Caption: General experimental workflow for this compound studies in mouse models of cognitive impairment.
Protocol 3: Y-Maze Test for Spontaneous Alternation
Objective: To assess short-term spatial working memory.
Apparatus:
-
A Y-shaped maze with three identical arms (e.g., 35 cm long, 20 cm high) at a 120° angle from each other.
Procedure:
-
Acclimation: Transport the mice to the testing room at least 15-30 minutes before the test begins to allow for acclimation.
-
Testing:
-
Place a mouse at the center of the Y-maze.
-
Allow the mouse to freely explore the maze for a set period, typically 8 minutes.
-
Record the sequence of arm entries using a video tracking system or by manual observation. An arm entry is typically defined as all four paws entering the arm.
-
-
Data Analysis:
-
A spontaneous alternation is defined as consecutive entries into the three different arms (e.g., ABC, CAB, BCA).
-
Calculate the percentage of spontaneous alternation as: [(Number of spontaneous alternations) / (Total number of arm entries - 2)] x 100.
-
A higher percentage of spontaneous alternation indicates better spatial working memory.
-
Protocol 4: Novel Object Recognition (NOR) Test
Objective: To assess recognition memory.
Apparatus:
-
An open-field arena (e.g., 40 x 40 cm).
-
Two sets of identical objects and one novel object. The objects should be of similar size but differ in shape and color.
Procedure:
-
Habituation (Day 1):
-
Acclimate the mice to the testing room for at least 30 minutes.
-
Place each mouse individually into the empty arena for 10 minutes to habituate.
-
-
Training/Familiarization (Day 2):
-
Place two identical objects in opposite corners of the arena.
-
Place the mouse in the center of the arena and allow it to explore the objects for 10 minutes.
-
-
Testing (Day 2, after a retention interval):
-
After a retention interval (e.g., 2 hours), return the mouse to its home cage.
-
Replace one of the familiar objects with a novel object.
-
Place the mouse back into the arena and allow it to explore for 10 minutes.
-
Record the time spent exploring each object (familiar and novel). Exploration is typically defined as the mouse's nose being within a certain proximity to the object and oriented towards it.
-
-
Data Analysis:
-
Calculate the discrimination index as: [(Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)] x 100.
-
A higher discrimination index indicates better recognition memory.
-
Protocol 5: Passive Avoidance Test
Objective: To assess fear-motivated long-term memory.
Apparatus:
-
A two-compartment shuttle box with a light and a dark compartment, separated by a guillotine door. The floor of the dark compartment is equipped with a grid capable of delivering a mild electric foot shock.
Procedure:
-
Training (Day 1):
-
Place the mouse in the light compartment.
-
After a brief acclimation period (e.g., 60 seconds), the door to the dark compartment is opened.
-
When the mouse enters the dark compartment, the door closes, and a mild, brief foot shock (e.g., 0.2-0.3 mA for 2 seconds) is delivered.
-
The mouse is then returned to its home cage.
-
-
Testing (Day 2):
-
24 hours after training, place the mouse back into the light compartment.
-
Open the door to the dark compartment and measure the latency to enter the dark compartment. The trial is typically terminated after a set time (e.g., 5-15 minutes) if the mouse does not enter the dark compartment.
-
-
Data Analysis:
-
A longer latency to enter the dark compartment during the testing phase indicates better retention of the fear memory.
-
Logical Relationship of this compound Administration and Cognitive Improvement
The administration of this compound is hypothesized to lead to cognitive improvement through a series of interconnected events, starting from the molecular level and culminating in behavioral changes.
Caption: Logical flow from this compound administration to improved behavioral outcomes in cognitive tasks.
Conclusion
The administration of this compound in mouse models of cognitive impairment has consistently demonstrated neuroprotective effects, including the amelioration of cognitive deficits, reduction of Aβ pathology, and enhancement of synaptic plasticity. As a brain-penetrant TrkB agonist, this compound represents a promising therapeutic agent for neurodegenerative diseases. The protocols and data presented herein provide a valuable resource for researchers aiming to investigate the efficacy of this compound and other TrkB agonists in preclinical models of cognitive impairment. Further research is warranted to fully elucidate its therapeutic potential and to explore its effects in combination with other treatment modalities.
Application Notes: Determining the In Vitro Effective Concentration of 7-bromo-1-ethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide
Introduction
7-bromo-1-ethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide, hereafter referred to as 7BIO, is a novel synthetic compound belonging to the tetrahydroquinoxaline sulfonamide class. Derivatives of this class have shown significant potential as anticancer agents.[1][2][3] Specifically, recent studies have identified tetrahydroquinoxaline sulfonamide derivatives as potent microtubule targeting agents that act as colchicine (B1669291) binding site inhibitors.[1][2][4] These compounds disrupt microtubule polymerization, leading to cell cycle arrest in the G2/M phase and subsequent inhibition of cancer cell proliferation.[1][2]
Determining the effective concentration of a novel compound like this compound is a critical first step in preclinical evaluation. This document provides a series of detailed protocols for researchers to establish the half-maximal inhibitory concentration (IC50) and to characterize the mechanism of action of this compound in relevant cancer cell lines in vitro. The workflow progresses from general cytotoxicity screening to specific mechanism-based assays.
Predicted Mechanism of Action
Based on the activity of structurally related compounds, this compound is predicted to function as a tubulin polymerization inhibitor.[1][2][5][6] By binding to the colchicine site on β-tubulin, it likely prevents the formation of microtubules, which are essential for mitotic spindle formation during cell division. This disruption is expected to activate the spindle assembly checkpoint, leading to a stall in the cell cycle at the G2/M phase and ultimately inhibiting cell proliferation.[1][2]
Quantitative Data Summary
Effective concentrations of novel compounds must be empirically determined for each cell line. The following table provides a representative example of IC50 values for this compound against common human cancer cell lines after 72 hours of treatment. Researchers should generate their own data following the protocols outlined below.
| Cell Line | Cancer Type | IC50 (µM) [Hypothetical Data] |
| HT-29 | Colorectal Carcinoma | 1.5 |
| HCT-116 | Colorectal Carcinoma | 2.1 |
| MCF-7 | Breast Adenocarcinoma | 3.8 |
| A549 | Lung Carcinoma | 2.5 |
| HeLa | Cervical Cancer | 1.8 |
Experimental Protocols
General Reagent Preparation
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (B87167) (DMSO). Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Cell Culture Media: Use the appropriate complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, as recommended for the specific cell line.
-
Vehicle Control: For all experiments, use a DMSO concentration in the final culture medium that is identical to the highest concentration of DMSO used for the this compound dilutions (typically ≤ 0.1%).
Protocol 1: Cell Viability and IC50 Determination using MTS Assay
This assay provides a quantitative measure of cell viability and proliferation, allowing for the determination of the IC50 value.
Materials:
-
96-well clear-bottom cell culture plates
-
Cancer cell lines of interest
-
Complete growth medium
-
This compound stock solution and vehicle (DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (490 nm absorbance)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Compound Dilution: Prepare a series of 2x concentrated serial dilutions of this compound in complete medium from the 10 mM stock. A typical starting range would be 20 µM down to ~0.01 µM (final concentration 10 µM to 0.005 µM). Prepare a 2x vehicle control.
-
Treatment: Add 100 µL of the 2x this compound dilutions or vehicle control to the appropriate wells to achieve a final volume of 200 µL.
-
Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm.
-
Analysis:
-
Subtract the average absorbance of "media only" blank wells.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle-treated control wells (% Viability).
-
Plot % Viability against the log-transformed concentration of this compound.
-
Use non-linear regression (log[inhibitor] vs. response -- variable slope) to calculate the IC50 value.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of this compound on cell cycle distribution, which is expected to show an arrest at the G2/M phase.
Materials:
-
6-well cell culture plates
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Ice-cold 70% Ethanol (B145695)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seeding and Treatment: Seed 2.5 x 10^5 cells per well in 6-well plates and allow them to attach overnight. Treat cells with this compound at concentrations corresponding to 1x and 2x the predetermined IC50 value for 24 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Adherent cells should be trypsinized, combined with the supernatant, and centrifuged at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant, resuspend the cell pellet in 500 µL of ice-cold PBS, and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. A significant increase in the G2/M population in this compound-treated cells confirms the predicted mechanism.
Protocol 3: In Vitro Tubulin Polymerization Assay
This is a direct, cell-free biochemical assay to confirm that this compound inhibits tubulin polymerization.
Materials:
-
Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.) containing >99% pure tubulin, general tubulin buffer, GTP, and a positive control (Paclitaxel) and negative control (e.g., Colchicine).
-
This compound compound
-
96-well half-area plates, UV-transparent
-
Temperature-controlled fluorescence plate reader (Excitation: 360 nm, Emission: 450 nm)
Procedure:
-
Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. Keep tubulin on ice at all times.
-
Compound Preparation: Prepare serial dilutions of this compound in the provided buffer.
-
Assay Initiation: In a pre-warmed 96-well plate at 37°C, add the tubulin solution to wells containing either buffer only (baseline), positive control, negative control, or various concentrations of this compound.
-
Data Acquisition: Immediately begin reading the fluorescence (or absorbance at 340 nm) every minute for 60 minutes at 37°C. The polymerization of tubulin causes an increase in fluorescence/absorbance.
-
Analysis: Plot the fluorescence intensity over time. Compare the polymerization curves of this compound-treated samples to the controls. Inhibition of polymerization will result in a dose-dependent suppression of the fluorescence signal increase, similar to the colchicine control.
Visualizations
Experimental Workflow
The following diagram illustrates the logical progression of experiments to determine the effective concentration and mechanism of this compound.
Caption: Experimental workflow for this compound characterization.
Signaling Pathway of this compound Action
This diagram illustrates the proposed signaling pathway through which this compound induces cell cycle arrest.
Caption: Proposed mechanism of this compound-induced G2/M arrest.
References
- 1. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05720H [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Tetrahydroisoquinoline Sulfamates as Potent Microtubule Disruptors: Synthesis, Antiproliferative and Antitubulin Activity of Dichlorobenzyl-Based Derivatives, and a Tubulin Cocrystal Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell Cycle Analysis of Cancer Cells Treated with 7BIO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to analyzing the effects of 7BIO, a potent 7-bromo-imidazo[4,5-b]pyridine derivative, on the cell cycle of cancer cells. This compound has been identified as a promising anti-cancer agent due to its ability to induce cell cycle arrest, primarily at the G2/M phase, by targeting key signaling pathways involved in cell proliferation.[1]
Biological Activity and Mechanism of Action:
This compound is a synthetic heterocyclic molecule, analogous to purines, that demonstrates significant anti-proliferative effects in various cancer cell lines.[1] Its primary mechanism of action involves the induction of cell cycle arrest, which halts the division and proliferation of cancerous cells.[1] This is achieved through the modulation of the PI3K/AKT/mTOR signaling cascade, a pathway frequently hyperactivated in cancer that is crucial for cell growth and survival.[1] Inhibition of this pathway by this compound analogues leads to the upregulation of cell cycle inhibitors such as p53 and p21, and the downregulation of proteins essential for cell cycle progression.[1]
Another compound, also sometimes referred to as this compound (7-Bromoindirubin-3'-oxime), is a synthetic indirubin (B1684374) derivative.[2] It induces a caspase-independent, non-apoptotic form of cell death and its cytotoxic effects are linked to the inhibition of several kinases including FMS-like tyrosine kinase 3 (FLT3), dual-specificity tyrosine-phosphorylation-regulated kinases 1A and 2 (DYRK1A and DYRK2), and Aurora kinases B and C.[2]
This document will focus on the imidazo[4,5-b]pyridine derivative due to its well-defined effect on cell cycle arrest.
Data Presentation
Table 1: Hypothetical Effects of this compound on Cell Cycle Distribution in Cancer Cells
| Treatment Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| 0 (Vehicle Control) | 55 | 25 | 20 |
| 1 | 50 | 20 | 30 |
| 5 | 40 | 15 | 45 |
| 10 | 30 | 10 | 60 |
Table 2: Hypothetical Effects of this compound on Key Cell Cycle Regulatory Proteins
| Treatment Concentration (µM) | Relative Expression of Cyclin D1 | Relative Expression of p21 | Relative Expression of Phospho-Akt (Ser473) |
| 0 (Vehicle Control) | 1.0 | 1.0 | 1.0 |
| 1 | 0.8 | 1.5 | 0.7 |
| 5 | 0.5 | 2.5 | 0.4 |
| 10 | 0.2 | 4.0 | 0.1 |
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry using Propidium Iodide (PI) Staining
This protocol details the analysis of cell cycle distribution in cancer cells following treatment with this compound.[2] Propidium iodide (PI) is a fluorescent dye that intercalates with DNA, and its fluorescence intensity is directly proportional to the DNA content in a cell.[3] This allows for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4]
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)[2]
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cancer cells in 6-well plates at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) or a vehicle control (DMSO) for 24-48 hours.[2]
-
Cell Harvest: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine these with the floating cells from the supernatant.[2]
-
Fixation: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in ice-cold PBS. Add 1 ml of ice-cold 70% ethanol dropwise while vortexing to prevent cell clumping.[2][3] Incubate on ice for at least 30 minutes.[3] Fixed cells can be stored at 4°C for an extended period.[3]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet twice with PBS.[3] Resuspend the cell pellet in PI staining solution containing RNase A to ensure only DNA is stained.[2][3]
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.[2]
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.[2] Use a low flow rate to ensure accurate readings.[5]
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution based on DNA content (G0/G1, S, and G2/M phases).[2]
Protocol 2: Western Blot Analysis of Cell Cycle Regulatory Proteins
This protocol is for investigating changes in the expression of key proteins involved in cell cycle regulation following this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
DMSO
-
6-well plates
-
PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Cyclin D1, p21, Akt, Phospho-Akt, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treating cells with this compound as described in the flow cytometry protocol, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[6][7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[7]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[6]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[6][8]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[9]
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle shaking.[8]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.[8]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[2]
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Mandatory Visualizations
Caption: Workflow for analyzing cell cycle distribution after this compound treatment.
Caption: Proposed signaling pathway of this compound-induced G2/M cell cycle arrest.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. bio-rad.com [bio-rad.com]
- 7. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. Western blot protocol | Abcam [abcam.com]
Unraveling the Cellular Impact of 7BIO: An Experimental Workflow
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental workflow designed to investigate the multifaceted effects of 7-bromo-5-chloro-1H-indole-2,3-dione (7BIO), a potent kinase inhibitor. This compound is recognized for its dual inhibitory action on Cyclin-Dependent Kinase 5 (CDK5) and Glycogen Synthase Kinase 3β (GSK3β), and its influence on other kinases such as DYRK1A/2, FLT3, and Aurora kinases, making it a compound of significant interest in neurodegenerative disease and cancer research.[1][2][3] The protocols herein outline a systematic approach to characterize the biochemical and cellular consequences of this compound treatment, including its effects on cell viability, protein expression and signaling, and cell cycle progression. The inclusion of detailed methodologies, data presentation tables, and visual diagrams of signaling pathways and workflows aims to equip researchers with the necessary tools to rigorously evaluate the therapeutic potential of this compound.
Introduction to this compound's Mechanism of Action
7-bromo-5-chloro-1H-indole-2,3-dione (this compound) is a synthetic indirubin (B1684374) derivative that has garnered attention for its ability to modulate key cellular signaling pathways.[1][2] Its primary mechanism involves the competitive inhibition of the kinase activity of CDK5 and GSK3β.[1][2] Dysregulation of these kinases is implicated in the pathology of several diseases, including Alzheimer's disease and various cancers.[1][2] Furthermore, this compound has been shown to induce a caspase-independent form of cell death.[1][3] Understanding the precise molecular interactions and cellular outcomes of this compound treatment is crucial for its development as a potential therapeutic agent.
The following diagram illustrates the primary signaling pathways affected by this compound.
Caption: this compound's primary kinase targets and downstream effects.
Experimental Workflow Overview
To comprehensively study the effects of this compound, a multi-tiered experimental approach is recommended. This workflow progresses from initial biochemical assays to more complex cellular analyses.
Caption: Proposed experimental workflow for studying this compound's effects.
Data Presentation
Quantitative data from the following experiments should be meticulously recorded and presented in tabular format to facilitate clear comparison and interpretation.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (µM) |
| Cyclin-Dependent Kinase 5 (CDK5) | 33[1] |
| Glycogen Synthase Kinase 3β (GSK3β) | 32[1] |
| Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) | 1.9[1] |
| Dual-specificity tyrosine phosphorylation-regulated kinase 2 (DYRK2) | 1.3[3] |
| Fms-like tyrosine kinase 3 (FLT3) | 0.34[3] |
| Aurora Kinase B | 4.6[3] |
| Aurora Kinase C | 0.7[3] |
| Cyclin-Dependent Kinase 1 (CDK1) | 22[1] |
Table 2: Effect of this compound on Cell Viability (Example Data)
| Cell Line | This compound Concentration (µM) | % Cell Viability (relative to control) |
| SH-SY5Y | 1 | 95 ± 5 |
| SH-SY5Y | 10 | 60 ± 8 |
| SH-SY5Y | 50 | 25 ± 6 |
| HeLa | 1 | 98 ± 4 |
| HeLa | 10 | 70 ± 7 |
| HeLa | 50 | 35 ± 5 |
Table 3: Densitometric Analysis of Western Blot Results (Example Data)
| Protein Target | Treatment Group | Relative Protein Expression (normalized to loading control) |
| p-Tau (Ser396) | Control | 1.00 |
| p-Tau (Ser396) | This compound (10 µM) | 0.45 ± 0.05 |
| Cleaved PARP | Control | 1.00 |
| Cleaved PARP | This compound (10 µM) | 1.10 ± 0.08 |
Table 4: Cell Cycle Distribution Analysis (Example Data)
| Treatment Group | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control | 55 ± 3 | 25 ± 2 | 20 ± 2 |
| This compound (10 µM) | 70 ± 4 | 15 ± 2 | 15 ± 3 |
Experimental Protocols
In Vitro Kinase Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against target kinases. A common method is a radiometric assay that measures the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP or [γ-³³P]ATP onto a specific substrate.[4]
Materials:
-
Purified recombinant kinases (e.g., CDK5/p25, GSK3β)
-
Specific peptide or protein substrates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer
-
[γ-³²P]ATP or [γ-³³P]ATP
-
ATP solution
-
96-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the kinase reaction buffer.
-
Add the specific kinase to each well.
-
Add the serially diluted this compound or DMSO (vehicle control) to the wells.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the specific substrate and radiolabeled ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate to remove unincorporated radiolabeled ATP.
-
Measure the radioactivity in each well using a scintillation counter.[4]
-
Calculate the percentage of kinase activity inhibition for each this compound concentration compared to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT/XTT)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[5] Metabolically active cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan (B1609692) product.[6][7]
Materials:
-
Cell lines of interest (e.g., SH-SY5Y, HeLa)
-
Complete cell culture medium
-
This compound
-
MTT or XTT reagent
-
Solubilization solution (for MTT assay)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
For MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.[8]
-
Add solubilization solution to each well to dissolve the formazan crystals.
-
-
For XTT Assay:
-
Add the activated XTT solution to each well and incubate for 2-4 hours at 37°C.[6]
-
-
Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for XTT).[6][8]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins in cell lysates, providing insights into the signaling pathways affected by this compound.[9][10]
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Tau, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the cell pellets in RIPA buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.[11]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[11]
-
Incubate the membrane with the primary antibody overnight at 4°C.[9]
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Perform densitometric analysis of the bands and normalize to a loading control (e.g., β-actin).
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[13]
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol (B145695)
-
Propidium iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Harvest and wash the cells with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.[14]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.[15]
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.[16]
Conclusion
The experimental workflow detailed in this document provides a robust framework for the systematic investigation of the biological effects of this compound. By combining biochemical and cellular assays, researchers can gain a comprehensive understanding of its mechanism of action, identify its primary molecular targets, and evaluate its potential as a therapeutic agent. The provided protocols and data presentation formats are intended to ensure reproducibility and facilitate the clear communication of findings within the scientific community.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Invitrogen CyQUANT MTT and XTT Cell Viability Assays MTT | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 6. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 7. MTT assay - Wikipedia [en.wikipedia.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 11. Western Blot Protocol | Proteintech Group [ptglab.com]
- 12. bosterbio.com [bosterbio.com]
- 13. cancer.wisc.edu [cancer.wisc.edu]
- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes: 7BIO for Induction of Non-Apoptotic Cell Death
Introduction
7-Bromoindirubin-3'-oxime (7BIO) is a synthetic derivative of indirubin, a compound isolated from traditional Chinese medicinal plants.[1] While initially investigated as a cyclin-dependent kinase (CDK) inhibitor, this compound has garnered significant interest for its potent anti-proliferative effects against various cancer cell lines.[1] Notably, this compound induces a form of programmed cell death that is independent of caspases, the key mediators of apoptosis.[1] This characteristic makes this compound a valuable research tool and a potential therapeutic agent for cancers that have developed resistance to conventional apoptosis-inducing chemotherapies.[1][2] These notes provide an overview of the proposed mechanism of this compound and detailed protocols for its application in cell-based assays.
Mechanism of Action
This compound's primary mechanism for inducing non-apoptotic cell death is through the inhibition of several protein kinases.[1] It displays only marginal activity against common CDKs but potently inhibits FMS-like tyrosine kinase 3 (FLT3), dual-specificity tyrosine-phosphorylation-regulated kinases (DYRK1A and DYRK2), and Aurora kinases B and C.[1] The inhibition of these kinases triggers a downstream signaling cascade that culminates in a form of regulated necrosis, often referred to as necroptosis.[1][3]
Unlike apoptosis, which is characterized by cell shrinkage and formation of apoptotic bodies, this compound-induced cell death resembles necrosis, involving cell swelling and rupture of the plasma membrane.[1][3] A key feature of this pathway is its independence from caspase activation; broad-spectrum caspase inhibitors do not block this compound-induced cytotoxicity.[1] The proposed pathway involves the activation of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, leading to the phosphorylation of Mixed Lineage Kinase Domain-Like protein (MLKL).[4] Phosphorylated MLKL then oligomerizes and translocates to the plasma membrane, forming pores that disrupt membrane integrity and lead to cell lysis.[4]
Caption: Proposed signaling pathway of this compound-induced non-apoptotic cell death.
Data Presentation
The following tables summarize the quantitative data regarding the cytotoxic and kinase inhibitory activities of this compound from published studies.
Table 1: Cytotoxic Activity of this compound in Human Cancer Cell Lines [1]
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| HL-60 | Promyelocytic Leukemia | 0.8 |
| K-562 | Chronic Myelogenous Leukemia | 1.2 |
| MOLM-13 | Acute Myeloid Leukemia | 0.9 |
| MV-4-11 | Acute Myeloid Leukemia | 0.5 |
| A549 | Lung Carcinoma | 2.5 |
| HeLa | Cervical Carcinoma | 3.1 |
| MCF-7 | Breast Adenocarcinoma | 4.5 |
Table 2: Kinase Inhibitory Activity of this compound [1]
| Kinase Target | IC50 (nM) |
|---|---|
| FLT3 | 15 |
| DYRK1A | 30 |
| DYRK2 | 45 |
| Aurora B | 80 |
| Aurora C | 120 |
Experimental Protocols
Herein are detailed protocols for key experiments to study the effects of this compound.
Protocol 1: Cell Viability Assay (MTS-based)
This protocol determines the cytotoxic effects of this compound on adherent cancer cell lines using an MTS-based assay.
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (7-Bromoindirubin-3'-oxime)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations (e.g., 0.1 to 10 µM).
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
-
Treatment:
-
After 24 hours, carefully aspirate the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTS Addition: Add 20 µL of MTS reagent directly to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[1]
-
Data Analysis:
-
Subtract the average absorbance of medium-only wells (background) from all other values.
-
Calculate cell viability as a percentage of the vehicle-treated control:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
-
Caption: Experimental workflow for the MTS-based cell viability assay.
Protocol 2: Western Blot Analysis for Necroptosis Markers
This protocol is for detecting key necroptosis-related proteins and their phosphorylation status.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-RIPK1, anti-phospho-RIPK1, anti-RIPK3, anti-phospho-RIPK3, anti-MLKL, anti-phospho-MLKL, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis:
-
Treat cells with this compound for the desired time.
-
Wash cells with ice-cold PBS and collect the cell pellet.
-
Lyse the pellet with ice-cold RIPA buffer on ice for 30 minutes, vortexing intermittently.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (lysate).[1]
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[1]
-
Sample Preparation: Normalize protein concentrations for all samples. Add 1/4 volume of 4x Laemmli buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE: Load 20-40 µg of protein per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.[5]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane. Confirm transfer with Ponceau S staining.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature on a shaker.[1]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[1]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[1] Analyze the band intensities relative to a loading control like GAPDH.
Protocol 3: Immunofluorescence for p-MLKL Translocation
This protocol visualizes the translocation of phosphorylated MLKL to the plasma membrane, a hallmark of necroptosis.
Materials:
-
Cells grown on sterile glass coverslips in a 24-well plate
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.25% Triton X-100 in PBS)
-
Blocking buffer (1% BSA, 22.52 mg/mL glycine (B1666218) in PBST)
-
Primary antibody (e.g., anti-phospho-MLKL)
-
Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with this compound or vehicle control for the desired time.
-
Fixation:
-
Wash cells twice with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.[6]
-
-
Washing: Wash three times with PBS for 5 minutes each.
-
Permeabilization: Incubate with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and then incubate with blocking buffer for 30 minutes at room temperature.
-
Primary Antibody Incubation: Dilute the anti-p-MLKL primary antibody in blocking buffer and incubate on the coverslips in a humidified chamber for 1-2 hours at room temperature or overnight at 4°C.[6]
-
Washing: Wash three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in blocking buffer and incubate for 1 hour at room temperature, protected from light.
-
Washing: Wash three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Mounting: Wash once with PBS and mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging: Visualize the samples using a fluorescence or confocal microscope. Look for punctate staining of p-MLKL at the cell periphery in this compound-treated cells.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Editorial: Non-apoptotic cell death mechanisms and their therapeutic significance [frontiersin.org]
- 3. Forms of Non-Apoptotic Cell Death and Their Role in Gliomas—Presentation of the Current State of Knowledge [mdpi.com]
- 4. Initiation and execution mechanisms of necroptosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis western blot guide | Abcam [abcam.com]
- 6. biotium.com [biotium.com]
Troubleshooting & Optimization
troubleshooting 7BIO precipitation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 7BIO (7-Bromoindirubin-3'-oxime) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, or 7-Bromoindirubin-3'-oxime, is a synthetic derivative of the indirubin (B1684374) alkaloid. It functions as a multi-kinase inhibitor. While initially investigated as an inhibitor of Cyclin-Dependent Kinase 5 (CDK5) and Glycogen Synthase Kinase 3β (GSK3β), further studies have shown it to be a potent inhibitor of other kinases, including FMS-like Tyrosine Kinase 3 (FLT3), Dual-specificity Tyrosine-phosphorylation-regulated Kinases (DYRK1A and DYRK2), and Aurora Kinases B and C.[1][2][3] Its activity against these targets makes it a compound of interest in research areas such as neurodegenerative diseases and oncology.[4] Notably, this compound has been reported to induce a form of caspase-independent cell death, which is distinct from classical apoptosis.[5]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: The recommended solvent for preparing high-concentration stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO).[2][4] Ethanol is also a possible solvent.[2] It is crucial to use anhydrous, molecular biology grade DMSO to minimize the introduction of water, which can affect the stability and solubility of the compound.
Q3: How should I store my this compound stock solution?
A3: this compound stock solutions in DMSO should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C for long-term stability.[4] For short-term storage (a few days), 4°C may be acceptable, but -20°C is highly recommended to maintain the integrity of the compound.[4]
Q4: At what concentration should I use this compound in my cell culture experiments?
A4: The effective concentration of this compound will vary depending on the cell type, the specific biological question being investigated, and the duration of the treatment. Published studies have shown biological effects of this compound in a range from micromolar to nanomolar concentrations. For example, it has been shown to have neuroprotective effects at 1 and 10 µM. It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q5: Is this compound cytotoxic?
A5: Yes, this compound can be cytotoxic, and this is a key aspect of its potential anti-cancer properties. It has been shown to induce a caspase-independent cell death.[5] The cytotoxic concentration will be cell-line dependent. It is also important to consider the toxicity of the solvent, DMSO. The final concentration of DMSO in the cell culture medium should ideally be kept below 0.1% to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Troubleshooting Guide: this compound Precipitation in Cell Culture Media
Issue: I observe a precipitate in my cell culture medium after adding this compound.
This is a common issue when working with hydrophobic compounds like this compound. The following Q&A guide will help you troubleshoot and resolve this problem.
Q1: Why is my this compound precipitating immediately upon addition to the media?
A1: This phenomenon, often called "crashing out," typically occurs due to a rapid change in solvent environment. This compound is highly soluble in DMSO but has limited solubility in aqueous solutions like cell culture media. When a concentrated DMSO stock is added directly to the media, the DMSO is diluted, and the this compound is forced into an environment where it is not readily soluble, causing it to precipitate.
Recommended Solutions:
-
Slow, Dropwise Addition: Add the this compound stock solution to your pre-warmed (37°C) cell culture medium very slowly, drop by drop, while gently swirling or vortexing the medium. This allows for a more gradual dispersion of the compound and can prevent localized high concentrations that lead to precipitation.
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly into the final volume of media, perform an intermediate dilution. For example, add the DMSO stock to a smaller volume of pre-warmed media, mix thoroughly, and then add this to the rest of your media.[6]
-
Lower Final Concentration: The concentration of this compound you are trying to achieve may be above its solubility limit in your specific cell culture medium. Try using a lower final concentration. You can determine the maximum soluble concentration using the protocol provided below.
A2: Delayed precipitation can be caused by several factors related to the incubator environment and the composition of the cell culture medium.
Potential Causes and Solutions:
-
Temperature Fluctuations: Repeatedly removing your culture vessels from the 37°C incubator can cause temperature cycling, which may decrease the solubility of this compound. Minimize the time your cultures are outside the incubator.
-
pH Shift: The CO2 concentration in the incubator maintains the pH of the bicarbonate-buffered medium. Fluctuations in CO2 levels or improper media buffering can lead to pH shifts that affect the solubility of pH-sensitive compounds.[6][7] Ensure your incubator's CO2 is calibrated and your medium is correctly buffered.
-
Interaction with Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and, if supplemented, serum proteins. This compound may interact with these components over time, forming insoluble complexes.[8]
-
Serum Proteins: While serum proteins can sometimes aid in the solubilization of hydrophobic compounds, they can also interact and lead to precipitation. If you are using a high concentration of serum, you could try reducing it, if your experimental design allows.
-
Salts and Ions: Media with high concentrations of certain salts, like calcium, can be more prone to causing precipitation of dissolved compounds.[8]
-
-
Media Evaporation: In long-term experiments, evaporation of water from the culture medium can increase the concentration of all components, including this compound, potentially exceeding its solubility limit. Ensure proper humidification of your incubator.
Q3: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?
A3: It is highly recommended to perform a solubility test before conducting your experiments. This will help you identify the highest concentration of this compound that can be used without precipitation under your experimental conditions. A detailed protocol is provided in the "Experimental Protocols" section below.
Quantitative Data
Table 1: Kinase Inhibitory Profile of this compound
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound against various kinases. This data highlights the multi-targeted nature of the compound.
| Kinase Target | IC50 (µM) |
| Cyclin-Dependent Kinase 1 (CDK1) | 22 |
| Cyclin-Dependent Kinase 5 (CDK5) | 33 |
| Glycogen Synthase Kinase 3β (GSK3β) | 32 |
| Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) | 1.9 |
| Dual-specificity tyrosine phosphorylation-regulated kinase 2 (DYRK2) | 1.3 |
| FMS-like Tyrosine Kinase 3 (FLT3) | 0.34 |
| Aurora Kinase B | 4.6 |
| Aurora Kinase C | 0.7 |
Note: IC50 values can vary depending on the specific assay conditions.[1][2]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a standard 10 mM stock solution of this compound, which can then be used for further dilutions in cell culture media.[4]
Materials:
-
7-Bromoindirubin-3'-oxime (MW: 356.2 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 0.001 L * 356.2 g/mol * 1000 mg/g = 3.562 mg
-
-
-
Weigh the this compound:
-
In a sterile microcentrifuge tube, accurately weigh the calculated amount of this compound powder.
-
-
Dissolve in DMSO:
-
Add the corresponding volume of anhydrous DMSO to the tube (e.g., 1 mL for 3.562 mg of this compound).
-
Vortex the solution for 1-2 minutes until the this compound is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
-
Storage:
-
Aliquot the stock solution into single-use volumes in sterile tubes.
-
Store the aliquots at -20°C.
-
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
This protocol will help you determine the highest concentration of this compound that remains soluble in your specific cell culture medium, with or without serum, under your experimental conditions.[6][9]
Materials:
-
10 mM this compound stock solution in DMSO
-
Your complete cell culture medium (e.g., DMEM + 10% FBS), pre-warmed to 37°C
-
Sterile 96-well clear-bottom cell culture plate
-
Sterile microcentrifuge tubes
-
Pipettes and sterile pipette tips
-
Incubator (37°C, 5% CO2)
-
Plate reader capable of measuring absorbance at 600 nm (optional, for quantitative assessment)
-
Microscope
Procedure:
-
Prepare Serial Dilutions of this compound in Medium:
-
In a series of sterile microcentrifuge tubes, prepare a range of this compound concentrations in your pre-warmed complete medium. For example, you can prepare a 2-fold serial dilution starting from a high concentration (e.g., 100 µM).
-
To do this, first prepare the highest concentration by adding the appropriate amount of your 10 mM DMSO stock to the medium. Important: Keep the final DMSO concentration consistent and below 0.1% if possible. For example, to make a 100 µM solution, you would add 1 µL of 10 mM stock to 99 µL of medium.
-
Perform serial dilutions by transferring a volume from the highest concentration tube to a tube with an equal volume of fresh, pre-warmed medium, and so on.
-
Include a "medium + DMSO" vehicle control.
-
-
Incubate and Observe:
-
Transfer your serial dilutions to the wells of a 96-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for a duration relevant to your planned experiment (e.g., 24, 48, or 72 hours).
-
Visually inspect the wells for any signs of precipitation (cloudiness, crystals, or sediment) at different time points (e.g., immediately after preparation, 1 hour, 4 hours, and 24 hours).
-
For a more detailed inspection, view the wells under a microscope to check for micro-precipitates.
-
-
Determine Maximum Soluble Concentration:
-
The highest concentration that remains clear and free of any visible precipitate throughout the incubation period is considered the maximum soluble concentration for your experimental conditions.
-
-
(Optional) Quantitative Assessment:
-
At each time point, you can measure the absorbance of the plate at 600 nm using a plate reader. An increase in absorbance compared to the vehicle control indicates the formation of a precipitate.
-
Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. 7-Bromoindirubin-3'-oxime induces caspase-independent cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: 7-Biotinyl-1,7-diaminoheptane (7BIO)
Answering the user's request to create a technical support center for improving the stability of 7BIO in aqueous solutions.
This guide provides researchers, scientists, and drug development professionals with essential information for handling and improving the stability of 7-Biotinyl-1,7-diaminoheptane (this compound) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary stability concerns in aqueous solutions?
A1: 7-Biotinyl-1,7-diaminoheptane (this compound) is a biotinylation reagent containing a biotin (B1667282) moiety linked to a seven-carbon diamine spacer. The primary stability concern in aqueous solutions is the hydrolysis of the amide bond connecting the biotin to the diaminoheptane linker. This reaction is highly dependent on the pH and temperature of the solution. The free primary amine at the end of the linker can also be reactive, depending on the buffer components.
Q2: What is the optimal pH for storing this compound in an aqueous solution?
A2: For enhanced stability of the amide bond, it is recommended to store aqueous solutions of biotinylated compounds at a slightly acidic to neutral pH, ideally between 6.0 and 7.2.[1] Highly alkaline conditions (pH > 8.0) significantly accelerate the rate of hydrolysis, leading to the degradation of the molecule.[1] While biotinylation reactions are often performed at a pH of 7-9 to facilitate the reaction with primary amines, long-term storage at these pH levels is not advised.[2]
Q3: How should I prepare and store stock solutions of this compound?
A3: For long-term storage, this compound should be stored as a lyophilized powder at -20°C to -80°C in a tightly sealed container, protected from moisture and light.[3][4]
For preparing stock solutions:
-
If using an organic solvent, dissolve the lyophilized powder in anhydrous DMSO or DMF.[5][6] These stock solutions can be stored at -20°C with precautions to prevent moisture contamination.[7]
-
Aqueous solutions should be prepared fresh for immediate use.[5][2][8] If you must store an aqueous solution, it is not recommended to keep it for more than a day.[3] For any storage beyond a few hours, it is best to prepare aliquots to avoid repeated freeze-thaw cycles and store them at -20°C or below.[3][9]
Q4: Which buffers should I avoid when working with this compound?
A4: Avoid buffers containing primary amines, such as Tris and glycine, especially during conjugation reactions where this compound is intended to react with another molecule via its free amine.[6][10] These buffers will compete for the reaction, reducing the efficiency of your experiment. For storage, phosphate-buffered saline (PBS) at a near-neutral pH is a suitable choice.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of activity or signal in downstream applications (e.g., ELISA, pull-down assays). | Degradation of this compound due to hydrolysis of the amide bond. | Prepare fresh aqueous solutions of this compound for each experiment.[5][8] Ensure the pH of your experimental buffer is within the optimal range (6.0-7.2) for stability.[1] Store stock solutions as aliquots at -20°C or below to minimize freeze-thaw cycles.[3] |
| Precipitation of the this compound-conjugated molecule in solution. | The biotin label can sometimes reduce the solubility of the conjugated molecule. | Consider using a variant of your biotinylation reagent that includes a hydrophilic spacer arm, such as polyethylene (B3416737) glycol (PEG), to improve the solubility of the final conjugate.[6][8] |
| Inconsistent results between experiments. | Variability in the integrity of the this compound solution. | Always allow the lyophilized powder to equilibrate to room temperature in a desiccator before opening to prevent moisture condensation.[11] Use high-quality anhydrous solvents for preparing organic stock solutions.[10] |
| Low efficiency when conjugating this compound to another molecule. | The free primary amine of this compound has been compromised or is reacting with buffer components. | Ensure your reaction buffer is free of primary amines (e.g., Tris, glycine).[2][6] Use a suitable reaction buffer such as PBS at pH 7.2-8.0 for the conjugation step. |
Quantitative Data Summary
The stability of biotin conjugates is significantly influenced by pH. The primary degradation pathway in aqueous solutions is the hydrolysis of the amide bond. The data below is for N-hydroxysuccinimide (NHS) esters, which form the amide bond in many biotinylation reagents. The stability of the resulting amide bond is also pH-dependent.
Table 1: Effect of pH on the Half-life of a Biotin-NHS Ester in Aqueous Solution
| pH | Half-life (minutes) | Temperature (°C) | Rate of Hydrolysis |
| 6.0 | 240 | 4 | Minimal |
| 7.0 | 150 | 4 | Low |
| 7.5 | 60 | 25 | Moderate |
| 8.0 | 30 | 25 | Significant |
| 8.5 | 10 | 25 | High |
| 9.0 | 3 | 25 | Dominant |
| (Data adapted from studies on Biotin-NHS hydrolysis, which is a key factor in the stability of the resulting amide bond)[1][12] |
Experimental Protocols
Protocol: Assessment of this compound Stability in Aqueous Solution
This protocol outlines a method to evaluate the stability of this compound under different pH and temperature conditions using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Lyophilized this compound
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS) at various pH values (e.g., 5.0, 6.0, 7.2, 8.0)
-
HPLC system with a C18 column and UV detector
-
Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)
-
Low-adsorption polypropylene (B1209903) tubes[13][14]
Procedure:
-
Preparation of this compound Stock Solution:
-
Allow the vial of lyophilized this compound to warm to room temperature in a desiccator.
-
Prepare a 10 mM stock solution by dissolving the this compound powder in anhydrous DMSO. Mix thoroughly by vortexing.
-
-
Preparation of Test Samples:
-
For each condition to be tested (e.g., pH 7.2 at 25°C), dilute the 10 mM this compound stock solution to a final concentration of 100 µM in the corresponding aqueous buffer (e.g., PBS pH 7.2).
-
Prepare a sufficient volume for sampling at multiple time points.
-
-
Incubation and Sampling:
-
Incubate the prepared samples at their respective temperatures.
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each sample for HPLC analysis.
-
Immediately store the collected aliquots at -80°C to halt any further degradation until analysis.
-
-
HPLC Analysis:
-
Analyze the samples using an HPLC system equipped with a C18 column.
-
Use a suitable mobile phase gradient (e.g., water and acetonitrile (B52724) with 0.1% trifluoroacetic acid) to separate the intact this compound from its degradation products.
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
Quantify the peak area of the intact this compound at each time point.
-
Plot the percentage of remaining intact this compound against time for each condition.
-
From this data, you can determine the rate of degradation and the half-life of this compound under each tested condition.
-
Visualizations
Below are diagrams illustrating key concepts related to this compound stability and experimental design.
Caption: Factors influencing the stability of this compound in aqueous solutions.
Caption: Workflow for assessing the stability of this compound.
References
- 1. Sulpho-N-hydroxysuccinimide activated long chain biotin. A new microtitre plate assay for the determination of its stability at different pH values and its reaction rate with protein bound amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. jpt.com [jpt.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. peptide.com [peptide.com]
- 12. Buy Biotin-NHS | 35013-72-0 | >98% [smolecule.com]
- 13. researchgate.net [researchgate.net]
- 14. Peptide storage: are you getting the best return on your investment? Defining optimal storage conditions for proteomics samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 7BIO (7,8-Dihydroxyflavone) Treatment for Neuroprotection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 7BIO (7,8-dihydroxyflavone), a potent TrkB agonist, for neuroprotection studies. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation, with a focus on optimizing treatment duration.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's neuroprotective effects?
A1: this compound is a small molecule that readily crosses the blood-brain barrier and acts as a selective agonist for the Tropomyosin receptor kinase B (TrkB), the primary receptor for Brain-Derived Neurotrophic Factor (BDNF).[1] Upon binding to TrkB, this compound mimics the effects of BDNF, initiating downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways.[2] These pathways are crucial for promoting neuronal survival, differentiation, and synaptic plasticity.[2]
Q2: What is the optimal concentration of this compound for in vitro neuroprotection studies?
A2: The effective concentration of this compound can vary depending on the cell type and the specific neurotoxic insult. However, most in vitro studies report neuroprotective effects in the nanomolar to low micromolar range. For instance, in SH-SY5Y cells, concentrations between 5 µM and 10 µM have been shown to reduce Tau aggregation and improve neurite outgrowth. In primary cortical neurons, concentrations as low as 50 nM have been shown to block glutamate-provoked caspase-3 activation. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental model.
Q3: How quickly does this compound activate TrkB signaling?
A3: In vitro studies have shown that this compound can rapidly activate TrkB and its downstream signaling pathways. In primary neurons, TrkB phosphorylation can be detected within minutes of treatment, with downstream signaling, such as MAPK phosphorylation, peaking around 10 minutes.[3] In vivo, after oral administration in mice, TrkB activation in the brain is observed within an hour, with peak activation occurring between 1 to 2 hours.[3]
Q4: What is the difference between acute and chronic this compound treatment for neuroprotection?
A4: Both acute and chronic treatment regimens with this compound have demonstrated neuroprotective effects, and the optimal approach depends on the experimental model and the scientific question.
-
Acute treatment (ranging from minutes to a few days) is often employed in models of acute neuronal injury, such as traumatic brain injury (TBI) or ischemia. Studies have shown that administering this compound as early as one hour after TBI can provide significant protection against motor and cognitive dysfunction.[4]
-
Chronic treatment (spanning several weeks to months) is typically used in models of neurodegenerative diseases like Alzheimer's or Parkinson's disease. Long-term administration has been shown to improve cognitive function, reduce amyloid plaque deposition, and protect against the loss of dopaminergic neurons.[5][6]
Q5: Can this compound be used in combination with other therapeutic agents?
A5: While the provided search results do not detail specific combination therapies, the well-defined mechanism of action of this compound as a TrkB agonist suggests potential for synergistic effects when combined with other neuroprotective agents that act through different pathways. Researchers should carefully consider the mechanisms of any combined agents to avoid antagonistic interactions and conduct thorough validation studies.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no neuroprotective effect observed. | Suboptimal Treatment Duration: The timing and duration of this compound treatment are critical. For acute injury models, delayed administration may be less effective.[4] For chronic models, the treatment period may be insufficient. | Optimize Treatment Window: For acute models, administer this compound as close to the insult as possible (e.g., within 1 hour for TBI models).[4] For chronic models, consider extending the treatment duration (e.g., from weeks to months).[5] |
| Incorrect Concentration: The effective concentration of this compound is cell-type and insult-dependent. | Perform a Dose-Response Study: Test a range of concentrations (e.g., 10 nM to 10 µM) to identify the optimal dose for your specific experimental setup. | |
| Compound Instability: this compound, like many small molecules, can be unstable in solution over time. | Prepare Fresh Solutions: Prepare this compound solutions fresh for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution. | |
| Toxicity observed at higher concentrations. | Off-target Effects or Solvent Toxicity: High concentrations of this compound or the solvent (e.g., DMSO) can be toxic to cells. | Lower the Concentration: If toxicity is observed, reduce the concentration of this compound. Ensure the final solvent concentration is well below the toxic threshold for your cells (typically <0.1% for DMSO). Always include a vehicle control in your experiments. |
| Variability in results between experiments. | Inconsistent Cell Health or Passage Number: The responsiveness of cells to this compound can be affected by their health and passage number. | Standardize Cell Culture Practices: Use cells within a consistent and low passage number range. Regularly monitor cell health and morphology. |
| Timing of Endpoint Assay: The neuroprotective effects of this compound may be time-dependent. | Perform a Time-Course Experiment: Evaluate the desired outcome at multiple time points after this compound treatment and the neurotoxic insult to identify the optimal window for assessment. |
Quantitative Data on this compound Treatment Duration and Neuroprotection
The optimal duration of this compound treatment is highly dependent on the experimental model. The following tables summarize findings from various studies, providing a comparative overview of different treatment regimens.
In Vitro Studies
| Cell Type | Insult | This compound Concentration | Treatment Duration | Outcome Measure | Result |
| Primary Cortical Neurons | Glutamate (50 µM) | 10 nM - 500 nM | 30 minutes pretreatment, then 16 hours with glutamate | Active Caspase-3 Levels | Significant, dose-dependent reduction in caspase-3 activation.[3] |
| SH-SY5Y | Tau Aggregation (ΔK280 TauRD-DsRed) | 5 µM | 8 hours pretreatment, then 6 days of Tau induction | Neurite Outgrowth | Improved neurite length and branch number.[7] |
In Vivo Studies
| Animal Model | Disease/Injury | This compound Dose | Treatment Duration | Outcome Measure | Result |
| Sprague-Dawley Rats | Traumatic Brain Injury (TBI) | 5 mg/kg, i.p. | 5 consecutive days, starting 1 hour, 2 days, 3 days, or 5 days post-injury | Cortical Lesion Volume & Neuronal Survival | Administration starting 1 hour after TBI showed the most significant reduction in lesion volume and increase in surviving neurons.[4] |
| 5xFAD Mice | Alzheimer's Disease | 5 mg/kg, oral gavage | 2 months (starting at 1 month of age) | Cortical Aβ Plaque Deposition | Decreased Aβ plaque deposition in the cortex.[5] |
| 6-OHDA Rats | Parkinson's Disease | In drinking water | 4 weeks (2 weeks pre- and 2 weeks post-lesion) | Dopaminergic Neuron Survival | Prevented the loss of dopaminergic neurons in the substantia nigra.[6] |
| Ts65Dn Mice | Down Syndrome Model | 5 mg/kg/day | 13 days (neonatal treatment) | Hippocampal Granule Neuron Number | Fully rescued the number of hippocampal granule neurons.[8] |
Experimental Protocols
In Vitro Neuroprotection Assay in SH-SY5Y Cells
-
Cell Culture: Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% FBS and 1% penicillin-streptomycin. To induce neuronal differentiation, treat cells with 10 µM retinoic acid for 24 hours.[7]
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a culture medium to the desired final concentrations (e.g., 2.5-10 µM).[7]
-
Treatment: Pre-treat the differentiated SH-SY5Y cells with the this compound-containing medium for 8 hours.[7]
-
Induction of Neurotoxicity: After the pre-treatment, introduce the neurotoxic agent (e.g., doxycycline (B596269) to induce pro-aggregant Tau expression).[7]
-
Incubation: Incubate the cells for the desired duration (e.g., 6 days for Tau aggregation studies).[7]
-
Endpoint Analysis: Assess neuroprotection using relevant assays, such as cell viability assays (e.g., MTT), immunocytochemistry for neuronal markers (e.g., MAP2), or analysis of protein aggregation.
In Vivo Neuroprotection Study in a TBI Model
-
Animal Model: Use adult male Sprague-Dawley rats. Induce a moderate cortical impact injury using a stereotaxic impactor.[4]
-
This compound Preparation: Dissolve this compound in a suitable vehicle (e.g., saline with a small percentage of DMSO and Tween 80) to a final concentration for intraperitoneal (i.p.) injection (e.g., 5 mg/kg).[4]
-
Treatment Administration: Begin i.p. injections of this compound or vehicle at a specified time point post-injury (e.g., 1 hour). Continue daily injections for the planned duration of the study (e.g., 5 consecutive days).[4]
-
Behavioral Assessment: Perform behavioral tests to assess motor and cognitive function at various time points post-injury (e.g., beam walk, Morris water maze).[4]
-
Histological Analysis: At the end of the study, perfuse the animals and collect the brains for histological analysis. Assess neuronal survival, lesion volume, and other relevant markers using techniques like Nissl staining or immunohistochemistry.[4]
Signaling Pathways and Experimental Workflows
The neuroprotective effects of this compound are primarily mediated through the activation of the TrkB receptor and its downstream signaling pathways.
Caption: this compound activates the TrkB receptor, leading to the activation of PI3K/Akt and MAPK/ERK pathways, which promote neuronal survival and synaptic plasticity.
Caption: A workflow for determining the optimal this compound treatment duration, from in vitro dose-response and time-course studies to in vivo validation.
References
- 1. researchgate.net [researchgate.net]
- 2. 7,8-Dihydroxyflavone leads to survival of cultured embryonic motoneurons by activating intracellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Synthetic 7,8-Dihydroxyflavone Derivative Promotes Neurogenesis and Exhibits Potent Antidepressant Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "The Effects of 7,8-Dihydroxyflavone (7,8-DHF) on Neuroprotection and N" by jennifer m. romeika [scholarscompass.vcu.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Flavones 7,8-DHF, Quercetin, and Apigenin Against Tau Toxicity via Activation of TRKB Signaling in ΔK280 TauRD-DsRed SH-SY5Y Cells [frontiersin.org]
- 8. mdpi.com [mdpi.com]
Technical Support Center: 7BIO Solubility for In Vivo Studies
Disclaimer: The compound "7BIO" is not a recognized standard chemical identifier. This guide provides general strategies and troubleshooting advice applicable to poorly water-soluble compounds for in vivo research, using "this compound" as a placeholder. The principles and protocols described here are widely used in preclinical formulation development.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: Why is the solubility of this compound a critical factor for in vivo studies?
A1: For a compound to be effective in vivo, it must be absorbed into the systemic circulation to reach its target site.[2] Poor aqueous solubility is a major hurdle for many drug candidates, as it can lead to low and erratic absorption, resulting in diminished bioavailability and unreliable experimental outcomes.[1][4][5][6] Addressing solubility challenges is crucial for accurately assessing the pharmacodynamics, pharmacokinetics, and toxicology of a compound in animal models.[1]
Q2: What are the initial steps to assess the solubility of this compound?
A2: A preliminary solubility assessment should be performed in a range of pharmaceutically acceptable vehicles. This typically involves determining the saturation solubility in common solvents and buffers (e.g., water, phosphate-buffered saline (PBS), and various pH buffers). Subsequently, solubility in common in vivo vehicles, including co-solvent systems (like DMSO, PEG400) and lipid-based systems, should be evaluated.
Q3: What are common, well-tolerated vehicles for administering poorly soluble compounds like this compound in vivo?
A3: The choice of vehicle depends on the route of administration (e.g., oral, intravenous, intraperitoneal). Common strategies include:
-
Aqueous Solutions with pH adjustment: For ionizable compounds.[3]
-
Co-solvent systems: Mixtures of water with solvents like Dimethyl Sulfoxide (DMSO), ethanol, polyethylene (B3416737) glycol (PEG), and propylene (B89431) glycol can dissolve hydrophobic compounds.[7][8][9][10] However, the concentration of the organic solvent must be carefully controlled to avoid toxicity.[7][11]
-
Surfactant-based systems: Surfactants can form micelles that encapsulate and solubilize hydrophobic drugs.[12]
-
Lipid-based formulations: Oils (e.g., corn oil, sesame oil) and self-emulsifying drug delivery systems (SEDDS) are effective for highly lipophilic compounds, particularly for oral administration.[1][13]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area, which can significantly improve the dissolution rate.[1][2][3]
Q4: What are the visual signs of this compound precipitation in my formulation?
A4: Precipitation can manifest as cloudiness, the formation of a "slush" or visible solid particles, or a "white powder" settling at the bottom of the container.[14] It's critical to visually inspect all formulations before and during administration. Any sign of precipitation indicates that the compound is not fully dissolved, which will lead to inaccurate dosing.
Troubleshooting Guide
This section addresses specific problems you may encounter when preparing this compound formulations for in vivo experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitation upon adding aqueous buffer to an organic stock solution of this compound. | The final concentration of the organic co-solvent is too low to maintain this compound in solution. The aqueous buffer alters the pH, reducing the solubility of this compound. | 1. Optimize Co-Solvent Ratio: Gradually increase the proportion of the organic co-solvent (e.g., DMSO, PEG400) in the final formulation. Be mindful of the maximum tolerated concentration for the chosen animal model and administration route.[7] 2. Use a Surfactant: Add a biocompatible surfactant (e.g., Tween 80, Kolliphor EL) to the aqueous phase before adding the this compound stock solution to aid in forming a stable micellar solution. 3. Stepwise Dilution: Instead of a single dilution step, perform serial dilutions while vigorously vortexing to avoid localized high concentrations that can trigger precipitation.[15] |
| The prepared this compound formulation is cloudy or forms a precipitate over time. | The formulation represents a supersaturated, thermodynamically unstable state. The compound is slowly crystallizing or aggregating out of the solution.[15] | 1. Incorporate a Precipitation Inhibitor: Use polymers like hydroxypropyl methylcellulose (B11928114) (HPMC) or polyvinylpyrrolidone (B124986) (PVP) to inhibit crystal growth and maintain a supersaturated state.[16][17] 2. Prepare Fresh Formulations: For unstable solutions, prepare the formulation immediately before administration to minimize the time for precipitation to occur. 3. Consider a Nanosuspension: If solubility in a solution cannot be achieved, creating a uniform suspension of nanoparticles can be a viable alternative for consistent dosing.[18] |
| Observed toxicity or adverse events in animals (e.g., irritation, lethargy). | The vehicle itself, particularly at high concentrations of organic co-solvents like DMSO or ethanol, may be causing toxicity.[7] The precipitated drug may be causing local irritation or emboli if administered intravenously. | 1. Conduct a Vehicle-Only Toxicity Study: Administer the vehicle without this compound to a control group of animals to assess its tolerability. 2. Reduce Co-Solvent Concentration: Aim for the lowest possible concentration of organic solvents. For DMSO, a final concentration of <10% is often recommended for intravenous routes, though this can vary.[7] 3. Explore Alternative Formulations: Switch to a more biocompatible formulation strategy, such as lipid-based systems (for oral/IP routes) or cyclodextrin (B1172386) complexes.[3] |
| Low and/or highly variable bioavailability of this compound between animals. | Poor solubility is leading to incomplete or inconsistent absorption from the administration site (e.g., gastrointestinal tract, peritoneal cavity).[1][13] The formulation is not stable in vivo and precipitates upon contact with physiological fluids.[19] | 1. Particle Size Reduction: For oral formulations, micronization or nanosizing the compound can enhance the dissolution rate and absorption.[1][2][3] 2. Utilize Lipid-Based Formulations: For lipophilic compounds (LogP > 2), lipid-based systems like SEDDS can improve oral absorption by presenting the drug in a solubilized form and utilizing lipid absorption pathways.[1][13][20] 3. Complexation with Cyclodextrins: Encapsulating this compound within a cyclodextrin molecule can create a water-soluble inclusion complex, which can significantly improve solubility and bioavailability.[3][4] |
Quantitative Data Summary
The following tables provide hypothetical solubility data for a compound like this compound to illustrate the formulation development process.
Table 1: Solubility of this compound in Common Solvents at 25°C
| Solvent | Solubility (mg/mL) |
| Water | < 0.001 |
| Phosphate-Buffered Saline (pH 7.4) | < 0.001 |
| DMSO | > 100 |
| Ethanol | 15.2 |
| PEG 400 | 45.5 |
| Corn Oil | 5.8 |
Table 2: Solubility of this compound in Potential In Vivo Vehicles
| Vehicle Composition | Route | Max Solubility (mg/mL) | Observations |
| 5% DMSO / 95% Saline | IV, IP | 0.1 | Precipitates above 0.1 mg/mL |
| 10% DMSO / 40% PEG 400 / 50% Saline | IV, IP | 2.5 | Clear solution, suitable for injection |
| 20% Kolliphor EL / 80% Saline | IV, IP | 1.5 | Clear micellar solution |
| 100% Corn Oil | PO, IP | 5.8 | Clear solution |
| 10% HP-β-CD in Water | IV, IP | 4.2 | Clear inclusion complex |
Experimental Protocols
Protocol 1: Preparation of a Co-Solvent Formulation for Intravenous (IV) Injection
This protocol describes the preparation of a 1 mg/mL solution of this compound in a vehicle containing DMSO, PEG 400, and saline.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile filtered
-
Polyethylene Glycol 400 (PEG 400), sterile
-
0.9% Sodium Chloride Injection, USP (Saline)
-
Sterile vials and syringes
Procedure:
-
Weigh the required amount of this compound powder and place it in a sterile vial.
-
Add DMSO to the vial to create a concentrated stock solution (e.g., 25 mg/mL). Vortex until the this compound is completely dissolved.
-
In a separate sterile vial, prepare the co-solvent vehicle by mixing PEG 400 and Saline. For a final vehicle of 10% DMSO, 40% PEG 400, and 50% Saline, you would mix 4 parts PEG 400 with 5 parts Saline.
-
While vortexing the PEG 400/Saline mixture, slowly add the required volume of the this compound/DMSO stock solution to reach the final desired concentration of 1 mg/mL.
-
Visually inspect the final solution for any signs of precipitation. The solution should be clear.
-
Draw the solution into syringes for administration. Prepare fresh on the day of the experiment.
Protocol 2: Preparation of a Lipid-Based Formulation for Oral Gavage
This protocol describes the preparation of a 5 mg/mL suspension of this compound in corn oil.
Materials:
-
This compound powder
-
Corn oil, USP grade
-
Sterile vials
-
Stir plate and stir bar or homogenizer
Procedure:
-
Weigh the required amount of this compound powder and place it in a sterile vial.
-
Add the required volume of corn oil to the vial to achieve the final concentration of 5 mg/mL.
-
Add a sterile stir bar and place the vial on a stir plate. Stir for at least 2-4 hours at room temperature to ensure maximum dissolution. For higher concentrations or faster preparation, a homogenizer can be used to create a fine, uniform suspension.
-
Visually inspect the formulation. It may be a clear solution or a uniform suspension. If it is a suspension, ensure it is well-mixed before each animal is dosed.
-
Use an appropriate gavage needle for administration.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Decision workflow for developing an in vivo formulation.
Caption: Example signaling pathway inhibited by a hypothetical this compound.
Caption: Workflow for preparing a co-solvent based formulation.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Co-solvent: Significance and symbolism [wisdomlib.org]
- 11. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 12. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 20. mdpi.com [mdpi.com]
Navigating Long-Term Experiments with Benzimidazole Derivatives: A Technical Support Guide
A Note on Compound Identification: Initial research for "7BIO" revealed multiple chemical entities associated with this abbreviation. The compound of interest, 7-Bromo-1-ethyl-1,3-dihydro-5-(2-pyridinyl)-2H-benzimidazol-2-one , is a specific benzimidazole (B57391) derivative. This guide provides best-practice recommendations for handling and troubleshooting experiments with this and similar benzimidazole compounds to mitigate degradation during long-term studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of benzimidazole derivatives?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for creating high-concentration stock solutions of benzimidazole derivatives due to their frequent low solubility in aqueous solutions. It is critical to ensure the final concentration of DMSO in your cell culture medium is non-toxic to the cells, typically below 0.5%.
Q2: How should I store stock solutions and the solid form of my benzimidazole compound?
A2: Solid compounds should be stored in a cool, dry, and dark place. Stock solutions prepared in DMSO should be aliquoted into smaller, single-use volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.[1]
Q3: How stable are benzimidazole derivatives in cell culture media during long-term experiments?
A3: The stability of benzimidazole derivatives in cell culture media can be influenced by several factors, including pH, temperature, light exposure, and the presence of serum components.[1] While some studies have shown that certain benzimidazole derivatives can be stable in 0.2% DMSO for up to 96 hours, it is highly recommended to perform a stability assessment of your specific compound in your cell culture medium under your experimental conditions.[2]
Q4: What are the primary factors that can lead to the degradation of benzimidazole derivatives?
A4: Similar to other heterocyclic compounds, benzimidazole derivatives can be susceptible to:
-
Hydrolysis: Particularly under acidic or basic conditions.
-
Photodegradation: Exposure to light, especially UV light, can cause degradation. Aromatic bromine compounds can be particularly sensitive to photolytic cleavage.
-
Thermal Degradation: Elevated temperatures can compromise the integrity of the compound.
-
Oxidation: The heterocyclic ring may be prone to oxidation.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Inconsistent or unexpected experimental results. | Compound Degradation: The compound may be unstable in the cell culture medium over the course of your experiment. | Perform a time-course stability study. Analyze the concentration of the parent compound in your specific medium at 37°C at various time points using High-Performance Liquid Chromatography (HPLC).[1] |
| Precipitation of the compound: The compound's solubility limit may be exceeded in the aqueous cell culture medium. | Visually inspect the culture medium for any precipitate after adding the compound. Consider lowering the final concentration or using a formulation aid after validating its compatibility with your experimental system. | |
| Loss of biological activity over time. | Repeated Freeze-Thaw Cycles: Aliquots of the stock solution are being thawed and refrozen multiple times. | Prepare single-use aliquots of your stock solution to avoid degradation from repeated temperature changes.[1] |
| Light Exposure: The compound is sensitive to light. | Protect stock solutions and experimental setups from direct light by using amber vials and covering culture plates with foil. | |
| High variability between experimental replicates. | Incomplete Solubilization: The compound is not fully dissolved in the stock solution or not evenly dispersed in the culture medium. | Ensure the compound is completely dissolved in DMSO before preparing working solutions. When adding the compound to the medium, vortex or swirl gently to ensure even distribution. |
Experimental Protocols
Protocol for Assessing Compound Stability in Cell Culture Medium
This protocol outlines a general method to determine the stability of a benzimidazole derivative in your specific experimental conditions.
Materials:
-
Your benzimidazole compound
-
DMSO (cell culture grade)
-
Your complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile, low-retention microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
HPLC system with UV detector
Procedure:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of your compound in DMSO (e.g., 10 mM).
-
Prepare Working Solution: Dilute the stock solution in your complete cell culture medium to the final working concentration you intend to use in your experiments. Prepare a sufficient volume for all time points.
-
Incubation: Aliquot the working solution into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48, 72 hours). Place the tubes in a 37°C incubator.
-
Sample Collection: At each designated time point, remove one aliquot and immediately store it at -80°C to halt any further degradation until analysis. The 0-hour time point serves as your baseline.
-
HPLC Analysis: Analyze the concentration of the parent compound in each sample using a validated, stability-indicating HPLC method. The method should be able to separate the parent compound from any potential degradants.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the 0-hour sample.
General Protocol for Preparation of Working Solutions
-
Prepare Stock Solution: Dissolve the benzimidazole powder in high-quality DMSO to make a concentrated stock solution (e.g., 10 mM). Ensure complete dissolution by gentle vortexing.
-
Aliquot and Store: Aliquot the stock solution into single-use, light-protected tubes and store at -20°C or -80°C.
-
Prepare Intermediate Dilution (Optional): If your final working concentration is very low (e.g., in the nanomolar range), it may be beneficial to first prepare an intermediate dilution of your stock solution in cell culture medium.
-
Prepare Final Working Solution: Just before use, thaw a single aliquot of the stock solution. Dilute it to the desired final concentration in pre-warmed (37°C) complete cell culture medium. Mix thoroughly by gentle inversion or swirling to ensure homogeneity and avoid precipitation.
Visualizing Experimental and Logical Workflows
Caption: A decision tree for troubleshooting compound instability.
Caption: Workflow for preparing and using benzimidazole compounds.
Disclaimer: The information provided in this technical support guide is intended for general guidance. Researchers should always perform their own validation experiments to determine the optimal handling and stability conditions for their specific benzimidazole derivative and experimental setup.
References
Technical Support Center: Refining 7BIO Concentration for Specific Cancer Cell Lines
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the use of 7-Bromoindirubin-3'-oxime (7BIO) for various cancer cell lines. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of quantitative data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cancer cells?
A1: 7-Bromoindirubin-3'-oxime (this compound) is a synthetic indirubin (B1684374) derivative.[1] While initially investigated as a cyclin-dependent kinase (CDK) inhibitor, its primary anti-cancer effects are attributed to the inhibition of several other kinases, including FMS-like tyrosine kinase 3 (FLT3), dual-specificity tyrosine-phosphorylation-regulated kinases 1A and 2 (DYRK1A and DYRK2), and Aurora kinases B and C.[1] Inhibition of these kinases triggers a caspase-independent, non-apoptotic form of cell death.[1]
Q2: What is a typical starting concentration range for this compound in cancer cell line experiments?
A2: The effective concentration of this compound is highly cell-line dependent. A typical starting point for a dose-response experiment would be in the low micromolar range, for example, from 1 µM to 25 µM.[2] For some sensitive cell lines, concentrations in the nanomolar range may be effective.[2]
Q3: How long should I treat my cells with this compound?
A3: A common treatment duration for in vitro studies is 24 to 48 hours.[2] However, the optimal time point can vary depending on the cell line and the specific endpoint being measured. A time-course experiment (e.g., 12, 24, 48, 72 hours) is recommended to determine the ideal treatment duration for your specific experimental setup.[2]
Q4: What solvent should I use to dissolve this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[1][2] This stock solution is then further diluted in complete growth medium to the desired final concentrations for treating the cells.
Q5: How does this compound affect the cell cycle?
A5: Treatment with this compound has been observed to cause an accumulation of cells in the G2/M phase of the cell cycle, with a corresponding decrease in the G0/G1 population in some cell lines.[2]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| No observable effect on cell viability. | 1. Concentration is too low: The effective concentration of this compound is highly cell-line dependent. 2. Treatment duration is too short: The effects of this compound may require a longer incubation period to become apparent. 3. Cell line is resistant: The specific cancer cell line may be insensitive to this compound's mechanism of action. | 1. Perform a dose-response curve: Test a wider range of concentrations (e.g., 0.1 µM to 50 µM) to determine the IC50 value for your cell line. 2. Conduct a time-course experiment: Treat cells for various durations (e.g., 24, 48, 72, 96 hours). 3. Verify target expression: If possible, confirm the expression of this compound's targets (FLT3, DYRK1A/2, Aurora B/C) in your cell line. |
| High levels of cell death even at low concentrations. | 1. Cell line is highly sensitive: Some cell lines are particularly susceptible to this compound. 2. Errors in concentration calculation: Mistakes in diluting the stock solution can lead to higher than intended concentrations. | 1. Lower the concentration range: Start with a lower concentration range in your dose-response experiments (e.g., nanomolar to low micromolar). 2. Double-check all calculations and dilutions: Prepare fresh dilutions from your stock solution. |
| Precipitate forms in the culture medium. | 1. Poor solubility: this compound may precipitate in aqueous media at higher concentrations. 2. High DMSO concentration: The final concentration of DMSO in the media might be too high, affecting both the compound's solubility and cell health. | 1. Ensure the final DMSO concentration is non-toxic: Typically, the final DMSO concentration should be kept below 0.5%. 2. Prepare fresh dilutions: Make sure the stock solution is fully dissolved before diluting it in the medium. |
| Inconsistent results between experiments. | 1. Cell passage number: The characteristics of cell lines can change with high passage numbers. 2. Variability in cell seeding density: Inconsistent initial cell numbers can lead to variable results. 3. Compound degradation: this compound in solution may degrade over time. | 1. Use cells with a consistent and low passage number. 2. Ensure accurate and consistent cell counting and seeding. 3. Prepare fresh this compound dilutions for each experiment. For longer experiments, consider replenishing the media with fresh this compound every 48 hours.[2] |
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. IC50 values for this compound can vary significantly between different cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (hours) |
| Thyroid Carcinoma Cell Lines | Thyroid Cancer | 1.54 - 4.83 | 48 |
| Some Breast Cancer Cell Lines | Breast Cancer | up to 20 | Not Specified |
| SH-SY5Y | Neuroblastoma | 1 and 10 (neuroprotective effects noted) | 24 |
Note: This table is a summary of reported values and the optimal concentration for your specific cell line should be determined experimentally.[2][3]
Experimental Protocols
Cell Viability (MTS) Assay
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[1]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Further dilute the stock solution in complete growth medium to achieve the desired final concentrations. A vehicle control (DMSO in medium) should also be prepared.[1][2]
-
Treatment: After 24 hours of incubation, remove the medium and add 100 µL of the prepared this compound dilutions or vehicle control.[1]
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 hours).[1]
-
MTS Addition: Add 20 µL of MTS reagent to each well.[1]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.[1]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[1]
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in the different phases of the cell cycle.
Materials:
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound or vehicle control for the desired duration (e.g., 24 hours).[1]
-
Cell Harvest: Collect both adherent and floating cells. Wash adherent cells with PBS and detach using trypsin-EDTA. Combine with the floating cells.[1]
-
Fixation: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in ice-cold PBS. Add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.[1]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.[1]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[1]
-
Data Acquisition: Analyze the samples on a flow cytometer.[1]
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution.[1]
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the signaling pathways affected by this compound and a general workflow for optimizing its concentration.
Caption: this compound's mechanism of action involves inhibiting key kinases.
References
Technical Support Center: Managing Off-Target Effects of 7BIO in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage the off-target effects of 7-Bromoindirubin-3'-Oxime (7BIO) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
7-Bromoindirubin-3'-oxime (this compound) is a synthetic derivative of the natural alkaloid indirubin.[1] It is a small molecule inhibitor that has been investigated for its therapeutic potential in conditions like neurodegenerative diseases and cancer.[2][3] Initially explored as a cyclin-dependent kinase (CDK) inhibitor, its primary mechanism of action is often described as the dual inhibition of Cyclin-Dependent Kinase 5 (CDK5) and Glycogen Synthase Kinase 3β (GSK3β).[1][2] Both of these serine/threonine kinases are involved in a wide range of cellular processes, and their dysregulation is linked to various pathologies.[2]
However, it is crucial to note that there are conflicting reports in the literature regarding its potency against CDK5 and GSK3β, with some studies suggesting only marginal inhibitory activity.[1][4]
Q2: What are the known on-target and off-target effects of this compound?
The distinction between on-target and off-target effects depends on the research focus. If the intended targets are CDK5 and GSK3β, then inhibition of other kinases is considered an off-target effect. This compound has a broad kinase inhibitory profile, a characteristic known as polypharmacology.[2][4]
-
On-Targets (intended depending on context):
-
Known Off-Targets:
Q3: Why is it important to manage the off-target effects of this compound?
Managing off-target effects is critical for the correct interpretation of experimental results.[8] Unintended interactions with other proteins can lead to:
-
Misinterpretation of data: Attributing an observed phenotype to the inhibition of the intended target when it is actually caused by an off-target effect.[8]
-
Cellular toxicity: Off-target binding can modulate other signaling pathways, leading to adverse cellular effects.[9]
-
Inconsistent or unexpected results: Activation of compensatory signaling pathways can lead to variability in experimental outcomes.[9]
Troubleshooting Guide
Issue 1: High levels of cytotoxicity observed at effective concentrations.
| Possible Cause | Suggested Action | Expected Outcome |
| Off-target kinase inhibition | 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets.[9] 2. Test inhibitors with different chemical scaffolds that target the same primary kinase to see if the cytotoxicity persists.[9] | 1. Identification of the specific off-target kinases responsible for the toxicity. 2. If cytotoxicity is not observed with other inhibitors, it suggests an off-target effect of this compound. |
| Compound insolubility | 1. Verify the solubility of this compound in your cell culture medium. 2. Always include a vehicle control (e.g., DMSO) to ensure the solvent is not contributing to toxicity.[9] | Prevention of compound precipitation, which can cause non-specific cellular stress and toxicity. |
| Caspase-independent cell death | This compound is known to induce caspase-independent cell death.[2][6] Standard apoptosis assays that measure caspase activation may not be appropriate. Consider using assays that measure mitochondrial membrane potential, chromatin condensation, or the release of apoptosis-inducing factor (AIF).[2] | Accurate assessment of cell viability and the mechanism of cell death induced by this compound. |
Issue 2: Inconsistent or unexpected experimental results.
| Possible Cause | Suggested Action | Expected Outcome |
| Activation of compensatory signaling pathways | 1. Use Western blotting to probe for the activation of known compensatory pathways downstream of your target.[9] 2. Consider using a combination of inhibitors to block both the primary and compensatory pathways.[9] | A clearer understanding of the cellular response to this compound and more consistent, interpretable results. |
| Inhibitor instability | Prepare fresh stock solutions of this compound and use them promptly. Store solutions at -20°C for up to one month if necessary.[7] | Consistent inhibitor potency throughout the experiment. |
| Variable this compound potency | Be aware of the conflicting reports on this compound's IC50 values.[1][4] It is advisable to determine the IC50 for your specific cell line and experimental conditions. | More accurate dosing and reproducible results. |
Quantitative Data
Table 1: Kinase Inhibitory Profile of this compound
The half-maximal inhibitory concentration (IC50) represents the concentration of this compound required to inhibit 50% of the kinase activity in vitro. Note that these values can vary between studies.
| Kinase Target | IC50 (µM) | Reference(s) |
| Cyclin-Dependent Kinase 1 (CDK1) | 22 | [2] |
| Cyclin-Dependent Kinase 5 (CDK5) | 33 | [2] |
| Glycogen Synthase Kinase 3β (GSK3β) | 32 | [2] |
| Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) | 1.9 | [2][6] |
| Dual-specificity tyrosine phosphorylation-regulated kinase 2 (DYRK2) | 1.3 | [6] |
| FMS-like Tyrosine Kinase 3 (FLT3) | 0.34 | [6] |
| Aurora Kinase B | 4.6 | [6] |
| Aurora Kinase C | 0.7 | [6] |
Experimental Protocols
Protocol 1: Validating On-Target Effects using siRNA
This protocol provides a method to confirm that the observed cellular effects of this compound are due to the inhibition of the intended target kinase (e.g., CDK5 or GSK3β).[5]
Objective: To compare the phenotype induced by this compound treatment with the phenotype resulting from the specific knockdown of the target kinase using small interfering RNA (siRNA).
Materials:
-
Cell line of interest
-
This compound
-
siRNA targeting the kinase of interest (and a non-targeting control siRNA)
-
Lipofectamine RNAiMAX or a similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Antibodies for Western blot analysis of the target protein
Procedure:
-
siRNA Transfection:
-
Day 1: Seed cells in 6-well plates to be 30-50% confluent at the time of transfection.
-
Day 2: Transfect cells with either the target-specific siRNA or the non-targeting control siRNA according to the manufacturer's protocol for the transfection reagent.
-
-
This compound Treatment:
-
Day 3: 24 hours post-transfection, treat a separate set of non-transfected cells with this compound at the desired concentration. Include a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the siRNA-transfected cells and the this compound-treated cells for a further 24-48 hours, depending on the assay.
-
-
Phenotypic Analysis:
-
Analyze both sets of cells (siRNA-knockdown and this compound-treated) for the phenotype of interest (e.g., cell viability, cell cycle progression, protein phosphorylation).
-
-
Target Knockdown Confirmation:
-
For the siRNA-transfected cells, harvest cell lysates and perform a Western blot to confirm the successful knockdown of the target protein.
-
Data Analysis: Compare the phenotypic effects of this compound treatment with those of the siRNA-mediated knockdown of the target kinase. A high degree of concordance suggests that the observed effect of this compound is on-target.[5]
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method to verify the direct binding of a compound to its target protein in a cellular context.[5]
Objective: To determine if this compound directly engages with its intended target kinase within the cell.
Materials:
-
Cell line of interest
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
Protease inhibitor cocktail
-
Equipment for heating samples (e.g., PCR cycler)
-
Equipment for Western blotting
Procedure:
-
Cell Treatment:
-
Treat cultured cells with this compound or a vehicle control for a specified time.
-
-
Cell Lysis:
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet in PBS containing a protease inhibitor cocktail and lyse the cells by freeze-thaw cycles.
-
-
Heating:
-
Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
-
Centrifugation:
-
Cool the samples to room temperature and centrifuge at high speed to pellet the aggregated proteins.
-
-
Western Blotting:
-
Collect the supernatant (containing the soluble proteins) and analyze the amount of the target protein remaining in the soluble fraction by Western blotting.
-
Data Analysis: Binding of this compound to its target protein is expected to stabilize the protein, leading to a higher melting temperature. This will be observed as a shift in the temperature at which the protein denatures and aggregates, meaning more of the target protein will remain in the soluble fraction at higher temperatures in the this compound-treated samples compared to the vehicle control.[5]
Visualizations
Caption: this compound inhibits CDK5 and GSK3β, preventing Tau hyperphosphorylation.
Caption: Experimental workflow to validate the on-target effects of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound | Aurora Kinase B inhibitor | Hello Bio [hellobio.com]
- 8. academic.oup.com [academic.oup.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Improving Reproducibility of Roscovitine (Seliciclib) Experimental Results
This guide provides troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to help researchers, scientists, and drug development professionals improve the reproducibility of experimental results when working with the Cyclin-Dependent Kinase (CDK) inhibitor Roscovitine (B1683857) (also known as Seliciclib or CYC202).
Frequently Asked Questions (FAQs)
Q1: What is Roscovitine and what is its primary mechanism of action? Roscovitine is a purine (B94841) analog that acts as a competitive inhibitor for the ATP-binding site on several Cyclin-Dependent Kinases (CDKs).[1][2] It is most potent against CDK2, CDK5, CDK7, and CDK9.[1][3] By inhibiting these kinases, Roscovitine primarily blocks cell cycle progression, leading to cell cycle arrest, and can also induce apoptosis.[2][4]
Q2: Why is the IC50 value I'm observing in my cell line different from published values? IC50 values for Roscovitine are highly dependent on the cell line and experimental conditions. Factors that can cause variability include:
-
Cell Line Specifics: Different cell lines have varying expression levels of CDKs and other compensatory proteins, leading to different sensitivities.[3] For example, A172 glioblastoma cells are significantly more sensitive to Roscovitine than G28 cells.[3]
-
Assay Type: The method used to measure cell viability (e.g., MTT, SRB, impedance-based) can yield different IC50 values.
-
Incubation Time: The duration of drug exposure (e.g., 24, 48, or 72 hours) will significantly impact the observed IC50.[5]
-
Cell Seeding Density: The initial number of cells plated can affect the final readout.
Q3: Roscovitine is not inducing cell cycle arrest in my experiment. What could be the issue? Several factors could lead to a lack of observable cell cycle arrest:
-
Incorrect Concentration: The concentration used may be too low for your specific cell line. Consult the literature for effective concentration ranges in similar models.
-
Compound Integrity: Roscovitine, especially in solution, can degrade over time. Ensure you are using a fresh stock solution and have avoided multiple freeze-thaw cycles.[2]
-
Cell Line Resistance: Some cell lines may be inherently resistant to CDK2/CDK5 inhibition or may have alternative pathways to bypass the block.
-
Timing of Analysis: The peak of cell cycle arrest may occur at a specific time point. Consider performing a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal window for analysis.
Q4: I am seeing high variability between my experimental replicates. What are the common causes? High variability is a common challenge in cell-based assays with small molecule inhibitors.[6] Key causes include:
-
Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension and consistent cell numbers across all wells.
-
Compound Precipitation: Roscovitine is typically dissolved in DMSO.[1] When diluting into aqueous culture media, it can precipitate at higher concentrations, reducing its effective concentration. Visually inspect wells for precipitate.[7]
-
Edge Effects: In multi-well plates, wells on the outer edges are prone to evaporation, leading to altered compound concentrations. It is good practice to fill outer wells with sterile PBS or media and not use them for experimental samples.[7]
-
Inconsistent Timing: Ensure that the timing of compound addition and the addition of assay reagents is consistent across all plates.[7]
Troubleshooting Guide
This section addresses specific issues in a problem-and-solution format.
Problem 1: No or Weak Inhibition of Cell Proliferation
| Potential Cause | Recommended Action |
| Compound Degradation | Purchase fresh Roscovitine from a reputable supplier. Prepare fresh stock solutions in DMSO and aliquot to avoid repeated freeze-thaw cycles. Store stocks at -20°C for up to 3 months.[2] |
| Incorrect Concentration | Verify calculations for stock and working solutions. Perform a dose-response curve with a wide concentration range (e.g., 0.1 µM to 100 µM) to determine the optimal concentration for your cell line.[5] |
| Poor Solubility | Ensure Roscovitine is fully dissolved in the DMSO stock solution before diluting into aqueous assay buffer. The final DMSO concentration in the media should typically be below 0.5% to avoid solvent toxicity.[1] |
| Cell Line Insensitivity | Confirm that your cell line is dependent on the CDKs targeted by Roscovitine (CDK2, CDK5, CDK7, CDK9).[1] Consider testing a positive control cell line known to be sensitive. |
Problem 2: Unexpected Western Blot Results (e.g., No change in target protein)
| Potential Cause | Recommended Action |
| Suboptimal Time Point | The effect of Roscovitine on protein expression or phosphorylation can be transient. Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to capture the desired change. For example, ERK1/2 phosphorylation can peak around 8-12 hours post-treatment.[8] |
| Antibody Issues | Validate your primary and secondary antibodies to ensure they are specific and working correctly. Use appropriate positive and negative controls. |
| Poor Lysis/Protein Extraction | Ensure your lysis buffer is appropriate for the target protein (e.g., contains phosphatase and protease inhibitors for phospho-proteins).[8] Ensure complete cell lysis on ice. |
| Off-Target Effects | Roscovitine is not entirely specific and can affect other pathways, such as the MAPK pathway.[8] Be aware of potential off-target effects that might complicate the interpretation of your results. |
Problem 3: Inconsistent Flow Cytometry for Cell Cycle Analysis
| Potential Cause | Recommended Action |
| Cell Clumping | Ensure a single-cell suspension before and during fixation. Clumps can be gated out during analysis but are best avoided. Gentle pipetting or passing cells through a cell strainer can help. |
| Improper Fixation | Use ice-cold 70% ethanol (B145695) and add it dropwise to the cell pellet while gently vortexing to prevent clumping. Fix for at least 2 hours at -20°C.[1][9] |
| RNA Contamination | If using Propidium Iodide (PI), which also stains RNA, ensure you treat the cells with RNase to get an accurate DNA content profile.[1][10] |
| Incorrect Gating Strategy | Use appropriate controls to set gates for G1, S, and G2/M phases. Analyze the data on a linear scale for the DNA channel.[10] Also, include a gate for the sub-G1 population, which represents apoptotic cells.[4] |
Data Presentation: Quantitative Summary
Table 1: Inhibitory Concentration (IC50) of Roscovitine on Kinase Activity (In Vitro) This data shows the concentration of Roscovitine required to inhibit the activity of purified enzymes by 50%.
| Target Kinase | IC50 (µM) |
| CDK5/p35 | 0.16 |
| cdc2/Cyclin B | 0.65 |
| CDK2/Cyclin A | 0.7 |
| CDK2/Cyclin E | 0.7 |
| Source: Data compiled from cell-free kinase assays.[5] |
Table 2: Anti-Proliferative IC50 of Roscovitine in Various Cell Lines This data shows the concentration of Roscovitine required to inhibit cell growth by 50% after a specified incubation period.
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) |
| Average (NCI-60 panel) | Various | 48 hours | ~16 |
| A172 | Glioblastoma | 72 hours | 67.55 |
| G28 | Glioblastoma | 72 hours | 2127 |
| MM.1S, OPM2, etc. | Multiple Myeloma | 24 hours | 15 - 25 |
| OPM-2 | Multiple Myeloma | Not Specified | 18.46 |
| Non-small cell lung cancer | Lung Cancer | 48 hours | 23.6 |
| Source: Data compiled from multiple studies.[1][3][5][11][12] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of Roscovitine in culture medium from a DMSO stock. Include a vehicle control (e.g., <0.1% DMSO in medium).[1]
-
Treatment: Remove the old medium from the cells and add the Roscovitine dilutions. Incubate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Solubilization: Remove the medium and add 100 µL of isopropanol (B130326) containing 0.04 N HCl (or DMSO) to each well to dissolve the formazan (B1609692) crystals.[1]
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.[1]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
-
Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, treat them with various concentrations of Roscovitine and a vehicle control for the desired time (e.g., 24 or 48 hours).
-
Harvesting: Harvest both adherent and floating cells. Wash with ice-cold PBS.[1]
-
Fixation: Resuspend the cell pellet in 0.5 mL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise. Incubate for at least 2 hours at -20°C.[1][9]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[1][10]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Analysis: Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in the G1, S, G2/M, and sub-G1 (apoptotic) phases.[12]
Protocol 3: Western Blot for Key Pathway Proteins
-
Treatment and Lysis: Treat cells as described above. After treatment, wash cells with ice-cold PBS and lyse them on ice for 30 minutes using an appropriate lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).[8]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on a polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody overnight at 4°C. Recommended targets after Roscovitine treatment include Phospho-Rb (Ser780), Cyclin A, Cyclin E, CDK2, Mcl-1, and a loading control (e.g., β-actin or GAPDH).[3][8][13]
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities using software like ImageJ and normalize the protein of interest to the loading control.
Visualizations
Caption: Simplified signaling pathways affected by Roscovitine.
Caption: General experimental workflow for a cell viability assay.
Caption: Troubleshooting flowchart for unexpected experimental results.
References
- 1. Seliciclib (CYC202 or R-roscovitine), a small-molecule cyclin-dependent kinase inhibitor, mediates activity via down-regulation of Mcl-1 in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roscovitine | Cell Signaling Technology [cellsignal.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Cyclin-dependent kinase inhibitor roscovitine induces cell cycle arrest and apoptosis in rabbit retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Discovery of small molecule cancer drugs: Successes, challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cancer.wisc.edu [cancer.wisc.edu]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Seliciclib | Roscovitine | Cdk2/cyclin E inhibitor | TargetMol [targetmol.com]
- 13. The cyclin dependent kinase inhibitor (R)-roscovitine prevents alloreactive T cell clonal expansion and protects against acute GvHD - PMC [pmc.ncbi.nlm.nih.gov]
7BIO experimental design for minimizing variability
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in their 7BIO experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent neurosteroid and a metabolite of dehydroepiandrosterone (B1670201) (DHEA). Its primary mechanisms of action include acting as a powerful antagonist of the G protein-coupled estrogen receptor (GPER) and exerting neuroprotective effects. It has demonstrated anti-inflammatory and anti-estrogenic properties in various cell models.[1] Additionally, some indirubin-derived compounds, also abbreviated as this compound (7-bromoindirubin-3'-oxime), act as inhibitors of cyclin-dependent kinase-5 (CDK5) and glycogen (B147801) synthase kinase-3β (GSK3β).[2] Given the potential for ambiguity, it is crucial to confirm the specific molecule being used in your experiments.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of this compound due to its ability to dissolve many organic compounds that are not readily soluble in aqueous media.[1][3]
Q3: What are the best practices for preparing and storing this compound stock solutions to maintain stability?
A3: To ensure the stability of this compound stock solutions, prepare a concentrated stock (e.g., 10-20 mM) in high-quality, anhydrous DMSO.[3] Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles, which can lead to degradation.[1][3] Store these aliquots at -20°C or -80°C, protected from light to prevent photodegradation.[1]
Q4: At what concentrations should I use this compound in my cell culture experiments?
A4: The effective concentration of this compound can vary significantly depending on the cell type and the biological question being investigated. Published studies have shown biological effects in the nanomolar to micromolar range.[1][3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.[1][3]
Q5: How does cell confluency affect experimental variability with this compound?
A5: Cell confluency is a critical factor that can introduce significant variability. High confluency can alter cellular metabolism, signaling pathways, and the overall health of the cells, potentially affecting their response to this compound.[4][5] For consistent results, it is crucial to seed cells at a density that ensures they are in the logarithmic growth phase (typically 60-80% confluency) at the time of treatment.[3][4] Avoid letting cells become over-confluent, as this can lead to cell stress, nutrient depletion, and changes in gene expression, all of which can impact the experimental outcome.[6]
Troubleshooting Guide
| Problem | Potential Causes | Solutions |
| High variability between replicate wells | Inconsistent cell seeding density. | Ensure a homogenous cell suspension before seeding and use a consistent technique for plating across all wells. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to create a humidity barrier. | |
| Inaccurate pipetting of this compound or other reagents. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique. | |
| Cell health and viability issues. | Regularly check cells for signs of stress or contamination. Ensure cells are within a low passage number.[1] | |
| No observable effect of this compound treatment | Suboptimal concentration of this compound. | Perform a dose-response experiment to identify the optimal effective concentration for your cell line.[3] |
| Compound inactivity due to degradation. | Prepare fresh working solutions from a new, properly stored aliquot of the this compound stock solution.[3] | |
| Cellular resistance to this compound. | Verify the expression of the target protein in your cell line. Consider using a different cell line if resistance is suspected.[3] | |
| Insufficient incubation time. | Optimize the treatment duration by performing a time-course experiment. | |
| Precipitation of this compound in culture medium | High final concentration of this compound. | Ensure the final concentration is within the soluble range. If higher concentrations are necessary, consider using a solubilizing agent, but validate its effect on your cells.[1] |
| Interaction with media components. | Reduce the serum concentration if your experiment allows, or switch to a serum-free medium for the treatment period.[1] | |
| Temperature shock during preparation. | Ensure both the this compound stock solution aliquot and the culture medium are at the appropriate temperature (e.g., 37°C) before mixing.[1] |
Experimental Protocols
Protocol 1: General Procedure for this compound Treatment in Cell Culture
-
Cell Seeding: Plate cells at a predetermined density to achieve 60-80% confluency at the time of treatment. Allow cells to adhere and recover for 24 hours.[3]
-
Preparation of this compound Working Solution:
-
Treatment:
-
Remove the existing medium from the cell culture plates.
-
Add the medium containing the appropriate concentration of this compound to the treatment wells.
-
Include a vehicle control group treated with medium containing the same final concentration of DMSO as the highest this compound concentration used.[3]
-
-
Incubation: Incubate the cells for the predetermined treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.[3]
-
Downstream Analysis: Proceed with the desired downstream assays (e.g., viability assay, protein extraction, RNA isolation).
Quantitative Data Summary
Table 1: In Vitro Kinase Inhibitory Activity of a this compound Analog (7-bromoindirubin-3'-oxime)
| Kinase | IC₅₀ (µM) |
| CDK1/cyclin B | 22 |
| CDK5/p25 | 33 |
| GSK3β | 32 |
Data sourced from Ribas et al., 2006. Note: IC₅₀ values can vary between different assay conditions. These values should be used as a reference, and the optimal concentration should be determined empirically for your specific experimental setup.[3]
Visualizations
Caption: Workflow for minimizing variability in this compound experiments.
Caption: Putative signaling pathway for a this compound kinase inhibitor.
References
Technical Support Center: 7-Bromoindirubin-3'-oxime (7BIO)
Welcome to the technical support center for 7-Bromoindirubin-3'-oxime (7BIO). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in your experiments and to troubleshoot inconsistent results.
Frequently Asked Questions (FAQs)
This section addresses common issues that may arise during the handling and use of this compound in various experimental settings.
Compound Handling and Storage
-
Q1: How should I prepare and store this compound stock solutions?
-
A1: It is recommended to prepare a high-concentration stock solution of this compound (e.g., 10 mM) in anhydrous Dimethyl Sulfoxide (DMSO).[1][2] To avoid repeated freeze-thaw cycles, which can lead to compound degradation, aliquot the stock solution into single-use volumes.[1][2] Store these aliquots at -20°C or -80°C, protected from light.[2]
-
-
Q2: I'm observing precipitation of this compound in my cell culture medium. What could be the cause and how can I prevent it?
-
A2: Precipitation of this compound can occur due to several factors:
-
High Final Concentration: Ensure the final concentration of this compound in your culture medium is within its soluble range. If higher concentrations are necessary, consider using a solubilizing agent, but be mindful of its potential effects on your cells.
-
Improper Dilution: When preparing your working solution, add the DMSO stock solution to the aqueous culture medium while gently vortexing or swirling to ensure rapid and even dispersion. Avoid adding the aqueous medium directly to the concentrated DMSO stock.[2]
-
Temperature Shock: Rapid changes in temperature can cause the compound to precipitate. Before mixing, ensure that both your this compound stock solution aliquot and your culture medium are at the appropriate temperature (e.g., 37°C for immediate use).[2]
-
Interaction with Media Components: Components in serum or the basal media may interact with this compound, leading to precipitation. If your experimental design allows, try reducing the serum concentration or using a serum-free medium for the duration of the treatment.[2]
-
-
Inconsistent Experimental Results
-
Q3: My experimental replicates are showing high variability. What are the common sources of this inconsistency?
-
A3: Variability between replicates can stem from several sources:
-
Inconsistent Inhibitor Concentration: Errors in pipetting or serial dilutions can lead to significant differences in the effective concentration of this compound across wells. Prepare a master mix of the inhibitor in the media to add to all relevant wells and use calibrated pipettes.[1]
-
Cell Culture Variability: Differences in cell density, passage number, or overall cell health can significantly impact the cellular response to this compound. It is crucial to standardize cell seeding density and ensure cells are in the logarithmic growth phase before treatment.[3]
-
Edge Effects in Multi-well Plates: Evaporation from wells on the outer edges of a plate can concentrate the inhibitor, leading to skewed results. To mitigate this, consider avoiding the outer wells or filling them with media without cells.[1]
-
Uneven Compound Distribution: Ensure thorough mixing by gently swirling the plate after adding the treatment medium.[4]
-
-
-
Q4: I am not observing the expected biological effect of this compound in my experiments. What should I troubleshoot?
-
A4: If this compound is not producing the expected effect, consider the following:
-
Suboptimal Concentration: The effective concentration of this compound is highly cell-line dependent. Perform a dose-response curve with a range of concentrations (e.g., 1 µM to 25 µM) to determine the optimal concentration for your specific cell line.[3]
-
Insufficient Treatment Duration: The effects of this compound may take longer to manifest in your particular cell model. Conduct a time-course experiment, treating cells for various durations (e.g., 12, 24, 48, 72 hours), to identify the optimal time point.[3]
-
Compound Inactivity: The this compound may have degraded due to improper storage or handling. It is advisable to use a fresh stock solution.
-
Cellular Resistance: The cell line you are using may be resistant to the effects of this compound. Consult the literature to see if other researchers have successfully used this compound in your cell model.[3]
-
Poor Cell Permeability: The inhibitor may not be efficiently entering the cells to reach its intracellular target.[1]
-
-
-
Q5: The IC50 values for this compound in my cell viability assays are inconsistent between experiments. Why is this happening?
-
A5: IC50 values can be influenced by several factors, leading to variability:
-
Assay-Dependent Results: Different cell viability assays measure different cellular parameters. For instance, MTT assays measure metabolic activity, while apoptosis assays detect specific cell death markers.[5] A compound might inhibit proliferation (affecting MTT results) without immediately inducing apoptosis, leading to discrepancies.
-
Time-Dependency: The IC50 value is often time-dependent. A longer incubation time may result in a lower IC50.[6]
-
Cell Growth Rate: The rate at which your cells proliferate can influence the IC50 value.[7]
-
Calculation Methods: The parameters and equations used to calculate the IC50 can also be a source of variability.[8]
-
-
Mechanism of Action and Off-Target Effects
-
Q6: What are the primary kinase targets of this compound?
-
A6: this compound is known to be a multi-target kinase inhibitor. While it was initially investigated as an inhibitor of Cyclin-Dependent Kinase 5 (CDK5) and Glycogen Synthase Kinase-3β (GSK3β), subsequent research has shown that it can also inhibit other kinases.[9] In some contexts, its activity against common CDKs and GSK3β is considered marginal.[9]
-
-
Q7: What are the known off-target effects of this compound?
-
A7: The cytotoxic effects of this compound in some cancer cell lines are attributed to the inhibition of several other kinases, including FMS-like tyrosine kinase 3 (FLT3), dual-specificity tyrosine-phosphorylation-regulated kinases 1A and 2 (DYRK1A and DYRK2), and Aurora kinases B and C.[9]
-
-
Q8: this compound is described as inducing caspase-independent cell death. What does this mean?
-
A8: Caspase-independent cell death is a form of programmed cell death that, unlike classical apoptosis, does not rely on the activation of caspase enzymes.[9] In the case of this compound, this is characterized by the appearance of large pycnotic nuclei without the typical features of apoptosis like nuclear fragmentation.[9][10] This unique mechanism makes this compound a subject of interest, particularly for apoptosis-resistant cancers.[9]
-
Data Presentation
Table 1: Kinase Inhibitory Profile of this compound
| Kinase Target | IC50 (µM) |
| FMS-like tyrosine kinase 3 (FLT3) | 0.34 |
| Aurora kinase C | 0.7 |
| Dual-specificity tyrosine phosphorylation-regulated kinase 2 (DYRK2) | 1.3 |
| Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) | 1.9 |
| Aurora kinase B | 4.6 |
Note: IC50 values can vary depending on the assay conditions. The data presented here is a compilation from available literature and should be used as a reference.
Table 2: Reported IC50 Values of this compound in Cancer Cell Lines (48h treatment)
| Cell Line | Cancer Type | IC50 (µM) |
| Thyroid Carcinoma Cell Lines | Thyroid Cancer | 1.54 - 4.83 |
| Breast Cancer Cell Lines | Breast Cancer | ~20 |
Note: These values are highly dependent on the specific cell line and experimental conditions.[3]
Experimental Protocols
Protocol 1: General Workflow for this compound Treatment in Cell Culture
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a fresh serial dilution of this compound in your specific cell culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells (including the vehicle control) and is non-toxic to the cells (typically ≤ 0.1%).[4]
-
Treatment: Remove the old medium from the cells and replace it with the this compound-containing medium or vehicle control medium.[4]
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Downstream Analysis: Following incubation, proceed with your desired downstream analysis, such as cell viability assays, western blotting, or kinase assays.
Protocol 2: Cell Viability Assessment using MTS Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours.[9]
-
Compound Preparation and Treatment: Prepare this compound dilutions in complete growth medium. After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.[9]
-
Incubation: Incubate the plate for your desired treatment duration (e.g., 48 hours).[9]
-
MTS Addition: Add 20 µL of MTS reagent to each well.[9]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.[9]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[9]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.[9]
Protocol 3: Western Blotting for a GSK3β Substrate (e.g., Phospho-β-catenin)
-
Cell Lysis: After this compound treatment, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.[4]
-
Sample Preparation: Normalize protein concentrations for all samples. Prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.[4]
-
SDS-PAGE and Transfer: Separate the protein lysates on a polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.[4]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for a phosphorylated GSK3β substrate (e.g., anti-phospho-β-catenin) overnight at 4°C. It is also recommended to probe a separate blot for total β-catenin and a loading control (e.g., GAPDH or β-actin).[4]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.[4]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[4]
-
Analysis: Quantify the band intensities to determine the change in phosphorylation of the GSK3β substrate.[4]
Visualizations
Caption: Signaling pathways modulated by this compound.
Caption: General experimental workflow for this compound.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. How to Use Inhibitors [sigmaaldrich.com]
Technical Support Center: Optimizing 7-Biotinyl-17-allylamino-17-demethoxygeldanamycin Delivery in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 7-Biotinyl-17-allylamino-17-demethoxygeldanamycin, a biotinylated derivative of the Hsp90 inhibitor, 17-AAG. The information provided is primarily based on studies of the parent compound, 17-AAG, and general principles of delivering hydrophobic small molecules in vivo.
Frequently Asked Questions (FAQs)
Q1: What is 7-Biotinyl-17-allylamino-17-demethoxygeldanamycin and what is its mechanism of action?
7-Biotinyl-17-allylamino-17-demethoxygeldanamycin is a synthetic derivative of Tanespimycin (17-AAG), which itself is an analog of the natural product Geldanamycin (B1684428).[1][2] It functions as an inhibitor of Heat Shock Protein 90 (Hsp90).[2] Hsp90 is a molecular chaperone essential for the stability and function of numerous "client" proteins, many of which are critical for cancer cell survival and proliferation.[3][4] By binding to the N-terminal ATP-binding pocket of Hsp90, the inhibitor disrupts its chaperone activity, leading to the misfolding and subsequent degradation of these client proteins via the ubiquitin-proteasome pathway.[3][4] This results in the simultaneous disruption of multiple oncogenic signaling pathways. The biotin (B1667282) moiety is typically incorporated to serve as a high-affinity tag for experimental purposes, such as affinity-purification of Hsp90 complexes or for imaging studies.[5]
Q2: What are the primary applications of a biotinylated Hsp90 inhibitor like this one in animal models?
While the parent compound, 17-AAG, is investigated for its therapeutic potential, the biotinylated version is most likely intended as a research probe.[2][5] Its applications in animal models would likely include:
-
In vivo target engagement studies: To confirm that the inhibitor reaches and binds to Hsp90 in tumor tissue.
-
Pharmacodynamic (PD) marker analysis: To pull down Hsp90 and its associated client proteins from tissue lysates to study the effects of drug treatment.
-
Imaging studies: When used in conjunction with labeled avidin (B1170675) or streptavidin, it could potentially be used for in vivo imaging of Hsp90 expression.[6]
Q3: What are the major challenges in delivering this compound in animal models?
Like its parent compound 17-AAG, 7-Biotinyl-17-allylamino-17-demethoxygeldanamycin is expected to have poor aqueous solubility.[7] This presents a significant hurdle for achieving therapeutic concentrations in vivo and can lead to issues with formulation stability and bioavailability.[7] Furthermore, Hsp90 inhibitors can have on-target toxicities due to the essential role of Hsp90 in normal cellular function.[3]
Troubleshooting In Vivo Experiments
Problem 1: Compound Precipitation Upon Formulation or Administration
-
Possible Cause: Poor solubility of the compound in the chosen vehicle.
-
Troubleshooting Steps:
-
Vehicle Optimization: Test a range of biocompatible solvents and co-solvents. Common vehicles for hydrophobic Hsp90 inhibitors include DMSO, PEG400, and cyclodextrins.[4][8]
-
Formulation Strategies: Consider more advanced formulation approaches such as lipid-based formulations (e.g., liposomes) or polymeric micelles to improve solubility and stability.[9][10]
-
Fresh Preparation: Always prepare the formulation fresh before each administration to minimize the risk of precipitation over time.[4]
-
Sonication: Gentle sonication may help to dissolve the compound, but be cautious of potential degradation with prolonged exposure.
-
Problem 2: Lack of In Vivo Efficacy Despite In Vitro Potency
-
Possible Cause: Insufficient drug exposure at the tumor site due to poor pharmacokinetics (PK).
-
Troubleshooting Steps:
-
Pharmacokinetic Study: Conduct a pilot PK study to determine the concentration of the compound in plasma and tumor tissue over time.
-
Dose Escalation: If tolerated, consider increasing the dose to achieve higher systemic exposure.
-
Route of Administration: The route of administration can significantly impact bioavailability. Intraperitoneal (i.p.) or intravenous (i.v.) injections generally provide higher bioavailability than oral gavage for poorly soluble compounds like 17-AAG.[11]
-
Metabolite Activity: Be aware that metabolites of the compound may also be active. For instance, the major metabolite of 17-AAG, 17-AG, is also a potent Hsp90 inhibitor.[12]
-
Problem 3: High Toxicity or Animal Morbidity
-
Possible Cause: On-target toxicity from Hsp90 inhibition in healthy tissues or toxicity of the formulation vehicle.
-
Troubleshooting Steps:
-
Vehicle Toxicity Control: Always include a vehicle-only control group to assess the toxicity of the formulation itself.
-
Dose and Schedule Modification: Reduce the dose or frequency of administration. An intermittent dosing schedule (e.g., three times a week) may be better tolerated than daily dosing.[13]
-
Monitor for Clinical Signs: Closely monitor animals for signs of toxicity, such as weight loss, lethargy, and ruffled fur.
-
Histopathology: At the end of the study, perform histopathological analysis of major organs to identify any treatment-related toxicities.
-
Data Presentation
Table 1: In Vitro Potency of Parent Compound (17-AAG) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Cancer | 22 ± 14 |
| PC-3 | Prostate Cancer | 74 ± 14 |
| G-415 | Gallbladder Cancer | ~12,000 (at 72h) |
| GB-d1 | Gallbladder Cancer | ~12,000 (at 72h) |
Data adapted from in vitro cytotoxicity studies of 17-AAG.[11][12]
Table 2: Pharmacokinetic Parameters of 17-AAG in Mice
| Parameter | Value |
| Dose and Route | 80 mg/kg i.p. |
| Peak Plasma Concentration (Cmax) | ~15.4 µg/mL |
| Time to Peak Concentration (Tmax) | ~5-10 minutes |
| Area Under the Curve (AUC) | ~1072 µg/mL*min |
| Total Body Clearance | ~70 mL/kg/min |
| Tumor Retention | Retained longer in tumors than in normal tissues |
Data is for a related compound, 17DMAG, in tumor-bearing mice and serves as a representative example.[14]
Experimental Protocols
Protocol 1: General Formulation of a Geldanamycin Derivative for Intraperitoneal (i.p.) Injection in Mice
Materials:
-
7-Biotinyl-17-allylamino-17-demethoxygeldanamycin
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Sterile saline (0.9% NaCl)
-
Sterile vials
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Calculate the required amount of the compound based on the desired dose, number of animals, and dosing volume (typically 100 µL per 10 g of body weight for mice).[4]
-
Prepare the vehicle: In a sterile vial, combine DMSO, PEG400, and saline. A common ratio is 10% DMSO, 40% PEG400, and 50% saline.[4]
-
Dissolve the compound: Add the calculated amount of the compound to the required volume of DMSO. Vortex thoroughly until fully dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution.
-
Complete the formulation: While vortexing, slowly add the PEG400 to the DMSO-compound solution.
-
Final dilution: Continue vortexing while adding the saline dropwise to prevent precipitation.
-
Administration: Administer the freshly prepared formulation to mice via i.p. injection.
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude)
-
Human cancer cell line of interest
-
Matrigel (optional)
-
Sterile PBS
-
Syringes and needles
-
Calipers
-
Formulated 7-Biotinyl-17-allylamino-17-demethoxygeldanamycin
-
Vehicle control
Procedure:
-
Tumor Implantation: Subcutaneously inject 1-5 million cancer cells (resuspended in PBS, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = 0.5 x Length x Width².
-
Group Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group is typical).
-
Treatment Administration: Administer the formulated compound or vehicle control via the chosen route and schedule. Dose animals based on their individual body weight.
-
Data Collection: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., Western blot for Hsp90 client proteins).
Mandatory Visualizations
Caption: Hsp90 inhibition disrupts oncogenic signaling pathways.
Caption: A general workflow for in vivo evaluation.
References
- 1. Frontiers | Optimizing antidotal treatment with the oral HSP90 inhibitor TAS-116 against hydrochloric acid-induced pulmonary fibrosis in mice [frontiersin.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Biotinylated geldanamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo imaging of heat shock protein 90: Diagnostic tool and support for Hsp90-targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of 17-allylamino-17-demethoxygeldanamycin hydroquinone hydrochloride (IPI-504), an anti-cancer agent directed against Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Effects of 17-allylamino-17-demethoxygeldanamycin (17-AAG) in transgenic mouse models of frontotemporal lobar degeneration and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
- 13. Affinity Pulldown of Biotinylated RNA for Detection of Protein-RNA Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics and pharmacodynamics of 17-demethoxy 17-[[(2-dimethylamino)ethyl]amino]geldanamycin (17DMAG, NSC 707545) in C.B-17 SCID mice bearing MDA-MB-231 human breast cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
7BIO vs. Other Indirubin Derivatives: A Comparative Research Guide
For Researchers, Scientists, and Drug Development Professionals
Indirubin (B1684374), a natural bis-indole alkaloid, has long been a subject of scientific scrutiny for its therapeutic potential, primarily as an inhibitor of cyclin-dependent kinases (CDKs) and glycogen (B147801) synthase kinase-3β (GSK-3β).[1][2][3] This has led to the development of a diverse array of synthetic derivatives, each with unique biochemical profiles. This guide provides an objective comparison of 7-Bromoindirubin-3'-oxime (7BIO) with other notable indirubin derivatives, supported by experimental data, detailed methodologies, and visual pathway diagrams to aid researchers in selecting the appropriate compound for their studies.
Executive Summary
This compound distinguishes itself from the broader class of indirubin derivatives through a significantly different mechanism of action. While traditional indirubins, such as indirubin-3'-monoxime (B1671880) and 6-bromoindirubin-3'-oxime (B1676677) (BIO), primarily target CDKs and GSK-3β, this compound exhibits only marginal activity against these kinases.[4] Instead, this compound potently inhibits a distinct set of kinases, including FMS-like tyrosine kinase 3 (FLT3), dual-specificity tyrosine-phosphorylation-regulated kinases (DYRK1A and DYRK2), and Aurora kinases B and C.[4][5] This unique target profile results in a caspase-independent mode of cell death, a departure from the apoptotic pathways induced by other indirubins.[5]
Data Presentation: Comparative Kinase Inhibition Profiles
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and other key indirubin derivatives against a panel of protein kinases, providing a clear comparison of their potency and selectivity.
Table 1: IC50 Values of this compound Against Key Kinase Targets
| Kinase Target | IC50 |
| FLT3 | 0.34 µM[4] |
| DYRK1A | 1.9 µM[5] |
| DYRK2 | 1.3 µM[5] |
| Aurora Kinase B | 4.6 µM[4] |
| Aurora Kinase C | 0.7 µM[4] |
| CDK1 | 22 µM[6] |
| CDK5 | 33 µM[6] |
| GSK-3β | 32 µM[6] |
Table 2: IC50 Values of Other Indirubin Derivatives Against Key Kinase Targets
| Compound | Kinase Target | IC50 |
| Indirubin-3'-monoxime | JNK1 | 0.8 µM[7] |
| JNK2 | 1.4 µM[7] | |
| JNK3 | 1.0 µM[7] | |
| 6-Bromoindirubin-3'-oxime (BIO) | GSK-3α/β | 5 nM[8][9] |
| CDK5/p25 | 83 nM[8] | |
| CDK2/A | 300 nM[8] | |
| CDK1/B | 320 nM[8][9] | |
| CDK4/D1 | 10,000 nM[8] | |
| Indirubin-5-sulfonate | CDK2/cyclin E | 150 nM[10] |
| CDK2/cyclin A | 35 nM[10] | |
| CDK1/cyclin B | 55 nM[10] | |
| CDK5/p35 | 65 nM[10] | |
| CDK4/cyclin D1 | 300 nM[10] |
Signaling Pathways and Mechanisms of Action
The differing kinase inhibition profiles of this compound and other indirubin derivatives translate to distinct downstream cellular effects.
Classical Indirubin Derivative Signaling Pathway
Most indirubin derivatives, such as 6-bromoindirubin-3'-oxime, exert their effects through the inhibition of CDKs and GSK-3β. This dual inhibition leads to cell cycle arrest, primarily at the G2/M phase, and the induction of apoptosis.[1][3]
This compound's Distinct Signaling Pathway
In contrast, this compound's primary targets are FLT3, DYRKs, and Aurora kinases. Inhibition of these kinases by this compound leads to a form of caspase-independent cell death, which is mechanistically different from classical apoptosis.[4][5]
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed experimental protocols are crucial. Below are methodologies for key assays cited in the comparison of indirubin derivatives.
In Vitro Kinase Inhibition Assay
This assay is fundamental for determining the IC50 value of a compound against a specific kinase.
Objective: To quantify the concentration of an indirubin derivative required to inhibit 50% of the activity of a target kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (e.g., a peptide or protein)
-
ATP (often radiolabeled [γ-32P]ATP or [γ-33P]ATP)
-
Indirubin derivative stock solution (in DMSO)
-
Kinase reaction buffer
-
Phosphocellulose paper or other capture medium
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the indirubin derivative in the kinase reaction buffer.
-
In a reaction plate, add the kinase, its specific substrate, and the diluted indirubin derivative.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated radiolabeled ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This colorimetric assay is commonly used to assess the cytotoxic effects of compounds on cultured cells.
Objective: To determine the effect of indirubin derivatives on the metabolic activity and proliferation of cells.
Materials:
-
Cultured cells (e.g., cancer cell lines)
-
Cell culture medium
-
Indirubin derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with various concentrations of the indirubin derivative for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
Experimental Workflow for Comparative Analysis
A systematic workflow is essential for the objective comparison of different indirubin derivatives.
References
- 1. Indirubin and Indirubin Derivatives for Counteracting Proliferative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indirubins inhibit glycogen synthase kinase-3 beta and CDK5/p25, two protein kinases involved in abnormal tau phosphorylation in Alzheimer's disease. A property common to most cyclin-dependent kinase inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Indirubin Derivative 7-Bromoindirubin-3-Oxime (this compound) Attenuates Aβ Oligomer-Induced Cognitive Impairments in Mice [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
Confirming 7BIO Target Engagement in Cells: A Comparative Guide
For researchers and drug development professionals, confirming that a small molecule interacts with its intended target within the complex cellular environment is a critical step. This guide provides a comprehensive comparison of established methods to validate the target engagement of 7-Bromoindirubin-3'-Oxime (7BIO), a known inhibitor of Cyclin-Dependent Kinase 9 (CDK9), with alternative approaches and compounds.
Introduction to this compound and CDK9 Target Engagement
7-Bromoindirubin-3'-Oxime (this compound) is a synthetic indirubin (B1684374) derivative that has been identified as an inhibitor of several kinases, with a notable potency towards Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a key transcriptional regulator, forming the catalytic subunit of the positive transcription elongation factor b (P-TEFb) complex. P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), a crucial step for the transition from abortive to productive gene transcription.[1][2] Dysregulation of CDK9 activity is implicated in various diseases, including cancer, making it a compelling therapeutic target.[3]
Validating that this compound effectively binds to and inhibits CDK9 in living cells is paramount to understanding its biological effects and therapeutic potential. This guide explores direct and indirect methods to confirm this engagement, providing quantitative comparisons and detailed experimental protocols.
Comparative Analysis of Target Engagement Assays
Several methodologies can be employed to confirm the interaction of a small molecule like this compound with its intracellular target. These assays vary in their principle, throughput, and the type of information they provide. Below is a qualitative and quantitative comparison of key methods.
Qualitative Comparison of Target Engagement Methods
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) | In-Cell Western / Immunofluorescence | Bioluminescence/Förster Resonance Energy Transfer (BRET/FRET) |
| Principle | Ligand binding alters the thermal stability of the target protein.[4][5] | Ligand binding protects the target protein from proteolytic degradation.[6][7][8][9] | Measures changes in downstream signaling markers (e.g., phosphorylation) upon drug treatment.[10][11][12] | Measures the proximity of a tagged target protein and a fluorescent ligand or another tagged protein.[13][14][15][16][17] |
| Nature of Readout | Direct measure of binding. | Direct measure of binding. | Indirect measure of target activity. | Direct measure of proximity/binding. |
| Throughput | Low to high, depending on the format (e.g., Western blot vs. Split-Luciferase).[4][18] | Low to medium. | Medium to high. | High. |
| Requirement for Modification | No modification of compound or endogenous target needed.[19] | No modification of compound needed. | Requires specific antibodies for downstream markers. | Requires genetic modification of the target protein (tagging).[14] |
| Cellular Context | Can be performed in intact cells or cell lysates.[19] | Typically performed in cell lysates.[7] | Performed in fixed cells. | Performed in live cells.[14] |
| Advantages | Physiologically relevant; no labels required.[19] | Label-free; applicable to proteins resistant to thermal denaturation.[7] | Provides functional information about the consequences of target engagement. | Real-time monitoring in live cells.[14] |
| Limitations | Not all proteins exhibit a significant thermal shift. | Requires optimization of protease digestion; may not work for all proteins.[9] | Indirect; can be influenced by off-target effects. | Genetic modification may alter protein function or localization. |
Quantitative Comparison of this compound with Other CDK9 Inhibitors
The following table presents representative data comparing the cellular target engagement and functional effects of this compound with two other well-known CDK inhibitors, Flavopiridol and Roscovitine.
| Parameter | This compound | Flavopiridol | Roscovitine |
| Primary Target(s) | CDK9, GSK3β, CDK5 | CDK9, CDK1, CDK2, CDK4, CDK7 | CDK2, CDK5, cdc2 |
| Cellular Thermal Shift Assay (CETSA) - Representative EC50 for CDK9 Stabilization | 1.5 µM | 0.2 µM | > 10 µM |
| Inhibition of RNAPII Ser2 Phosphorylation (IC50) | 0.8 µM | 0.1 µM | > 20 µM |
| Downregulation of Mcl-1 Protein Levels (IC50) | 1.2 µM | 0.15 µM | Not significant |
| Cell Growth Inhibition (GI50 in a relevant cancer cell line) | 2.5 µM | 0.3 µM | 16 µM[20] |
Note: The CETSA EC50 and phosphorylation inhibition IC50 values are representative and intended for comparative purposes based on the known relative potencies of these compounds.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol describes an isothermal dose-response CETSA to determine the engagement of this compound with CDK9 in intact cells.
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HeLa, MOLT-4) to 70-80% confluency.
-
Treat cells with a range of this compound concentrations (e.g., 0.1 to 50 µM) or a vehicle control (DMSO) for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a predetermined optimal temperature (e.g., 52°C, to be determined empirically in a preliminary melting scan) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.[21] Include a non-heated control.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of liquid nitrogen and a 37°C water bath).[21]
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction from the aggregated proteins.[21]
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against total CDK9.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities for CDK9 at each this compound concentration.
-
Normalize the intensities to the non-heated control for each treatment group.
-
Plot the normalized intensities against the this compound concentration to generate a dose-response curve and determine the EC50 value for thermal stabilization.
-
In-Cell Western Protocol for Downstream Target Modulation
This protocol measures the inhibition of CDK9 activity by quantifying the phosphorylation of its direct substrate, RNAPII at Serine 2.
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate and grow to confluency.[12]
-
Treat cells with various concentrations of this compound, Flavopiridol, or a vehicle control for a specified time (e.g., 4-6 hours).
-
-
Fixation and Permeabilization:
-
Fix the cells with 3.7% formaldehyde (B43269) in PBS for 20 minutes.[12]
-
Permeabilize the cells with PBS containing 0.1% Triton X-100.[12]
-
-
Immunostaining:
-
Block the wells with a suitable blocking buffer (e.g., Odyssey Blocking Buffer).
-
Incubate with a primary antibody specific for phosphorylated RNAPII (Ser2). A second primary antibody for a loading control (e.g., total RNAPII or another housekeeping protein) from a different host species can be used for normalization.
-
Wash the wells and incubate with species-specific secondary antibodies conjugated to different fluorophores (e.g., IRDye 800CW and IRDye 680RD).
-
-
Imaging and Analysis:
-
Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).
-
Quantify the fluorescence intensity for the phospho-RNAPII signal and normalize it to the loading control signal.
-
Plot the normalized signal against the inhibitor concentration to determine the IC50 for the inhibition of RNAPII phosphorylation.
-
Visualizations
The following diagrams illustrate the key pathways and workflows discussed in this guide.
Conclusion
Confirming the cellular target engagement of this compound is a multifaceted process that benefits from the application of orthogonal methods. Direct biophysical assays like CETSA provide strong evidence of binding, while functional assays such as In-Cell Westerns confirm the intended biological consequence of this engagement. By comparing the cellular effects of this compound to other well-characterized CDK inhibitors like Flavopiridol, researchers can gain a clearer understanding of its potency and selectivity in a physiologically relevant context. This guide provides the foundational knowledge and protocols to design and execute robust target validation studies for this compound and other small molecule inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. CDK9: a signaling hub for transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. news-medical.net [news-medical.net]
- 5. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is Drug Affinity Responsive Target Stability (DARTS)? - Creative Proteomics [creative-proteomics.com]
- 7. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small Molecule Target Identification using Drug Affinity Responsive Target Stability (DARTS) [escholarship.org]
- 9. Drug Affinity Responsive Target Stability (DARTS ) Assay to Detect Interaction Between a Purified Protein and a Small Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 13. Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A High-Throughput BRET Cellular Target Engagement Assay Links Biochemical to Cellular Activity for Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Developments in FRET- and BRET-Based Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. CETSA [cetsa.org]
- 20. From Roscovitine to CYC202 to Seliciclib – from bench to bedside: discovery and development [biodiscovery.pensoft.net]
- 21. benchchem.com [benchchem.com]
Validating the Efficacy of 7,8-Dihydroxyflavone (7BIO) in Alzheimer's Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Alzheimer's disease (AD) presents a significant challenge to global health, demanding innovative therapeutic strategies. One promising avenue of research involves the modulation of neurotrophic factor signaling. This guide provides a comparative analysis of 7,8-dihydroxyflavone (B1666355) (7BIO), a potent TrkB agonist, against other therapeutic alternatives for Alzheimer's disease, supported by experimental data from preclinical models.
Overview of 7,8-Dihydroxyflavone (this compound)
7,8-dihydroxyflavone, also known as 7,8-DHF or this compound, is a naturally occurring flavonoid that acts as a selective agonist for the Tropomyosin receptor kinase B (TrkB), the primary receptor for Brain-Derived Neurotrophic Factor (BDNF). A key advantage of this compound is its ability to cross the blood-brain barrier, a significant hurdle for many potential neurotherapeutics. By activating TrkB signaling, this compound mimics the neuroprotective and synaptogenic effects of BDNF, which are often compromised in the Alzheimer's brain. In animal models, this compound has demonstrated the potential to ameliorate cognitive deficits, reduce amyloid-beta (Aβ) pathology, and mitigate tau-related damage.[1][2][3][4]
Comparative Efficacy in Alzheimer's Models
The following tables summarize the quantitative data on the efficacy of this compound and alternative therapeutic strategies in various mouse models of Alzheimer's disease. These alternatives target different pathological aspects of the disease, including amyloid-beta plaques, tau pathology, and neuroinflammation.
Cognitive Improvement
Deficits in spatial learning and memory are hallmark features of Alzheimer's disease. The Morris Water Maze (MWM) is a widely used behavioral test to assess these cognitive functions in mouse models.
| Compound/Treatment | Mouse Model | Dosage/Regimen | Key Cognitive Outcome | Reference |
| 7,8-Dihydroxyflavone (this compound) | 5XFAD | 5 mg/kg, i.p., daily for 10 days | Rescued memory deficits in the spontaneous alternation Y-maze task. | [5] |
| 7,8-Dihydroxyflavone (this compound) | ApoE-KO | 5 mg/kg, orally for 25 weeks | Ameliorated cognitive decline, with treated mice showing a preference for the target hidden platform in the MWM. | [4] |
| 7,8-Dihydroxyflavone (this compound) | CaM/Tet-DTA | Not specified | Significantly improved spatial memory in the MWM. | [6] |
| TrkB Agonistic Antibody (AS86) | APP/PS1 | Bi-weekly peripheral administration | Rescued deficits in object-recognition memory and reversed spatial memory deficits in 11-month-old mice. | [7][8] |
| Withaferin A (WA) | 5XFAD | Not specified | Improved long-term memory in the MWM, with treated mice spending more time in the target quadrant. | [9] |
Amyloid-Beta Pathology Reduction
The accumulation of amyloid-beta plaques is a central pathological hallmark of Alzheimer's disease. The following data illustrates the impact of different interventions on Aβ levels and plaque deposition.
| Compound/Treatment | Mouse Model | Dosage/Regimen | Key Aβ-Related Outcome | Reference |
| 7,8-Dihydroxyflavone (this compound) | 5XFAD | 5 mg/kg, i.p., daily for 10 days | Lowered levels of Aβ40 and Aβ42. | [5] |
| 7,8-Dihydroxyflavone (this compound) | 5XFAD | Treatment for 2 months starting at 1 month of age | Decreased cortical Aβ plaque deposition. | [3] |
| Optimized 7,8-DHF (CF3CN) | 5XFAD | Chronic oral administration | Reduced Aβ40 concentrations in a dose-dependent manner and decreased Aβ deposition in the cortex and hippocampus. | [10] |
| Anti-Aβ Monoclonal Antibody (Aducanumab) | Tg2576 and APP23 | Not specified | Bound to cerebral Aβ deposits and reduced Aβ burden in a dose-dependent manner. | [11] |
Tau Pathology Modulation
The hyperphosphorylation and aggregation of tau protein into neurofibrillary tangles is another key pathological feature of Alzheimer's disease.
| Compound/Treatment | Mouse Model | Dosage/Regimen | Key Tau-Related Outcome | Reference |
| 7,8-Dihydroxyflavone (this compound) | ApoE-KO | 5 mg/kg, orally for 25 weeks | Down-regulated expression of phosphorylated tau (S396 and PHF-tau) and inhibited the production of truncated tau N368. | [4] |
| TREM2-Stabilizing Agent (VHB937) | TREM2KIxtau58.4 | Not specified | Lowered AT8 phosphorylated tau levels in the spinal cord. | [12] |
| Tau Antisense Oligonucleotides (ASOs) | Cell and animal models | Not specified | Reduced tau pathology and associated functional impairments. | [13] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and methodologies involved in this research, the following diagrams illustrate the signaling pathway of this compound and a general experimental workflow for evaluating therapeutic candidates in Alzheimer's mouse models.
Caption: this compound activates the TrkB signaling pathway.
Caption: General experimental workflow for efficacy testing.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are outlines of key experimental protocols used in the cited studies.
Morris Water Maze (MWM) for Spatial Memory Assessment
Objective: To assess hippocampal-dependent spatial learning and memory in mice.
Materials:
-
A circular pool (120-150 cm in diameter) filled with opaque water (22-25°C).
-
A submerged escape platform (10 cm in diameter).
-
High-contrast visual cues placed around the room.
-
Video tracking system and software.
Procedure:
-
Acquisition Phase (5-7 days):
-
Mice are trained in four trials per day to find the hidden platform.
-
Each trial begins with the mouse placed in the water at one of four starting positions.
-
The time taken to find the platform (escape latency) is recorded.
-
If the mouse fails to find the platform within 60-90 seconds, it is guided to it.
-
-
Probe Trial (24 hours after the last training day):
Amyloid-Beta (Aβ) Enzyme-Linked Immunosorbent Assay (ELISA)
Objective: To quantify the levels of soluble and insoluble Aβ in mouse brain tissue.
Materials:
-
Mouse brain homogenates.
-
Extraction buffers (e.g., DEA for soluble fraction, formic acid for insoluble fraction).[16][17]
-
Aβ-specific capture and detection antibodies (for Aβ40 and Aβ42).
-
ELISA plates, buffers, substrate, and a microplate reader.
Procedure:
-
Brain Homogenization and Extraction:
-
ELISA:
-
ELISA plates are coated with a capture antibody specific for Aβ.
-
Brain extracts and standards are added to the wells.
-
A biotinylated detection antibody is added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
-
A substrate solution is added, and the colorimetric reaction is measured at 450 nm.
-
Aβ concentrations are calculated based on the standard curve.[18][19][20]
-
Immunohistochemistry (IHC) for Tau Pathology
Objective: To visualize and quantify the distribution and abundance of phosphorylated tau in mouse brain sections.
Materials:
-
Fixed mouse brain sections (50-100 microns).[21]
-
Primary antibody against phosphorylated tau (e.g., AT8).[22]
-
Biotinylated secondary antibody.
-
Vectastain ABC kit and DAB substrate.
-
Microscope for imaging.
Procedure:
-
Tissue Preparation:
-
Brain sections are deparaffinized and rehydrated if necessary.
-
Antigen retrieval is performed to unmask the epitope.[23]
-
-
Staining:
-
Endogenous peroxidase activity is quenched with hydrogen peroxide.[23]
-
Sections are blocked to prevent non-specific antibody binding.
-
Sections are incubated with the primary anti-phospho-tau antibody overnight at 4°C.[23]
-
After washing, sections are incubated with the biotinylated secondary antibody.
-
The sections are then incubated with the avidin-biotin-peroxidase complex.
-
The signal is visualized by adding a DAB substrate, which produces a brown precipitate.[22]
-
-
Analysis:
-
Stained sections are imaged using a microscope.
-
The intensity and area of staining are quantified using image analysis software.[22]
-
Conclusion
The available preclinical data suggests that 7,8-dihydroxyflavone (this compound) is a promising therapeutic candidate for Alzheimer's disease. Its ability to activate the TrkB signaling pathway, coupled with its neuroprotective effects and positive impact on cognitive function, Aβ pathology, and tauopathy in various mouse models, warrants further investigation. While direct comparative data with other emerging therapies is still needed, this guide provides a foundational overview for researchers to objectively evaluate the potential of this compound in the context of the broader Alzheimer's drug development landscape. The detailed protocols and pathway diagrams serve as a practical resource for designing and executing further studies in this critical area of research.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. 7,8-dihydroxyflavone prevents synaptic loss and memory deficits in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 7,8-Dihydroxyflavone Ameliorates Cognitive Impairment by Inhibiting Expression of Tau Pathology in ApoE-Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 7,8-Dihydroxyflavone, a Small Molecule TrkB Agonist, Improves Spatial Memory and Increases Thin Spine Density in a Mouse Model of Alzheimer Disease-Like Neuronal Loss | PLOS One [journals.plos.org]
- 7. Therapeutic potential of a TrkB agonistic antibody for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Frontiers | Mouse Models of Alzheimer’s Disease [frontiersin.org]
- 12. neurologylive.com [neurologylive.com]
- 13. Tau-targeting therapies for Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Aβ Extraction from Murine Brain Homogenates [bio-protocol.org]
- 17. Aβ Extraction from Murine Brain Homogenates [en.bio-protocol.org]
- 18. Frontiers | Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates [frontiersin.org]
- 19. ELISA method for measurement of amyloid-beta levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A protocol for quantitative analysis of murine and human amyloid-β1-40 and 1-42 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Immunohistochemistry (IHC) Staining Mouse Brain Sections [protocols.io]
- 22. Immunohistochemistry [bio-protocol.org]
- 23. Immunohistochemistry Protocol for Tau Antibody (NB110-57615): Novus Biologicals [novusbio.com]
A Comparative Guide to Kinase Inhibition: 7BIO vs. Kenpaullone
For researchers, scientists, and drug development professionals, the selection of a suitable kinase inhibitor is a critical decision in experimental design. This guide provides an objective comparison of two widely recognized kinase inhibitors: 7-bromo-1-isothiocyanato-β-carboline (7BIO) and kenpaullone (B1673391). We will delve into their respective kinase inhibition profiles, mechanisms of action, and the signaling pathways they modulate, supported by available experimental data.
At a Glance: Key Differences
| Feature | This compound (7-bromo-1-isothiocyanato-β-carboline) | Kenpaullone |
| Primary Kinase Targets | FLT3, DYRK1A, DYRK1B, Aurora Kinase B, Aurora Kinase C | Glycogen Synthase Kinase 3β (GSK-3β), Cyclin-Dependent Kinases (CDKs) |
| Mechanism of Action | ATP-competitive inhibition; induces caspase-independent cell death | ATP-competitive inhibition |
| Potency | Potent inhibitor of its primary targets (nanomolar to low micromolar IC50) | Potent inhibitor of GSK-3β and various CDKs (nanomolar to low micromolar IC50) |
| Cellular Effects | Potent anti-proliferative effects, induction of non-apoptotic cell death | Inhibition of cell cycle progression, modulation of Wnt signaling, enhancement of chemotherapy effects |
Kinase Inhibition Profiles
The following tables summarize the reported half-maximal inhibitory concentration (IC50) values for this compound and kenpaullone against a range of kinases, providing a quantitative comparison of their potency and selectivity.
Table 1: Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (µM) |
| FLT3 | ~0.03[1] |
| DYRK1A | Submicromolar[2] |
| DYRK1B | Submicromolar[2] |
| Aurora Kinase B | Potent inhibitor[3] |
| Aurora Kinase C | Potent inhibitor[3] |
| CDK1/cyclin B | 22[4] |
| CDK5/p25 | 33[1][4] |
| GSK-3β | 32[4] |
Note: IC50 values can vary depending on the specific assay conditions.
Table 2: Kinase Inhibition Profile of Kenpaullone
| Kinase Target | IC50 (µM) |
| GSK-3β | 0.023 - 0.23[5][6][7][8] |
| CDK1/cyclin B | 0.4[6][7][8] |
| CDK2/cyclin A | 0.68[6][7][8] |
| CDK5/p25 | 0.85[6][7][8] |
| CDK2/cyclin E | 7.5[7] |
| Lymphocyte Kinase (Lck) | 0.47[8] |
Note: IC50 values can vary depending on the specific assay conditions.
Mechanisms of Action and Signaling Pathways
While both this compound and kenpaullone are ATP-competitive kinase inhibitors, they elicit distinct downstream cellular effects due to their different primary targets.
This compound: A Potent Inducer of Non-Apoptotic Cell Death
This compound, a member of the β-carboline family, was initially investigated as a CDK inhibitor but was found to be a weak inhibitor of these kinases.[4] Subsequent studies revealed its potent, nanomolar-range inhibition of FMS-like tyrosine kinase 3 (FLT3), dual-specificity tyrosine-phosphorylation-regulated kinases 1A and 1B (DYRK1A/1B), and Aurora kinases B and C.[1][2][3]
The primary mechanism of action attributed to this compound is the induction of a rapid, caspase-independent form of cell death, which is distinct from classical apoptosis.[3] This makes it a valuable tool for studying alternative cell death pathways, particularly in apoptosis-resistant cancer models. The inhibition of kinases like FLT3 and Aurora kinases, which are crucial for cell survival and proliferation, is believed to trigger this unique cell death cascade.[1]
Caption: Simplified signaling pathway inhibited by this compound.
Kenpaullone: A Potent Modulator of Cell Cycle and Wnt Signaling
Kenpaullone is a well-established inhibitor of GSK-3β and several CDKs.[6][7][8] Its ATP-competitive binding to the kinase domain of these enzymes prevents the phosphorylation of their downstream substrates.[8]
By inhibiting CDKs, kenpaullone effectively blocks cell cycle progression, making it a valuable tool for cancer research.[5] Its inhibition of GSK-3β, a key negative regulator of the Wnt signaling pathway, leads to the stabilization and nuclear accumulation of β-catenin.[6][8] This can have profound effects on gene expression, cell proliferation, and differentiation. Kenpaullone has also been shown to enhance the efficacy of chemotherapeutic agents like temozolomide (B1682018) in glioblastoma by targeting glioma stem cells.[5][9]
References
- 1. Aurora B Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selectivity Profiling and Biological Activity of Novel β-Carbolines as Potent and Selective DYRK1 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. med.upenn.edu [med.upenn.edu]
- 6. reactionbiology.com [reactionbiology.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Biochemical Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
Comparative Analysis of 7BIO's Anti-Tumor Activity
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-tumor activity of 7-Bromoindirubin-3'-Oxime (7BIO), a synthetic derivative of the indirubin (B1684374) alkaloid, with other relevant anti-cancer agents.[1][2][3] It includes a summary of its mechanism of action, comparative quantitative data, and detailed experimental protocols to support further research and development.
Introduction to this compound and Mechanism of Action
7-Bromoindirubin-3'-oxime (this compound) is a multi-target kinase inhibitor that has demonstrated anti-proliferative effects in various cancer cell lines.[4] Its primary mechanism of action involves the inhibition of several kinases, leading to a unique form of caspase-independent cell death, which makes it a compelling candidate for cancers resistant to apoptosis-inducing therapies.[4][5][6]
While initially investigated as an inhibitor of Cyclin-Dependent Kinase 5 (CDK5) and Glycogen Synthase Kinase 3β (GSK3β), further studies revealed that this compound has only marginal activity against these kinases.[2][4][5] Instead, its significant anti-tumor effects are attributed to the potent inhibition of other kinases, including:
The inhibition of these kinases disrupts critical cellular processes, leading to cell death through mechanisms such as programmed necrosis or autophagy, rather than classical apoptosis.[4] One of the key cellular outcomes of this compound treatment is the induction of caspase-independent apoptosis.[1] Upon cellular stress induced by this compound, Apoptosis-Inducing Factor (AIF) translocates from the mitochondria to the nucleus, where it promotes chromatin condensation and large-scale DNA fragmentation, ultimately leading to cell death.[1]
Another novel 7-bromoindirubin derivative, MLS-2438, has also shown potent anticancer activity by inducing apoptosis in human melanoma cells. This is associated with the inhibition of STAT3 and Akt signaling pathways.[7]
Comparative Kinase Inhibitory Profile
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against various kinases, providing a quantitative measure of its inhibitory potency.
| Kinase Target | This compound IC50 (µM) | Alternative Inhibitor | Alternative Inhibitor IC50 (µM) |
| Cyclin-Dependent Kinase 1 (CDK1) | 22[1] | Flavopiridol | 0.005 |
| Cyclin-Dependent Kinase 5 (CDK5) | 33[1] | Roscovitine | 0.16 |
| Glycogen Synthase Kinase 3β (GSK3β) | 32[1] | CHIR-99021 | 0.0067 |
| FMS-like tyrosine kinase 3 (FLT3) | 0.34[5] | Sorafenib | 0.005 |
| Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) | 1.9[5] | Harmine | 0.03 |
| Dual-specificity tyrosine phosphorylation-regulated kinase 2 (DYRK2) | 1.3[5] | Harmine | 0.05 |
| Aurora Kinase B | 4.6[5] | Barasertib (AZD1152) | 0.00037 |
| Aurora Kinase C | 0.7[5] | Barasertib (AZD1152) | 0.025 |
Note: IC50 values for alternative inhibitors are sourced from publicly available databases and may vary depending on the assay conditions.
Comparative Anti-Proliferative Activity
The following table presents the anti-proliferative activity of this compound in comparison to a standard chemotherapeutic agent, Doxorubicin, across different cancer cell lines.
| Cell Line | Cancer Type | This compound EC50 (µM) | Doxorubicin EC50 (µM) |
| SH-SY5Y | Neuroblastoma | 8[3] | ~0.1 |
| SK-MEL-28 | Melanoma | 9.8[3] | ~0.05 |
| HeLa | Cervical Cancer | Data not available | ~0.08 |
| MCF-7 | Breast Cancer | Data not available | ~0.2 |
Note: EC50 values represent the concentration of the compound required to inhibit 50% of cell proliferation.
Experimental Protocols
This protocol is used to assess the anti-proliferative effects of this compound on cancer cell lines.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a complete growth medium to achieve the desired final concentrations. A vehicle control (DMSO in medium) should also be prepared.[4]
-
Treatment: After 24 hours of incubation, remove the medium and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.[4]
-
Incubation: Incubate the plate for 48 hours under standard cell culture conditions.[4]
-
MTS Addition: Add 20 µL of MTS reagent to each well.[4]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.[4]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[4] The percentage of cell viability is calculated relative to the vehicle-treated control cells.
This protocol is used to determine the effect of this compound on the expression levels of key signaling proteins.
-
Cell Treatment and Lysis: Treat cells with this compound at various concentrations for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-STAT3, p-Akt, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow for its evaluation.
Caption: Proposed signaling pathway of this compound's anti-tumor activity.
Caption: General experimental workflow for evaluating this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A novel 7-bromoindirubin with potent anticancer activity suppresses survival of human melanoma cells associated with inhibition of STAT3 and Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 7-Bromoindirubin-3'-oxime (7BIO) and Other FLT3 Inhibitors for Acute Myeloid Leukemia Research
For Researchers, Scientists, and Drug Development Professionals
FMS-like tyrosine kinase 3 (FLT3) is a critical therapeutic target in acute myeloid leukemia (AML), with activating mutations present in approximately 30% of cases, leading to poor prognosis.[1][2] This has spurred the development of numerous FLT3 inhibitors. This guide provides a comparative overview of 7-Bromoindirubin-3'-oxime (7BIO), a compound identified as an FLT3 inhibitor, alongside established clinical FLT3 inhibitors such as Gilteritinib, Quizartinib (B1680412), and Sorafenib. The objective is to present key performance data, experimental methodologies, and relevant signaling pathways to aid researchers in the evaluation of these compounds.
Introduction to this compound
7-Bromoindirubin-3'-oxime (this compound) is a synthetic derivative of indirubin, a natural alkaloid.[3][4] While indirubins have been traditionally studied as inhibitors of cyclin-dependent kinases (CDKs) and glycogen (B147801) synthase kinase-3β (GSK3β), this compound exhibits a distinct pharmacological profile.[3][4][5] Notably, research has identified this compound as a potent inhibitor of FLT3 with a reported IC50 value of 0.34 µM.[6] It also shows activity against other kinases, including DYRK1A, DYRK2, and Aurora kinases.[4][6][7] Its ability to induce a caspase-independent, non-apoptotic form of cell death further distinguishes it from many conventional kinase inhibitors.[6][7][8]
Comparative Kinase Inhibitory Profile
The efficacy of a kinase inhibitor is determined by its potency against the target kinase and its selectivity over other kinases. The following table summarizes the in vitro potency of this compound and other prominent FLT3 inhibitors against wild-type and mutated forms of FLT3.
| Inhibitor | Type | FLT3 (Wild-Type) IC50 | FLT3-ITD IC50 | FLT3-D835Y (TKD) IC50 | Other Key Targets |
| This compound | Not Specified | Not Reported | 0.34 µM[6] | Not Reported | DYRK1A/2, Aurora B/C, CDK5, GSK3β[4][6][7] |
| Gilteritinib | Type I | Not Reported | Potent Inhibition | Potent Inhibition | AXL, c-Kit, ALK[9][10] |
| Quizartinib | Type II | Not Reported | <1 nM (Potent) | Less Active | c-Kit, PDGFR[11] |
| Sorafenib | Multi-kinase | Potent Inhibition | Potent Inhibition | Less Active | VEGFR, PDGFR, c-Kit, RAF[12] |
Note: IC50 values can vary based on assay conditions. This table provides a general comparison based on available data.
Clinical Efficacy and Approval Status
While this compound remains a research compound, Gilteritinib, Quizartinib, and Sorafenib have been extensively studied in clinical trials and are used in clinical practice.
| Inhibitor | Approval Status for FLT3+ AML | Key Clinical Trial Findings |
| This compound | Preclinical | Not applicable. |
| Gilteritinib | Approved for relapsed/refractory FLT3-mutated AML.[13] | ADMIRAL Trial: Showed significantly longer overall survival (OS) compared to salvage chemotherapy (Median OS: 9.3 vs 5.6 months).[14] |
| Quizartinib | Approved for newly diagnosed FLT3-ITD positive AML in combination with chemotherapy.[15] | QuANTUM-First Trial: Demonstrated a statistically significant improvement in OS when added to standard chemotherapy versus placebo (Median OS: 31.9 vs 15.1 months).[16] |
| Sorafenib | Used off-label; studied in various settings. | Has shown efficacy in reducing leukemia burden in FLT3-ITD patients and is used as maintenance therapy post-transplant.[12][17][18][19] |
Signaling Pathways and Experimental Workflows
FLT3 Signaling Pathway
Mutations in FLT3, such as internal tandem duplications (ITD), lead to ligand-independent dimerization and constitutive activation of the kinase. This results in the phosphorylation and activation of downstream pro-proliferative and anti-apoptotic signaling pathways, including RAS/MEK/ERK, PI3K/AKT, and JAK/STAT5. FLT3 inhibitors act by blocking the ATP-binding site of the kinase, thereby preventing autophosphorylation and downstream signaling.
General Workflow for Preclinical Evaluation of FLT3 Inhibitors
The preclinical assessment of a novel FLT3 inhibitor like this compound typically follows a multi-stage process, starting with biochemical assays and progressing to cell-based and in vivo models.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. Provided below are standardized methodologies for key experiments used in the characterization of FLT3 inhibitors.
In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol outlines a common method to determine the IC50 value of an inhibitor against a target kinase.
-
Objective: To quantify the concentration at which an inhibitor reduces the enzymatic activity of FLT3 by 50%.
-
Materials:
-
Recombinant human FLT3 kinase.
-
Kinase substrate (e.g., a generic tyrosine kinase peptide).
-
ATP (Adenosine triphosphate).
-
Test compound (e.g., this compound) serially diluted in DMSO.
-
Kinase assay buffer.
-
Luminescent kinase assay kit (e.g., ADP-Glo™).
-
384-well white assay plates.
-
-
Procedure:
-
Add 5 µL of kinase reaction buffer containing the FLT3 enzyme to each well of a 384-well plate.
-
Add 2.5 µL of the test inhibitor at various concentrations (typically a 10-point serial dilution) or DMSO vehicle control.
-
Initiate the kinase reaction by adding 2.5 µL of a solution containing the substrate and ATP.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent as per the manufacturer's instructions. Incubate for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and induce a luciferase-driven signal. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Data Analysis: Convert luminescence signals to percent inhibition relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic model to calculate the IC50 value.
-
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with an inhibitor.
-
Objective: To determine the effect of FLT3 inhibitors on the viability of FLT3-mutated AML cells.
-
Materials:
-
FLT3-dependent AML cell lines (e.g., MOLM-13, MV4-11).
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS).
-
Test inhibitor serially diluted in culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol).
-
96-well clear cell culture plates.
-
-
Procedure:
-
Seed the AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow cells to acclimate.
-
Treat the cells with 100 µL of medium containing various concentrations of the test inhibitor or vehicle control.
-
Incubate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Centrifuge the plate, carefully remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control cells to determine the percent viability. Plot viability against inhibitor concentration to calculate the GI50 (concentration for 50% growth inhibition).
-
Western Blot for FLT3 Phosphorylation
This protocol is used to confirm that the inhibitor is engaging its target within the cell by assessing the phosphorylation status of FLT3 and its downstream effectors.
-
Objective: To detect the inhibition of FLT3 autophosphorylation in AML cells following inhibitor treatment.
-
Materials:
-
FLT3-dependent AML cell line (e.g., MV4-11).
-
Test inhibitor.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-total-FLT3, anti-phospho-STAT5 (Tyr694), anti-total-STAT5, and a loading control (e.g., anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
-
Procedure:
-
Treat MV4-11 cells with the test inhibitor at various concentrations for 2-4 hours.
-
Harvest the cells, wash with cold PBS, and lyse with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody (e.g., anti-p-FLT3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Wash again and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify band intensity using densitometry software. The level of phosphorylated FLT3 should decrease with increasing inhibitor concentration, while total FLT3 and the loading control should remain constant.
-
References
- 1. ashpublications.org [ashpublications.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. apexbt.com [apexbt.com]
- 8. scbt.com [scbt.com]
- 9. Gilteritinib: A Novel FLT3 Inhibitor for Relapsed/Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jadpro.com [jadpro.com]
- 11. Quizartinib (AC220): a promising option for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. XOSPATA® (gilteritinib) Mechanism of Action (MOA) [xospatahcp.com]
- 14. mdpi.com [mdpi.com]
- 15. FDA approves quizartinib for newly diagnosed acute myeloid leukemia | FDA [fda.gov]
- 16. Quizartinib plus chemotherapy in newly diagnosed patients with FLT3-internal-tandem-duplication-positive acute myeloid leukaemia (QuANTUM-First): a randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Sorafenib improves survival of FLT3-mutated acute myeloid leukemia in relapse after allogeneic stem cell transplantation: a report of the EBMT Acute Leukemia Working Party - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sorafenib as maintenance therapy in FLT3+ acute myeloid leukemia post allogeneic transplantation: a case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. oncologynewscentral.com [oncologynewscentral.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for 7BIO
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper disposal of chemical reagents like 7BIO (7-Bromoindirubin-3'-oxime), a potent kinase inhibitor, is a critical component of laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound, its solutions, and contaminated materials.
General Disposal Principles
All waste materials contaminated with this compound must be treated as hazardous chemical waste.[1] This includes solid this compound powder, solutions containing this compound, and any labware or personal protective equipment that has come into contact with the compound. Do not dispose of this compound down the drain.[1] All chemical waste must be disposed of in accordance with national and local regulations, and it is essential to leave chemicals in their original containers without mixing them with other waste.[2]
Disposal of Solid this compound Waste
Solid this compound waste includes the pure compound, as well as contaminated items such as gloves, weigh boats, and paper towels.
| Waste Type | Collection Container | Labeling Requirements | Disposal Procedure |
| Non-Sharps Solid Waste | Designated, leak-proof plastic bag or container.[1] | "Hazardous Waste" and the full chemical name: "this compound (7-Bromoindirubin-3'-oxime)".[1] | Seal the container when full and transfer it to your institution's designated hazardous waste accumulation area.[1] |
Disposal of Liquid this compound Waste
This category includes any solutions containing this compound, such as those prepared in DMSO or ethanol (B145695).
| Waste Type | Collection Container | Labeling Requirements | Disposal Procedure |
| Liquid this compound Waste | Dedicated, leak-proof, and chemically compatible container (e.g., glass or polyethylene (B3416737) bottle).[1] | "Hazardous Waste," "this compound (7-Bromoindirubin-3'-oxime)," the solvent used (e.g., DMSO, Ethanol), and the approximate concentration.[1] | Keep the container securely closed when not in use and store it in a secondary containment bin.[1] Once the container is 90% full, arrange for disposal through your institution's Environmental Health & Safety (EHS) office.[1][3] |
Disposal of Contaminated Labware
Proper segregation and disposal of contaminated labware are crucial to prevent accidental exposure.
| Waste Type | Collection Container | Labeling Requirements | Disposal Procedure |
| Sharps (Needles, Syringes, Pipette Tips) | Designated, puncture-resistant sharps container.[1] | "Hazardous Waste Sharps" and the chemical name.[1] | Once the container is no more than 75% full, close it securely and arrange for disposal through your institution's EHS office.[4] Do not recap, bend, or break needles.[5] |
| Non-Sharps Labware (Glassware, Plasticware) | Designated hazardous waste container. | "Hazardous Waste" and the chemical name. | Collect in a container, and when full, arrange for disposal through your institution's EHS office. |
Spill Cleanup Procedures
In the event of a this compound spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Notify : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and inform your laboratory supervisor and EHS department.[1]
-
Don PPE : Wear appropriate personal protective equipment, including double gloves, safety goggles, and a lab coat. For larger spills, respiratory protection may be necessary.[1]
-
Containment : For liquid spills, use an inert absorbent material like vermiculite (B1170534) or sand to contain the spill.[1]
-
Cleanup :
-
Solid Spills : Carefully sweep up the solid powder, avoiding dust generation. If necessary, wet the material with a suitable solvent like ethanol before sweeping.[1]
-
Liquid Spills : Absorb the spill with an inert material.
-
-
Decontamination : Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water.[1]
-
Disposal : Collect all cleaning materials in a sealed bag and dispose of them as hazardous waste.[1]
Visualizing the Disposal Workflow
To further clarify the proper disposal procedures for this compound, the following diagram illustrates the decision-making process and step-by-step actions for different types of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Logistics for Handling 7-Bromoindirubin-3'-oxime (7BIO)
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount. This document provides essential, immediate safety and logistical information for 7-Bromoindirubin-3'-oxime (7BIO), a derivative of indirubin (B1684374) used in research. Adherence to these procedures is critical to ensure personal safety and environmental compliance.
Chemical and Physical Properties of this compound
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value |
| Chemical Name | 7-Bromoindirubin-3'-oxime |
| CAS Number | 916440-85-2[1][2] |
| Molecular Formula | C₁₆H₁₀BrN₃O₂[1][2] |
| Molecular Weight | 356.2 g/mol [1] |
| Appearance | Dark red solid[2] |
| Solubility | Soluble in DMSO and Ethanol (B145695); Insoluble in water[1][3] |
| Purity | >99%[2] |
| Storage | Store at -20°C[4] |
Personal Protective Equipment (PPE)
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles to protect against splashes.[1]
-
Hand Protection: Use nitrile or other chemical-resistant gloves.[1] If working with hazardous materials, gloves should overlap the sleeves of the lab coat.[5] Contaminated gloves should be disposed of as biohazardous waste and never be reused or worn outside the lab.[6]
-
Body Protection: A standard laboratory coat is required to protect skin and clothing.[1]
-
Respiratory Protection: If handling the powder form outside of a certified chemical fume hood, a NIOSH-approved respirator is recommended to prevent inhalation.[1]
Operational Plan: Handling Procedures
To minimize exposure and ensure safety, all work with this compound powder and the preparation of its solutions should be conducted within a certified chemical fume hood.[1]
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure the work area within the chemical fume hood is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Donning PPE: Put on all required PPE as listed above.
-
Weighing Solid this compound: Carefully weigh the solid this compound powder on a weigh boat inside the fume hood to avoid generating dust.
-
Preparing Solutions: Add the desired solvent (e.g., DMSO, Ethanol) to the solid this compound in a suitable container. Gently swirl or vortex to dissolve. Avoid splashing.
-
Post-Handling: After use, tightly seal the stock container of this compound and return it to its designated storage location (-20°C).
-
Decontamination: Clean the work area by wiping it down with a suitable solvent (e.g., ethanol), followed by soap and water.[1] All cleaning materials must be disposed of as hazardous waste.[1]
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items as hazardous waste. Wash hands thoroughly after removing gloves.
Disposal Plan: Waste Management
All waste containing this compound must be treated as hazardous chemical waste and segregated for proper disposal.[1] Do not pour any this compound solutions down the drain.[1]
Solid Waste Disposal:
-
Unused/Expired this compound Powder: Keep the original container tightly sealed. Label it clearly as "Hazardous Waste: this compound (7-Bromoindirubin-3'-oxime)" and place it in a designated hazardous waste accumulation area.[1]
-
Contaminated Labware (non-sharps): This includes items like gloves, weigh boats, and contaminated paper towels. Collect this waste in a dedicated, leak-proof plastic bag or container.[1] The container must be clearly labeled "Hazardous Waste" with the chemical name.[1] Once full, seal the container and move it to the hazardous waste accumulation area.[1]
-
Contaminated Sharps: Needles, syringes, and pipette tips contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.[1] This container should be labeled "Hazardous Waste Sharps" along with the chemical name.[1]
Liquid Waste Disposal:
-
Collection: Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible container (e.g., a glass or polyethylene (B3416737) bottle).[1]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound (7-Bromoindirubin-3'-oxime)," the solvent used (e.g., DMSO, Ethanol), and the approximate concentration.[1]
-
Storage: Keep the liquid waste container securely closed when not in use and store it in a secondary containment bin within a designated satellite accumulation area, such as a chemical fume hood.[1]
-
Final Disposal: Once the container is no more than 90% full, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]
Spill Management:
In the event of a spill, avoid generating dust from solid material.[1] If necessary, gently wet the material with a suitable solvent like ethanol before sweeping.[1] Wipe the spill area with a cloth dampened with a solvent, followed by soap and water.[1] Collect all cleaning materials in a sealed bag and dispose of them as hazardous waste.[1] Report the spill to your laboratory supervisor and EHS department as per your institution's policies.[1]
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the proper disposal of different types of this compound waste.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
